Phenyl vinyl sulfide
Description
Properties
IUPAC Name |
ethenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPDOIGGGXSAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30232-71-4 | |
| Record name | Benzene, (ethenylthio)-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID60171265 | |
| Record name | Phenyl vinyl sulphide | |
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Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-73-7 | |
| Record name | (Ethenylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl vinyl sulfide | |
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| Record name | 1822-73-7 | |
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| Record name | Phenyl vinyl sulphide | |
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| Record name | Phenyl vinyl sulphide | |
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| Record name | PHENYL VINYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253GML9Q62 | |
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| Record name | Phenyl vinyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031825 | |
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Foundational & Exploratory
Phenyl Vinyl Sulfide: A Core Properties Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl vinyl sulfide, also known by its IUPAC name (ethenylthio)benzene, is a versatile organosulfur compound with significant applications in organic synthesis. Its unique molecular structure, featuring a phenyl group and a vinyl group attached to a sulfur atom, imparts a rich and varied reactivity profile. This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and key reactions.
Chemical and Physical Properties
This compound is a clear, slightly yellowish liquid at room temperature.[1] It is characterized by the following properties:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈S | [1] |
| Molecular Weight | 136.21 g/mol | [1] |
| CAS Number | 1822-73-7 | [1] |
| Appearance | Clear, slightly yellowish liquid | [1] |
| Boiling Point | 94-95 °C at 25 mmHg[1][2][3] | 83-84 °C at 11-12 mmHg[4] |
| Density | 1.042 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.599 | [1] |
| Flash Point | 114 °F (46 °C) | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Properties
The structural features of this compound are well-defined by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ: 5.35 (d, 1H, J = 16.9 Hz), 5.36 (d, 1H, J = 9.8 Hz), 6.55 (dd, 1H, J = 9.8, 16.9 Hz), 7.22-7.40 (m, 5H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2 | [4] |
| Mass Spectrometry (EI) | m/z: 136 | [4] |
Reactivity and Synthetic Applications
This compound's reactivity is dominated by the electron-rich nature of the vinyl group and the presence of the sulfur atom.
-
Cycloaddition Reactions : It readily participates as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][4]
-
Deprotonation and Electrophilic Attack : The vinyl proton alpha to the sulfur atom can be deprotonated by a strong base to form an α-metallated sulfide, which can then react with various electrophiles.[4]
-
Precursor to Sulfoxides and Sulfones : this compound is a convenient starting material for the synthesis of the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone through oxidation.[4][5]
Caption: Oxidation of this compound.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4]
Experimental Workflow:
Caption: Synthesis of this compound Workflow.
Detailed Methodology: [4]
-
Reaction Setup : A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.
-
Charging Reactants : The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). The addition funnel is charged with bromine (161 g, 1.01 mol).
-
Initiation : After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask. Ethylene addition is initiated.
-
Bromine Addition : The bromine is added slowly. The rate of addition is controlled to maintain a faint amber color in the reaction mixture, minimizing aromatic bromination. Ethylene addition is continued until all the bromine is consumed.
-
DBU Addition : The addition funnel is charged with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol). DBU is added at a rate that keeps the reaction temperature below 55°C. The mixture is then maintained at approximately 50°C for 15-18 hours.
-
Workup : A 1.0 M ammonium hydroxide solution (600 mL) is added. The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).
-
Purification : The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford this compound (162–184 g, 65–74% yield) with a boiling point of 80–84°C at 11–12 mmHg.
Oxidation to Phenyl Vinyl Sulfoxide
This compound can be selectively oxidized to phenyl vinyl sulfoxide using meta-chloroperbenzoic acid (m-CPBA).[5]
Detailed Methodology: [5]
-
Reaction Setup : A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer.
-
Charging Reactants : The flask is charged with this compound (20 g, 0.147 mol) and 250 mL of dichloromethane.
-
Oxidant Addition : The solution is cooled to -78°C, and a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over 30 minutes.
-
Reaction Progression : The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.
-
Workup : The reaction mixture is poured into 300 mL of saturated sodium bicarbonate solution. The mixture is extracted with three 250-mL portions of dichloromethane.
Oxidation to Phenyl Vinyl Sulfone
Further oxidation of this compound yields phenyl vinyl sulfone.[5]
Detailed Methodology: [5]
-
Reaction Setup : A 250-mL, three-necked, round-bottomed flask is fitted with a magnetic stirrer, condenser, addition funnel, and thermometer.
-
Charging Reactants : The flask is charged with this compound (19.7 g, 0.145 mol) dissolved in 70 mL of glacial acetic acid.
-
Oxidant Addition : 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly to maintain a reaction temperature of 70°C.
-
Reaction Completion : The reaction mixture is heated at reflux for 20 minutes.
-
Workup : After cooling, ether (150 mL) and water (200 mL) are added. The organic phase is separated, washed with water and brine, and concentrated to afford phenyl vinyl sulfone as a colorless solid (18–19 g, 74–78% yield).
Safety and Handling
This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. According to the Globally Harmonized System (GHS), it is classified with the hazard statement H226: Flammable liquid and vapor.[1][6] Some sources also indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7]
Conclusion
This compound is a valuable and versatile building block in organic chemistry. Its well-defined physical, chemical, and spectroscopic properties, combined with its diverse reactivity, make it an important intermediate for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1822-73-7 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Phenyl Vinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl vinyl sulfide (PVS), a versatile organosulfur compound with the chemical formula C₈H₈S, serves as a crucial building block in a multitude of organic syntheses, including cycloaddition reactions and the formation of various sulfur-containing molecules.[1] Its unique electronic and structural properties, arising from the interplay between the phenyl ring, the sulfur atom, and the vinyl group, dictate its reactivity and utility. This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, supported by spectroscopic data and theoretical calculations. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.
Chemical Structure and Molecular Geometry
The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic landscape. Thioanisole (methyl phenyl sulfide) is a closely related analogue where the vinyl group is replaced by a methyl group.[3] Studies on thioanisole can provide a reasonable approximation for the phenyl-sulfur portion of the PVS molecule. Similarly, data from methyl vinyl sulfide can inform the geometry of the sulfur-vinyl moiety.[4][5][6]
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Lengths (Å) | |||||
| C-S | Phenyl C1 | S | - | - | ~1.77 |
| C-S | Vinyl Cα | S | - | - | ~1.75 |
| C=C | Vinyl Cα | Vinyl Cβ | - | - | ~1.34 |
| C-C (aromatic) | - | - | - | - | ~1.40 (avg.) |
| C-H (aromatic) | - | - | - | - | ~1.08 (avg.) |
| C-H (vinyl) | - | - | - | - | ~1.09 (avg.) |
| Bond Angles (°) | |||||
| C-S-C | Phenyl C1 | S | Vinyl Cα | - | ~100-105 |
| S-C=C | S | Vinyl Cα | Vinyl Cβ | - | ~125 |
| Dihedral Angle (°) | Phenyl C2 | Phenyl C1 | S | Vinyl Cα | ~0-40 |
Note: These values are estimations based on data from analogous molecules and general principles of chemical bonding. Precise values would require dedicated experimental or high-level computational studies.
The dihedral angle between the plane of the phenyl ring and the plane of the vinyl group is a particularly important parameter that governs the extent of π-conjugation across the molecule. A smaller dihedral angle would imply greater overlap between the p-orbitals of the phenyl ring, the sulfur atom, and the vinyl group, leading to enhanced electronic communication.
Bonding and Electronic Structure
The bonding in this compound can be understood through the lens of molecular orbital (MO) theory. The sulfur atom, with its lone pairs of electrons, can participate in pπ-dπ interactions with the aromatic ring and pπ-pπ conjugation with the vinyl group. This delocalization of electrons influences the molecule's reactivity, making the vinyl group susceptible to electrophilic attack and the sulfur atom a potential site for oxidation.
A Natural Bond Orbital (NBO) analysis would provide a more quantitative picture of the bonding, detailing the hybridization of the atoms and the nature of the donor-acceptor interactions between filled and empty orbitals. Such an analysis would likely reveal significant delocalization from the sulfur lone pairs into the antibonding π* orbitals of the phenyl ring and the vinyl group, contributing to the overall stability of the molecule.
The interaction between the sulfur atom's lone pairs and the π-systems of the phenyl and vinyl groups can be visualized in a simplified molecular orbital diagram.
Caption: Simplified MO diagram showing the interaction of the phenyl and vinyl π-systems with the sulfur lone pairs.
Spectroscopic Characterization
The structure of this compound is corroborated by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Data | Reference |
| ¹H NMR | CDCl₃ | δ 7.40-7.22 (m, 5H, Ar-H), 6.55 (dd, 1H, J=16.9, 9.8 Hz, -S-CH=), 5.36 (d, 1H, J=9.8 Hz, =CH₂), 5.35 (d, 1H, J=16.9 Hz, =CH₂) | [1] |
| ¹³C NMR | CDCl₃ | δ 134.2, 131.8, 130.4, 129.1, 127.1, 115.4 | [1] |
| FT-IR | Neat | Key absorptions for C=C stretch, C-S stretch, and aromatic C-H and C=C vibrations. | - |
| UV-Vis | Various | Absorption maxima related to π-π* transitions of the conjugated system. | - |
The ¹H NMR spectrum clearly shows the distinct signals for the aromatic protons and the three non-equivalent vinyl protons.[1] The coupling constants in the vinyl region are characteristic of a terminal alkene. The ¹³C NMR spectrum displays six signals, corresponding to the different carbon environments in the molecule.[1]
Experimental Protocols
Synthesis of this compound
A reliable method for the preparation of this compound is detailed in Organic Syntheses.[1] This procedure involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Detailed Protocol: [1]
-
A solution of diphenyl disulfide (218.3 g, 1.0 mol) in dichloromethane (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and an addition funnel.
-
The solution is cooled to 0 °C, and bromine (159.8 g, 1.0 mol) in dichloromethane (100 mL) is added dropwise.
-
Ethylene gas is then bubbled through the solution for 4-6 hours.
-
The reaction mixture is allowed to warm to room temperature, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 304.5 g, 2.0 mol) is added slowly.
-
The mixture is stirred overnight at room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Record a background spectrum of the clean plates.
-
Data Acquisition: Place the sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and use the pure solvent as a reference.
-
Data Acquisition: Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm).
Conclusion
This compound is a molecule of significant interest in organic chemistry due to its versatile reactivity. Its chemical behavior is a direct consequence of its unique electronic and geometric structure, characterized by the interaction of a sulfur atom with both an aromatic and a vinylic π-system. While detailed experimental structural data is still to be fully elucidated, spectroscopic and computational methods provide a robust framework for understanding its bonding and reactivity. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of this important synthetic intermediate, facilitating its broader application in the development of novel chemical entities.
References
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of Phenyl Vinyl Sulfide
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for phenyl vinyl sulfide, a valuable and versatile reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the evolution of synthetic strategies, from early 20th-century innovations to contemporary catalytic systems. The guide presents a chronological and thematic exploration of key synthetic transformations, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of this important building block.
Historical Perspective: From High-Pressure Acetylene Chemistry to Modern Catalysis
The journey to synthesize this compound and its derivatives began with the pioneering work of Walter Reppe at BASF in the 1930s. His investigations into high-pressure acetylene chemistry laid the groundwork for the vinylation of a wide range of compounds, including thiols.
Reppe Vinylation: This early method involved the direct reaction of thiols with acetylene under basic conditions and elevated temperatures and pressures. For the synthesis of this compound, thiophenol is reacted with acetylene in the presence of a base, such as an alkali metal hydroxide or alkoxide. This reaction, a nucleophilic addition of the thiolate to acetylene, marked a significant, albeit industrially focused, first step in accessing vinyl sulfides.
Subsequent advancements in synthetic methodology have largely focused on milder reaction conditions, improved yields, and greater functional group tolerance, moving away from the hazards associated with high-pressure acetylene.
Key Synthetic Methodologies: A Chronological Overview
The synthesis of this compound has evolved significantly since the initial discoveries. Modern methods can be broadly categorized into classical approaches and transition-metal-catalyzed reactions.
1. Addition of Thiophenol to Acetylene Derivatives:
-
Free-Radical Addition: A well-established method involves the free-radical chain addition of thiophenol to acetylene. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, or by UV irradiation. The reaction proceeds via an anti-Markovnikov addition, yielding the E-isomer of the vinyl sulfide.
-
Nucleophilic Addition: As in the Reppe process, the sodium salt of thiophenol can undergo nucleophilic addition to acetylene, typically in a polar aprotic solvent.
2. Elimination Reactions:
-
From Diphenyl Disulfide, Bromine, and Ethylene: A robust and scalable synthesis involves the reaction of diphenyl disulfide with bromine to form phenylsulfenyl bromide. This intermediate then reacts with ethylene to produce 2-bromoethyl phenyl sulfide. Subsequent base-induced elimination of hydrogen bromide, often using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords this compound in high yield.[1]
-
From Thiophenol and 1,2-Dibromoethane: An alternative one-pot procedure involves the reaction of sodium thiophenolate with an excess of 1,2-dibromoethane to form 2-bromoethyl phenyl sulfide, followed by elimination with a strong base like sodium ethoxide.
3. Transition-Metal-Catalyzed Cross-Coupling Reactions:
The advent of transition-metal catalysis in the latter half of the 20th century revolutionized the synthesis of vinyl sulfides, offering milder conditions and broader substrate scope.
-
Copper-Catalyzed Synthesis: Copper-catalyzed methods have become a mainstay for the formation of the C-S bond. A common approach is the cross-coupling of a vinyl halide (iodide, bromide, or even chloride) with thiophenol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base.[2] The use of a ligand, such as 1,10-phenanthroline, can enhance the reaction efficiency, particularly with less reactive vinyl bromides.[2] These reactions generally proceed with retention of the vinyl halide's stereochemistry.
-
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions are also highly effective for the synthesis of this compound. These reactions typically involve the coupling of a vinyl halide or triflate with thiophenol in the presence of a palladium catalyst, such as those derived from palladium(II) acetate, and a phosphine ligand (e.g., dppf, Xantphos). A base is required to generate the thiolate nucleophile. The catalytic cycle is believed to proceed through a standard Pd(0)/Pd(II) pathway.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key synthetic methods discussed.
| Method | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) |
| Reppe Vinylation | Thiophenol, Acetylene | Basic catalyst (e.g., KOH) | Protic solvent | High Temperature | - | Moderate |
| Free-Radical Addition | Thiophenol, Phenylacetylene | Radical initiator (e.g., AIBN) | Aprotic solvent | 60-80 °C | 2-6 h | 70-90 |
| Diphenyl Disulfide/Br₂/Ethylene/DBU | Diphenyl disulfide, Bromine, Ethylene, DBU | - | CH₂Cl₂ | 0-55 °C | 20-24 h | 65-84 |
| Thiophenol/1,2-Dibromoethane/NaOEt | Thiophenol, 1,2-Dibromoethane, Sodium Ethoxide | - | Ethanol | Reflux | 8 h | 50-65 |
| Copper-Catalyzed Cross-Coupling | Thiophenol, Vinyl Bromide | Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%) | Acetonitrile | 80 °C | 12-24 h | 85-95 |
| Palladium-Catalyzed Cross-Coupling | Thiophenol, Vinyl Bromide | Pd(OAc)₂ (2 mol%), dppf (4 mol%), NaOtBu | Toluene | 100 °C | 12-24 h | 80-95 |
Detailed Experimental Protocols
1. Synthesis of this compound from Diphenyl Disulfide, Bromine, and Ethylene
This procedure is adapted from Organic Syntheses.[1]
Procedure:
-
A 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
-
The addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol).
-
After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and the flask is fitted with a gas-dispersion tube.
-
Ethylene gas is slowly bubbled into the solution. The bromine is added in 2–3 mL portions over 5 hours, maintaining the reaction temperature below 40 °C. The addition of bromine should be regulated so that the red-brown color of bromine dissipates before the next addition.
-
After the addition of bromine and ethylene is complete, the drying tube is replaced with the nitrogen inlet, and the flask is fitted with a clean addition funnel.
-
The addition funnel is charged with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol).
-
DBU is added at a rate such that the temperature of the reaction mixture does not exceed 55 °C.
-
After the DBU is added, the reaction mixture is maintained at approximately 50 °C for 15–18 hours.
-
A 1.0 M ammonium hydroxide solution (600 mL) is added to the reaction mixture, and the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.
-
The organic fractions are combined, washed with water (600 mL), and dried with magnesium sulfate.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure.
-
Distillation of the residue affords 162–184 g (65–74%) of this compound, bp 80–84 °C/11–12 mm.
2. Copper-Catalyzed Synthesis of this compound from Thiophenol and Vinyl Bromide
This is a general procedure based on reported copper-catalyzed S-vinylation methods.[2]
Procedure:
-
To an oven-dried Schlenk tube is added Cu₂O (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).
-
The tube is evacuated and backfilled with argon.
-
Thiophenol (1.0 equiv.), vinyl bromide (1.2 equiv.), and acetonitrile are added via syringe.
-
The reaction mixture is stirred at 80 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Mechanistic Pathways and Logical Relationships
The evolution of synthetic methods for this compound reflects a logical progression towards milder, more efficient, and more versatile chemical transformations.
The catalytic cycle for the palladium-catalyzed synthesis of this compound is a well-established process involving oxidative addition, ligand exchange, and reductive elimination.
The mechanism for the copper-catalyzed cross-coupling is less definitively established but is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-thiolate intermediate that undergoes oxidative addition.
Conclusion
The synthesis of this compound has progressed from challenging industrial processes to a wide array of versatile and accessible laboratory methods. The development of transition-metal-catalyzed reactions, in particular, has made this valuable synthetic intermediate readily available for applications in pharmaceuticals, materials science, and fine chemical synthesis. This guide provides the historical context, practical experimental details, and mechanistic understanding necessary for researchers to effectively utilize and further innovate upon the synthesis of this compound.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Phenyl Vinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl vinyl sulfide (PVS), also known as (ethenylthio)benzene, is a versatile bifunctional molecule that has garnered significant interest in organic synthesis and materials science. Its structure, featuring a vinyl group activated by an adjacent phenylthio moiety, allows it to participate in a wide array of chemical transformations. The electron-donating sulfur atom enhances the nucleophilicity of the double bond, making it susceptible to electrophilic attack, while the vinyl group itself is a reactive component for cycloaddition and polymerization reactions. Furthermore, oxidation of the sulfide to the corresponding sulfoxide and sulfone dramatically alters the electronic properties of the vinyl group, transforming it into an electron-deficient system and opening up new avenues for nucleophilic addition reactions. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for researchers in academia and industry.
I. Synthesis of this compound and Its Derivatives
The utility of this compound in synthetic chemistry necessitates efficient and reliable methods for its preparation. Additionally, the corresponding sulfoxide and sulfone are key derivatives with distinct reactivity profiles.
Synthesis of this compound
Two common laboratory-scale methods for the synthesis of this compound are detailed below. The first proceeds from diphenyl disulfide, while the second utilizes thiophenol as the starting material.
Experimental Protocol 1: From Diphenyl Disulfide [1]
This one-pot procedure involves the reaction of diphenyl disulfide with bromine and ethylene to form an intermediate 1-phenylthio-2-bromoethane, which is then dehydrobrominated in situ.
-
Materials: Diphenyl disulfide, dichloromethane, bromine, ethylene, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.0 M ammonium hydroxide solution, water, magnesium sulfate.
-
Procedure:
-
A 2-L, three-necked, round-bottomed flask fitted with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
-
The addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol).
-
After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.
-
Ethylene gas is slowly bubbled into the solution. The bromine is added in 2–3 mL portions over 5 hours. Subsequent portions of bromine are added when the violet color of the reaction mixture fades to amber. Ethylene addition is continued until the color fades to amber after all the bromine has been added.
-
The drying tube is replaced with the nitrogen inlet, and a clean addition funnel is fitted to the flask, charged with DBU (306 g, 300 mL, 2.01 mol).
-
DBU is added at a rate that maintains the reaction temperature below 55°C.
-
After the addition is complete, the reaction mixture is maintained at approximately 50°C for 15–18 hours.
-
A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).
-
The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is distilled to afford this compound.
-
Experimental Protocol 2: From Thiophenol [2]
This method involves the reaction of sodium thiophenoxide with 1,2-dibromoethane followed by elimination.
-
Materials: Ethanol, sodium metal, benzenethiol (thiophenol), 1,2-dibromoethane, benzene, water, brine.
-
Procedure:
-
In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and nitrogen-inlet tube, place 400 mL of ethanol.
-
Add sodium metal (23 g, 1 g-atom) in small pieces with stirring.
-
Once the sodium ethoxide formation is complete, add benzenethiol (110 g, 1 mol) over 15–20 minutes.
-
This solution is then transferred via cannula over 45 minutes to a stirred solution of 1,2-dibromoethane (272 g, 1.45 mol) in ethanol (28 mL) in a separate 2-L flask, maintaining the temperature at 25–30°C with an ice bath.
-
The mixture is stirred under nitrogen for 30 minutes and then treated with additional ethanolic sodium ethoxide (prepared from 40 g of sodium in 800 mL of ethanol).
-
The resulting mixture is stirred at reflux for 8 hours.
-
After cooling, 750 mL of benzene and 750 mL of water are added.
-
The organic layer is separated, washed with water (2 x 50 mL) and brine (100 mL), and concentrated by rotary evaporation.
-
The resulting oil is distilled to give this compound.
-
Oxidation to Phenyl Vinyl Sulfoxide and Sulfone
The sulfide can be selectively oxidized to the sulfoxide or sulfone, which are valuable Michael acceptors and dienophiles in their own right.
Experimental Protocol 3: Synthesis of Phenyl Vinyl Sulfoxide [2]
-
Materials: this compound, dichloromethane, m-chloroperbenzoic acid (m-CPBA), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate.
-
Procedure:
-
A 500-mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer is charged with this compound (20 g, 0.147 mol) and 250 mL of dichloromethane.
-
The solution is cooled to -78°C while a solution of m-CPBA (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over 30 minutes.
-
The mixture is stirred and warmed to room temperature for 1 hour in a water bath at 30°C.
-
The mixture is poured into 300 mL of saturated sodium bicarbonate solution and extracted with three 250-mL portions of dichloromethane.
-
The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the residual liquid is distilled to afford phenyl vinyl sulfoxide.
-
Experimental Protocol 4: Synthesis of Phenyl Vinyl Sulfone [2]
-
Materials: this compound, glacial acetic acid, 30% hydrogen peroxide, ether, water, brine.
-
Procedure:
-
In a 250-mL, three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser, addition funnel, and thermometer, place this compound (19.7 g, 0.145 mol) dissolved in 70 mL of glacial acetic acid.
-
30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly at a rate to maintain a reaction temperature of 70°C.
-
The reaction mixture is heated at reflux for 20 minutes.
-
After cooling, ether (150 mL) and water (200 mL) are added.
-
The organic phase is separated, washed with water (50 mL) and brine (50 mL), and concentrated at 70°C/0.3 mm for 3 hours to afford phenyl vinyl sulfone as a colorless solid.
-
| Compound | Starting Material(s) | Key Reagents | Yield | Boiling Point | Melting Point |
| This compound | Diphenyl disulfide, Ethylene | Bromine, DBU | 65–84% | 80–84°C / 11–12 mm Hg | - |
| This compound | Thiophenol, 1,2-Dibromoethane | Sodium ethoxide | 50–65% | 91–93°C / 20 mm Hg | - |
| Phenyl Vinyl Sulfoxide | This compound | m-CPBA | 68–70% | 98°C / 0.6 mm Hg | - |
| Phenyl Vinyl Sulfone | This compound | Hydrogen peroxide, Acetic acid | 74–78% | - | 66–67°C |
| Table 1: Summary of synthetic methods and yields for this compound and its derivatives.[1][2] |
II. Core Reaction Mechanisms
This compound undergoes a variety of fundamental reactions, including electrophilic additions, cycloadditions, and radical reactions. The corresponding sulfone is a prominent substrate for nucleophilic additions.
Electrophilic Addition
The double bond of this compound is electron-rich due to the electron-donating nature of the sulfur atom, making it susceptible to attack by electrophiles. The reaction typically proceeds through a bridged sulfonium ion intermediate, which influences the regioselectivity of the addition.
Mechanism: Addition of a Generic Electrophile (E-Nu)
The initial attack of the electrophile (E+) on the double bond can lead to a bridged episulfonium ion intermediate. This intermediate is then opened by the nucleophile (Nu-), typically at the carbon atom that can better stabilize a positive charge (the α-carbon), although steric factors can also play a role.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemistry of Vinyl Sulfides
Introduction
Vinyl sulfides, also known as thioenolethers, are a class of organosulfur compounds characterized by a sulfide group attached to a vinyl group. These compounds are valuable intermediates in organic synthesis due to the diverse reactivity of the carbon-carbon double bond, which is influenced by the sulfur atom.[1] They serve as precursors for a wide range of molecular architectures, including ketones, aldehydes, and various heterocyclic systems.[1] Their utility extends to being key building blocks for synthesizing more complex molecules, including those with significant biological activity.[2][3] This guide provides a comprehensive overview of the core chemistry of vinyl sulfides, focusing on their synthesis, physical and spectroscopic properties, reactivity, and applications in the context of drug discovery and development.
Synthesis of Vinyl sulfides
The preparation of vinyl sulfides can be accomplished through a variety of synthetic routes, ranging from traditional methods to modern catalytic cross-coupling reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and functional group tolerance.
Traditional Methods: Classic approaches to vinyl sulfide synthesis include the addition of thiols to alkynes, Wittig-type reactions, and the elimination of β-halosulfides.[1][2] While effective, these methods can sometimes be limited by harsh reaction conditions or a lack of stereocontrol.
Modern Catalytic Methods: Contemporary organic synthesis heavily relies on transition metal-catalyzed reactions, which offer mild conditions, high yields, and excellent stereoselectivity.
-
Copper-Catalyzed Synthesis: Soluble copper(I) catalysts, such as [Cu(phen)(PPh3)2]NO3, have proven effective for the S-vinylation of thiols with vinyl halides.[2] This method is palladium-free, proceeds under mild conditions, and retains the stereochemistry of the vinyl halide.[2][4] Recyclable copper oxide (CuO) nanoparticles have also been used for this transformation under ligand-free conditions, providing excellent yields.[4]
-
Palladium-Catalyzed Synthesis: Palladium complexes are widely used to catalyze the cross-coupling of vinyl halides or triflates with thiols.[4] Catalysts derived from ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are effective even at low catalyst loadings and demonstrate broad substrate scope and functional group tolerance.[4]
-
Nickel-Catalyzed Synthesis: Air-stable nickel precatalysts can be used for the C-S cross-coupling of both aryl and alkenyl triflates with alkyl thiols, providing a variety of thioethers under mild conditions.[4]
Metal-Free Synthesis: Recent advancements have focused on developing more sustainable and cost-effective metal-free synthetic routes.
-
Base-Promoted Synthesis: A novel protocol utilizes an alkoxy base to promote the conversion of aryl and alkenyl sulfonium triflates into vinyl sulfides. This method avoids transition metals, high pressures, and high temperatures.[5][6]
-
Sodium Iodide-Mediated Synthesis: An efficient, transition-metal-free synthesis of vinyl sulfides involves the sodium iodide-mediated reaction of alcohols with sulfinic acids.[1] The selectivity of the reaction can be controlled by the choice of solvent.[1]
-
Photochemical Synthesis: A catalyst-free C(sp²)–S cross-coupling between vinyl halides and thiols can be achieved under visible light irradiation in the presence of a base, proceeding through a radical mechanism initiated by a halogen-bonding complex.[7]
Physical and Spectroscopic Properties
The physical and spectroscopic properties of vinyl sulfides are essential for their characterization and for predicting their behavior in chemical reactions.
Physical Properties
The physical properties of vinyl sulfides vary with their molecular weight and structure. Simple alkyl vinyl sulfides are typically flammable liquids with characteristic odors.
| Property | Phenyl Vinyl Sulfide | Ethyl Vinyl Sulfide | Poly(vinyl phenyl sulfide) |
| Molecular Formula | C₈H₈S[8] | C₄H₈S[9] | [CH₂CH(SC₆H₅)]ₙ |
| Molecular Weight | 136.22 g/mol [8] | 88.17 g/mol [9][10] | - |
| Boiling Point | 80–84 °C at 11–12 mmHg[11] | 91–92 °C[10] | - |
| Density | - | 0.869 g/mL at 25 °C[10] | - |
| Refractive Index (n20/D) | - | 1.478[10] | 1.657 |
| Flash Point | - | -6 °C[10] | Not Applicable |
| Appearance | Liquid[11] | Liquid[10] | Solid |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation of vinyl sulfides.
| Technique | Characteristic Features for Vinyl Sulfides |
| ¹H NMR | The vinyl protons typically appear as a set of multiplets in the range of δ 5.0-6.5 ppm. The coupling constants are characteristic of the stereochemistry: Jtrans (12–18 Hz) > Jcis (6–12 Hz) > Jgem (1–3 Hz).[12] For ethyl vinyl sulfide, signals are observed at δ 5.1-5.3 (vinyl CH₂) and δ 6.3-6.5 (vinyl CH).[13] For this compound, the vinyl protons appear at δ 5.2, 5.7, and 6.6 ppm.[14] |
| ¹³C NMR | The sp² carbons of the vinyl group typically resonate in the range of δ 110-140 ppm. |
| Infrared (IR) | A characteristic C=C stretching absorption is observed around 1580-1600 cm⁻¹. Other bands include C-S stretching and C-H vibrations of the vinyl group.[12][15] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is typically observed, and fragmentation patterns can provide structural information.[15] |
Reactivity of Vinyl Sulfides
Vinyl sulfides are versatile synthetic intermediates that participate in a wide array of chemical transformations.
Reactions at the Double Bond
-
Hydrolysis: In acidic solutions, vinyl sulfides undergo hydrolysis to produce a ketone and a thiol. The mechanism involves a slow proton transfer to the double bond to form a sulfur-stabilized carbocation.[16]
-
Cycloaddition Reactions: As electron-rich alkenes, vinyl sulfides readily participate in various cycloaddition reactions, including [2+1], [2+2], [3+2], and [4+2] cycloadditions, providing access to a range of cyclic and heterocyclic structures.[11]
-
Michael Addition: The double bond of vinyl sulfides can act as a Michael acceptor, particularly when the sulfur is oxidized to a sulfoxide or sulfone, which are powerful electron-withdrawing groups.[1]
Reactions Involving the Sulfur Atom
The sulfur atom in vinyl sulfides can be readily oxidized to the corresponding vinyl sulfoxides and vinyl sulfones. These oxidized derivatives have distinct and important reactivity. Vinyl sulfones, in particular, are excellent Michael acceptors and participate in various cycloaddition and conjugate addition reactions.[17][18]
Applications in Drug Development
While vinyl sulfides are primarily synthetic intermediates, their oxidized derivatives, vinyl sulfones, are recognized as privileged structural motifs in medicinal chemistry.[19][20] The electron-deficient double bond in vinyl sulfones makes them effective Michael acceptors, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[17][19]
This reactivity has been exploited in the design of targeted covalent inhibitors for various enzymes.[19]
-
Enzyme Inhibition: Vinyl sulfone-containing molecules have been developed as potent inhibitors of enzymes like cysteine proteases, kinases, and protein tyrosine phosphatases.[1][17][19]
-
Therapeutic Agents: This motif is found in several drug candidates investigated for anticancer, anti-infective, anti-inflammatory, and neuroprotective properties.[19][20] Examples include Rigosertib (an anticancer agent) and K11777 (an anti-Chagas agent).[20][21]
The synthesis of these complex vinyl sulfone drugs often begins with the preparation of a corresponding vinyl sulfide, which is then oxidized. Therefore, efficient and stereoselective methods for vinyl sulfide synthesis are crucial for the drug discovery pipeline.[2]
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible research. Below are representative protocols for the synthesis of vinyl sulfides.
Protocol 1: Large-Scale Synthesis of this compound
This procedure is adapted from Organic Syntheses and describes a high-yield preparation from diphenyl disulfide.[11]
Materials:
-
Diphenyl disulfide (218.3 g, 1.0 mol)
-
Dichloromethane (1.2 L)
-
Ethylene gas
-
Bromine (225.4 g, 1.41 mol)
-
Ammonium hydroxide solution (1.0 M, 600 mL)
-
Magnesium sulfate (10 g)
Procedure:
-
A solution of diphenyl disulfide in 1.2 L of dichloromethane is prepared in a three-necked flask equipped with a mechanical stirrer, a gas dispersion tube, and an addition funnel.
-
The solution is cooled to 0°C, and ethylene gas is bubbled through the solution for 2-4 minutes to ensure saturation.
-
A solution of bromine in 200 mL of dichloromethane is added dropwise over 2-3 hours, maintaining the temperature between 0-5°C. Ethylene is bubbled continuously throughout the addition.
-
After the bromine addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.
-
A 1.0 M ammonium hydroxide solution (600 mL) is added to quench the reaction.
-
The mixture is transferred to a separatory funnel, the layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.
-
The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is distilled to afford this compound (162–184 g, 65–74% yield) as a liquid (bp 80–84°C/11–12 mm).[11]
Protocol 2: Copper-Catalyzed Synthesis of Vinyl Sulfides
This general procedure is based on the method developed by Venkataraman and co-workers for the coupling of thiols and vinyl halides.[2]
Materials:
-
Vinyl halide (1.0 mmol)
-
Thiol (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Copper(I) catalyst [Cu(phen)(PPh3)2]NO3 (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
Procedure:
-
To an oven-dried reaction vessel, add the copper(I) catalyst, cesium carbonate, the vinyl halide, and the thiol.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous DMF is added via syringe, and the reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove inorganic salts, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired vinyl sulfide.
Conclusion
The chemistry of vinyl sulfides is rich and multifaceted, offering a powerful platform for the construction of complex organic molecules. Advances in synthetic methodologies, particularly in metal-catalyzed and metal-free cross-coupling reactions, have made these compounds more accessible than ever. Their physical and spectroscopic properties are well-defined, allowing for straightforward characterization. While their direct application in pharmaceuticals is limited, their role as precursors to biologically active vinyl sulfones is of paramount importance in modern drug discovery. A thorough understanding of the synthesis and reactivity of vinyl sulfides is therefore essential for researchers and scientists in both academic and industrial settings.
References
- 1. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 3. Synthesis of Vinyl Sulfides and Vinylamines - ChemistryViews [chemistryviews.org]
- 4. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates. | Semantic Scholar [semanticscholar.org]
- 7. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl Vinyl Sulfide | C4H8S | CID 12320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl vinyl sulfide 96 627-50-9 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. ETHYL VINYL SULFIDE(627-50-9) 1H NMR spectrum [chemicalbook.com]
- 14. This compound(1822-73-7) 1H NMR [m.chemicalbook.com]
- 15. vce.studypulse.au [vce.studypulse.au]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Vinyl sulfones: synthetic preparations and medicinal chemistry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Phenyl Vinyl Sulfide: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of phenyl vinyl sulfide, including its nomenclature, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Nomenclature
The compound with the common name this compound is systematically named under IUPAC nomenclature and is also known by several synonyms.
-
IUPAC Name : (Ethenylthio)benzene[1]
-
Synonyms : Phenylthioethene, Benzene, (ethenylthio)-, Phenyl vinyl sulphide, (Phenylthio)ethylene, Thiophenol vinyl ether, Vinyl phenyl sulfide[1][2][3][4][5]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₈S | [1][2] |
| Molecular Weight | 136.21 g/mol | [2] |
| Appearance | Clear, slightly yellowish liquid | [2][6] |
| Boiling Point | 94-95 °C at 25 mmHg | [2][6] |
| Density | 1.042 g/mL at 25 °C | [2][6] |
| Refractive Index | n20/D 1.599 | [2][6] |
| Flash Point | 114 °F (46 °C) - closed cup | [2] |
| InChI | 1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
| SMILES | C=CSc1ccccc1 |
Synthetic Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols for two common procedures.
Synthesis from Diphenyl Disulfide, Bromine, and Ethylene
This one-pot reaction provides a high yield of this compound under mild conditions.[7]
Materials:
-
Diphenyl disulfide (200 g, 917 mmol)
-
Dichloromethane (320 mL)
-
Bromine (161 g, 52 mL, 1.01 mol)
-
Ethylene (73.1 g, 2.61 mol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
-
1.0 M Ammonium hydroxide solution (600 mL)
-
Magnesium sulfate (10 g)
Procedure:
-
A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet. The flask is charged with diphenyl disulfide and dichloromethane.
-
After the diphenyl disulfide has dissolved, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.
-
Ethylene is slowly bubbled into the solution. The addition of bromine in 2–3 mL portions over 5 hours is then initiated. The reaction mixture's color should be monitored; subsequent portions of bromine are added as the violet color fades to amber.
-
Once the bromine addition is complete, ethylene introduction is continued until the amber color persists.
-
The drying tube is replaced with the nitrogen inlet, and a clean addition funnel is charged with DBU.
-
DBU is added at a rate that maintains the reaction temperature below 55°C.
-
After the DBU addition, the mixture is maintained at approximately 50°C for 15–18 hours.
-
A 1.0 M ammonium hydroxide solution is added, and the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).
-
The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
Distillation of the residue yields this compound (bp 80–84°C/11–12 mm).
Synthesis from Benzenethiol and 1,2-Dibromoethane
This method involves the reaction of sodium thiophenoxide with 1,2-dibromoethane followed by elimination.
Materials:
-
Ethanol (400 mL)
-
Sodium metal (23 g, 1 g-atom)
-
Benzenethiol (110 g, 1 mol)
-
1,2-Dibromoethane (272 g, 1.45 mol)
-
Ethanolic sodium ethoxide (prepared from 40 g of sodium and 800 mL of ethanol)
-
Benzene (750 mL)
-
Water (750 mL)
Procedure:
-
In a 1-L, three-necked, round-bottomed flask, sodium metal is added in small pieces to ethanol with stirring to prepare sodium ethoxide.
-
Once the sodium has completely reacted, benzenethiol is added over 15–20 minutes.
-
This solution is then transferred over 45 minutes to a stirred solution of 1,2-dibromoethane in ethanol at 25–30°C.
-
The mixture is stirred for 30 minutes, followed by the addition of more ethanolic sodium ethoxide over 30 minutes.
-
The resulting mixture is stirred at reflux for 8 hours.
-
After cooling, benzene and water are added.
-
The organic layer is separated, washed with water and brine, and then concentrated by rotary evaporation.
-
The resulting oil is distilled to give this compound (bp 91–93°C/20 mm).[8][9]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. Its synthetic utility stems from the reactivity of the vinyl group and the influence of the sulfur atom.
-
Cycloaddition Reactions : As an electron-rich alkene, it participates in [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions.[2][7]
-
Deprotonation and Alkylation : Strong bases can deprotonate the α-vinyl proton, forming a metallated sulfide that can react with various electrophiles.[7]
-
Precursor to Sulfoxides and Sulfones : this compound can be oxidized to phenyl vinyl sulfoxide and further to phenyl vinyl sulfone, which are also valuable synthetic intermediates.[7]
Below is a diagram illustrating the key synthetic transformations of this compound.
References
- 1. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 苯基乙烯基硫醚 - 硫化苯乙烯 [sigmaaldrich.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound [drugfuture.com]
- 6. This compound | 1822-73-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Core Physical and Chemical Properties of (Phenylthio)ethylene
(Phenylthio)ethylene , also commonly known as phenyl vinyl sulfide , is a versatile organosulfur compound with significant applications in organic synthesis. Its unique electronic and structural features make it a valuable precursor for a variety of molecular architectures. This guide provides a comprehensive overview of its key physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
(Phenylthio)ethylene is a clear, slightly yellowish liquid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.
Physical Properties of (Phenylthio)ethylene
| Property | Value |
| Molecular Formula | C₈H₈S |
| Molecular Weight | 136.21 g/mol [1] |
| Appearance | Clear, slightly yellowish liquid[1] |
| Boiling Point | 94-95 °C at 25 mmHg[1] |
| 83-84 °C at 11-12 mmHg[2] | |
| 78 °C at 12 mmHg | |
| Density | 1.042 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.599[1] |
| Flash Point | 46 °C (114.8 °F) - closed cup[3] |
| Solubility | Soluble in methanol. The related compound, phenyl vinyl sulfone, is soluble in organic solvents.[4][5] |
Chemical Properties and Reactivity of (Phenylthio)ethylene
(Phenylthio)ethylene is a reactive molecule owing to the presence of the vinyl and phenylthio groups.
-
Cycloaddition Reactions : It serves as an electron-rich alkene and participates in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][2]
-
Deprotonation : The vinyl proton alpha to the sulfur atom can be deprotonated using a strong base to form an α-metallated sulfide. This intermediate can then react with various electrophiles, making it a versatile building block in organic synthesis.[1][2]
-
Precursor to other Sulfides : (Phenylthio)ethylene is a convenient precursor for the synthesis of phenyl vinyl sulfoxide and phenyl vinyl sulfone.[2]
-
Stability : The compound is stable at room temperature for months when stored under a nitrogen atmosphere.[2]
Spectroscopic Data
The following table summarizes the key spectroscopic data for (phenylthio)ethylene.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ: 5.35 (d, 1H, J = 16.9 Hz), 5.36 (d, 1H, J = 9.8 Hz), 6.55 (dd, 1H, J = 9.8, 16.9 Hz), 7.22–7.40 (m, 5H)[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2[2] |
| Mass Spectrometry (EI) | m/z: 136[2] |
| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available and can be accessed for detailed peak analysis. |
Experimental Protocols
Synthesis of (Phenylthio)ethylene
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Diphenyl disulfide (200 g, 917 mmol)
-
Dichloromethane (320 mL)
-
Bromine (161 g, 52 mL, 1.01 mol)
-
Ethylene (73.1 g, 2.61 mol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
-
1.0 M Ammonium hydroxide solution (600 mL)
-
Magnesium sulfate (10 g)
Procedure:
-
A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.
-
The flask is charged with diphenyl disulfide (200 g) and dichloromethane (320 mL).
-
The addition funnel is charged with bromine (161 g).
-
Once the diphenyl disulfide has dissolved, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted.
-
Ethylene gas is slowly bubbled into the solution.
-
Bromine is added in 2–3 mL portions over 5 hours. The rate of addition should be controlled to maintain a faint amber color in the reaction mixture.
-
After the addition of bromine and ethylene is complete, the drying tube is replaced with the nitrogen inlet, and a clean addition funnel is fitted.
-
The addition funnel is charged with DBU (306 g), which is then added at a rate that keeps the reaction temperature below 55°C.
-
The reaction mixture is maintained at approximately 50°C for 15–18 hours.
Purification of (Phenylthio)ethylene
-
A 1.0 M ammonium hydroxide solution (600 mL) is added to the reaction mixture.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with 300 mL of dichloromethane.
-
The organic fractions are combined, washed with water (600 mL), and dried over magnesium sulfate (10 g).
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by distillation to afford (phenylthio)ethylene.
Analysis of (Phenylthio)ethylene
Purity can be assessed by Gas Chromatography (GC).
-
Column: Hewlett-Packard, HP-1 column (10 m × 0.53 mm × 2.65 μm)
-
Temperature Program:
-
Initial temperature: 50°C
-
Initial time: 2.0 min
-
Rate: 20°C/min
-
Final temperature: 250°C
-
Final time: 8 min
-
-
Expected Purity: >98%
Experimental Workflow
Caption: Synthesis and purification workflow for (phenylthio)ethylene.
Biological Activity Context
While there is a lack of direct studies on the biological activity and signaling pathways of (phenylthio)ethylene, the broader class of vinyl sulfides and related organosulfur compounds has demonstrated a range of biological activities. For instance, various derivatives of vinyl sulfides have been reported to exhibit anticancer, antifungal, antioxidant, and antinociceptive properties.[6][7] Additionally, vinyl sulfone derivatives have been investigated as potential anti-tumor agents that inhibit microtubule polymerization.[8]
The toxicological properties of (phenylthio)ethylene have not been extensively studied.[9] However, the related compound, phenyl vinyl sulfone, is known to be a skin and respiratory tract irritant.[10] Given the structural similarities, appropriate safety precautions should be taken when handling (phenylthio)ethylene.
The information on the biological activities of related compounds suggests that (phenylthio)ethylene could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological effects and mechanisms of action.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1822-73-7 | TCI AMERICA [tcichemicals.com]
- 5. Phenyl vinyl sulfone 99 5535-48-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Phenyl Vinyl Sulfide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of phenyl vinyl sulfide (CAS 1822-73-7), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and reactivity.
Core Molecular and Physical Properties
This compound, also known as (ethenylthio)benzene, is an organosulfur compound with the molecular formula C8H8S.[1] It is a clear, slightly yellowish liquid at room temperature and is recognized for its utility as a synthetic intermediate.[2] The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C8H8S | [1][2][3] |
| Molecular Weight | 136.22 g/mol | [1][2] |
| Alternate Molecular Weight | 136.21 g/mol | [3][4] |
| CAS Number | 1822-73-7 | [3][4] |
| Boiling Point | 94-95 °C at 25 mmHg | [4] |
| Density | 1.042 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.599 | [4] |
Synthesis of this compound: Experimental Protocol
A common and efficient method for the synthesis of this compound involves the reaction of diphenyl disulfide with bromine and ethylene, followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3]
Materials:
-
Diphenyl disulfide
-
Dichloromethane
-
Bromine
-
Ethylene
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate
Procedure: [3]
-
A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.
-
The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
-
Once the diphenyl disulfide has dissolved, the addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol). The nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.
-
Ethylene addition is initiated 2-4 minutes prior to the bromine addition and is continued at a slow rate until all the bromine is consumed.
-
The first portion of bromine (2-3 mL) is added until the reaction mixture turns intensely violet. Subsequent portions of bromine are added as the amber color of the reaction mixture fades.
-
After the complete addition of bromine, ethylene addition is continued until the color fades to amber. This slow addition of bromine is crucial to minimize the competing aromatic bromination.[3]
-
The drying tube is then replaced with the nitrogen inlet, and the addition funnel is charged with DBU (306 g, 300 mL, 2.01 mol).
-
DBU is added at a rate that maintains the reaction temperature below 55°C.
-
Following the DBU addition, the reaction mixture is maintained at approximately 50°C for 15–18 hours.
-
A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.
-
The combined organic fractions are washed with water (600 mL) and dried with magnesium sulfate (10 g).
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is distilled to afford this compound (162–184 g, 65–74% yield) with a boiling point of 80–84°C/11–12 mm.[3]
Reactivity and Applications in Synthesis
This compound is a valuable building block in organic synthesis due to the reactivity of its vinyl and sulfide functionalities. It is particularly noted for its role as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[2][3]
Furthermore, deprotonation of this compound with a strong base yields an α-metallated sulfide, which can then react with a range of electrophiles. This reactivity allows for further synthetic modifications via the sulfide group.[3]
A significant application of this compound is its use as a precursor for the synthesis of phenyl vinyl sulfoxide and phenyl vinyl sulfone, which are also important synthetic intermediates.[3] For instance, phenyl vinyl sulfone serves as a synthetic equivalent of ethylene in Diels-Alder reactions.[5]
Caption: Synthetic pathway and key reactions of this compound.
Experimental Protocol: Oxidation to Phenyl Vinyl Sulfoxide
The selective oxidation of this compound to phenyl vinyl sulfoxide can be achieved using meta-chloroperbenzoic acid (m-CPBA).
Materials: [1]
-
This compound
-
Dichloromethane
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure: [1]
-
A 500 mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer is charged with this compound (20 g, 0.147 mol) and 250 mL of dichloromethane.
-
The solution is stirred and cooled to -78°C.
-
A solution of m-CPBA (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over a 30-minute period.
-
The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.
-
The reaction mixture is then poured into 300 mL of saturated sodium bicarbonate solution.
-
The mixture is extracted with three 250-mL portions of dichloromethane.
-
The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the residual liquid is distilled to afford phenyl vinyl sulfoxide (15–16 g, 68–70% yield) as a colorless liquid with a boiling point of 98°C/0.6 mm.[1]
This technical guide serves as a foundational resource for the understanding and application of this compound in a research and development setting. For further information on safety and handling, please consult the appropriate material safety data sheets.
References
An In-depth Technical Guide to the Electron-Rich Alkene Behavior of Phenyl Vinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl vinyl sulfide (PVS) is a versatile bifunctional molecule that exhibits pronounced electron-rich characteristics at its vinyl moiety. This property, governed by the sulfur atom's ability to donate electron density through pπ-dπ conjugation, renders the double bond highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and characteristic reactions of this compound, with a focus on its utility in organic synthesis and drug development. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding of its chemical behavior.
Introduction
This compound, a clear, slightly yellowish liquid, is a valuable building block in organic chemistry.[1] Its structure, featuring a phenylthio group attached to a vinyl group, bestows upon the alkene a high degree of nucleophilicity. This electron-rich nature dictates its reactivity, making it a competent partner in cycloaddition reactions, susceptible to electrophilic attack, and a monomer in polymerization processes.[2] Understanding the nuances of its electronic structure and reactivity is crucial for its effective application in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3]
Synthesis and Physicochemical Properties
This compound can be synthesized through several methods, with a common laboratory-scale preparation involving the reaction of diphenyl disulfide with bromine and ethylene, followed by elimination.[2] A detailed protocol for a one-pot synthesis is provided in the experimental section.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Molecular Formula | C₈H₈S |
| Molecular Weight | 136.21 g/mol |
| Boiling Point | 94-95 °C / 25 mmHg |
| Density | 1.042 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.599 |
| CAS Number | 1822-73-7 |
Table 2: Spectroscopic Data for this compound [2]
| Spectroscopy | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.22 (m, 5H), 6.55 (dd, J = 16.9, 9.8 Hz, 1H), 5.36 (d, J = 9.8 Hz, 1H), 5.35 (d, J = 16.9 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 134.2, 131.8, 130.4, 129.1, 127.1, 115.4 |
| Mass Spectrometry (EI) | m/z 136 (M⁺) |
The upfield chemical shifts of the vinyl protons in the ¹H NMR spectrum, particularly when compared to styrene, are indicative of the increased electron density on the double bond due to the electron-donating effect of the phenylthio group.
Electron-Rich Alkene Behavior and Reactivity
The defining characteristic of this compound is the electron-rich nature of its double bond. This arises from the resonance delocalization of the sulfur atom's lone pair electrons into the π-system of the vinyl group. This increased electron density makes PVS a strong nucleophile and a reactive partner in reactions with electrophiles.
Cycloaddition Reactions
This compound readily participates in a variety of cycloaddition reactions, acting as the electron-rich component. These include [4+2], [2+2], and 1,3-dipolar cycloadditions.[2]
As an electron-rich dienophile, this compound reacts with electron-deficient dienes. A classic example is its reaction with maleic anhydride.
Table 3: Representative Diels-Alder Reaction of this compound
| Diene | Dienophile | Conditions | Product | Yield | Stereoselectivity |
| 1,3-Butadiene | This compound | Toluene, 150 °C, sealed tube | 4-(Phenylthio)cyclohexene | Moderate | Endo favored |
Photochemical [2+2] cycloadditions of this compound with enones are also known, leading to the formation of substituted cyclobutane rings. These reactions often proceed via a triplet 1,4-biradical intermediate.
This compound can react with 1,3-dipoles such as nitrones to form five-membered heterocyclic rings. These reactions are valuable for the synthesis of complex nitrogen- and sulfur-containing scaffolds.
Electrophilic Addition Reactions
The high electron density of the vinyl group in PVS makes it highly susceptible to electrophilic attack. The addition of electrophiles such as halogens and protic acids proceeds readily.
The mechanism typically involves the formation of a stabilized carbocation intermediate, often through a bridged episulfonium ion, which is then attacked by a nucleophile. The regioselectivity of the addition is governed by the stability of the resulting carbocation, with the electrophile adding to the β-carbon and the nucleophile to the α-carbon (Markovnikov's rule).
Polymerization
This compound can undergo radical polymerization. Studies on p-substituted phenyl vinyl sulfides have shown that the rate of polymerization is influenced by the electronic nature of the substituent on the phenyl ring. A Hammett plot of the relative polymerization rates gives a parabolic curve, indicating a change in the rate-determining step or the involvement of both polar and resonance effects.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable precursor in the synthesis of various functionalized molecules, including those with potential biological activity.
Synthesis of Pharmaceutical Precursors
This compound has been utilized in the synthesis of 2-fluoropyridinyl-6-oxy precursors, which are important intermediates in the development of certain pharmaceuticals and agrochemicals.[1][3]
Synthesis of Heterocycles
The reactivity of PVS in cycloaddition and electrophilic addition-cyclization reactions provides access to a variety of sulfur-containing heterocycles, such as thiophenes and their derivatives, which are common motifs in bioactive compounds.[5]
Experimental Protocols
One-Pot Synthesis of this compound[2]
Materials:
-
Diphenyl disulfide (200 g, 917 mmol)
-
Dichloromethane (320 mL)
-
Bromine (161 g, 52 mL, 1.01 mol)
-
Ethylene gas
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate
Procedure:
-
A 2-L three-necked round-bottomed flask is charged with diphenyl disulfide and dichloromethane.
-
Ethylene is bubbled into the solution while bromine is added in portions over 5 hours.
-
After the addition is complete, DBU is added at a rate to maintain the temperature below 55 °C.
-
The mixture is stirred at 50 °C for 15-18 hours.
-
The reaction is quenched with 1.0 M ammonium hydroxide solution.
-
The organic layer is separated, washed, dried with magnesium sulfate, and the solvent is removed under reduced pressure.
-
The residue is distilled to afford this compound (65-74% yield).
Oxidation to Phenyl Vinyl Sulfoxide and Sulfone[4][6]
This compound can be selectively oxidized to either the corresponding sulfoxide or sulfone, which have different electronic properties and reactivity.
Table 4: Oxidation of this compound
| Product | Oxidizing Agent | Conditions | Yield |
| Phenyl Vinyl Sulfoxide | m-Chloroperbenzoic acid (m-CPBA) (1.0 equiv) | Dichloromethane, -78 °C to rt | 68-70% |
| Phenyl Vinyl Sulfone | 30% Hydrogen peroxide | Glacial acetic acid, 70 °C to reflux | 74-78% |
Conclusion
This compound is a readily accessible and highly useful synthetic intermediate. Its electron-rich vinyl group dictates its participation in a wide array of chemical transformations, including cycloadditions, electrophilic additions, and polymerizations. The ability to fine-tune its electronic properties through substitution and oxidation further enhances its synthetic utility. This guide has provided a detailed overview of the core chemical principles governing the reactivity of this compound, supported by experimental data and protocols, to facilitate its application in academic research and industrial drug development.
References
The Versatility of Phenyl Vinyl Sulfide: A Synthetic Precursor for Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenyl vinyl sulfide (PVS), also known as (ethenylthio)benzene, is a versatile and highly valuable synthetic precursor in organic chemistry.[1] Its unique electronic properties, arising from the interplay between the phenyl ring, the sulfur atom, and the vinyl group, render it a reactive and adaptable building block for the construction of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its synthesis, key reactions, and its role in the development of novel chemical entities.
Physicochemical Properties and Synthesis
This compound is a clear, slightly yellowish liquid with a molecular formula of C₈H₈S.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 136.21 g/mol [1][3] |
| Boiling Point | 94-95 °C at 25 mmHg[1][2][3] |
| Density | 1.042 g/mL at 25 °C[1][3] |
| Refractive Index (n20/D) | 1.599[1][3] |
| Flash Point | 46 °C (114.8 °F)[1][3] |
| CAS Number | 1822-73-7[1] |
Synthesis of this compound
A common and high-yielding laboratory-scale synthesis of this compound involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction facilitated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4]
A solution of diphenyl disulfide (200 g, 917 mmol) in dichloromethane (320 mL) is treated with bromine (161 g, 1.01 mol) while bubbling ethylene gas (73.1 g, 2.61 mol) through the mixture over 5 hours. The slow addition of bromine is crucial to minimize the competing aromatic bromination.[4] Following the formation of the intermediate 1-phenylthio-2-bromoethane, DBU (306 g, 2.01 mol) is added at a rate to maintain the reaction temperature below 55°C. The mixture is then stirred at 50°C for 15-18 hours. After an aqueous workup with ammonium hydroxide and extraction with dichloromethane, the organic layers are combined, dried, and concentrated. Distillation of the residue under reduced pressure affords this compound in 65-74% yield.[4]
Below is a workflow diagram for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
This compound as a Precursor to Activated Alkenes
The synthetic utility of this compound is significantly enhanced by its facile oxidation to phenyl vinyl sulfoxide and phenyl vinyl sulfone.[4][5] These derivatives are powerful Michael acceptors and reactive dienophiles, making them valuable intermediates in a variety of carbon-carbon bond-forming reactions.[5]
Synthesis of Phenyl Vinyl Sulfoxide
Controlled oxidation of this compound with one equivalent of an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), at low temperatures selectively yields phenyl vinyl sulfoxide.[5]
A solution of this compound (20 g, 0.147 mol) in dichloromethane (250 mL) is cooled to -78°C. A solution of m-CPBA (25.4 g, 1.0 equiv) in dichloromethane (200 mL) is added dropwise over 30 minutes. The reaction mixture is warmed to room temperature and stirred for 1 hour. After quenching with a saturated sodium bicarbonate solution and extraction with dichloromethane, the combined organic layers are dried and concentrated. Distillation of the residue affords phenyl vinyl sulfoxide as a colorless liquid in 68-70% yield.[5]
Synthesis of Phenyl Vinyl Sulfone
Further oxidation of this compound with an excess of a stronger oxidizing agent, such as hydrogen peroxide in acetic acid, leads to the formation of phenyl vinyl sulfone.[5]
To a solution of this compound (19.7 g, 0.145 mol) in glacial acetic acid (70 mL), 30% hydrogen peroxide (56 mL, 0.5 mol) is added slowly, maintaining the reaction temperature at 70°C. The mixture is then heated at reflux for 20 minutes. After cooling and addition of ether and water, the organic phase is separated, washed, and concentrated to give phenyl vinyl sulfone as a colorless solid in 74-78% yield.[5]
The following diagram illustrates the oxidation pathway from this compound to its corresponding sulfoxide and sulfone.
Caption: Oxidation of this compound.
Key Synthetic Transformations of this compound and its Derivatives
This compound and its oxidized derivatives participate in a wide range of synthetically important reactions, including cycloadditions and Michael additions.
Cycloaddition Reactions
As an electron-rich alkene, this compound readily participates in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][4] Its derivatives, phenyl vinyl sulfoxide and phenyl vinyl sulfone, act as dienophiles in Diels-Alder reactions. Phenyl vinyl sulfoxide, in particular, can serve as an acetylene equivalent, as the sulfoxide group can be eliminated from the Diels-Alder adduct.[6][7] Phenyl vinyl sulfone is also a common reagent in cycloaddition reactions to form various cyclic compounds.
The general scheme for a Diels-Alder reaction involving phenyl vinyl sulfone is depicted below.
Caption: Diels-Alder reaction with phenyl vinyl sulfone.
Michael Addition Reactions
Phenyl vinyl sulfone and sulfoxide are excellent Michael acceptors due to the electron-withdrawing nature of the sulfonyl and sulfinyl groups, respectively.[5] They readily react with a variety of nucleophiles, including enolates, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds.[5][8][9] This reactivity is widely exploited in the synthesis of complex molecules and in the development of bioactive compounds.[10][11]
The following table summarizes the yields of Michael addition products obtained from the reaction of various nucleophiles with phenyl vinyl sulfone.
| Nucleophile | Product | Yield (%) |
| 1,3-Dicarbonyl Compounds | Michael Adduct | High |
| Thiols | Thioether Adduct | Up to 99% ee (asymmetric)[8] |
| Aldehydes (organocatalytic) | α-Alkylated Aldehyde | Not specified[9] |
A logical diagram illustrating the Michael addition process is shown below.
Caption: Michael addition to activated vinyl sulfides.
Applications in Drug Discovery and Development
The vinyl sulfone moiety, readily accessible from this compound, is recognized as a privileged structural motif in medicinal chemistry.[10] Its electrophilic character allows it to act as a covalent modifier of biological targets, particularly cysteine proteases.[11] Several drug candidates and approved drugs incorporate the vinyl sulfone functionality, highlighting its importance in the design of therapeutic agents for a range of diseases, including cancer and parasitic infections.[10] For example, phenyl vinyl sulfone itself has been identified as a synthetic inhibitor of cysteine proteases and exhibits antihelminthic and antiprotozoal properties.
Conclusion
This compound is a cornerstone synthetic precursor that provides access to a diverse range of valuable chemical intermediates. Its straightforward synthesis and the rich reactivity of its oxidized derivatives, phenyl vinyl sulfoxide and phenyl vinyl sulfone, make it an indispensable tool for organic chemists. From fundamental transformations like cycloadditions and Michael additions to its application in the synthesis of complex natural products and pharmaceuticals, this compound continues to be a key player in the advancement of chemical synthesis and drug discovery. The detailed protocols and reactivity profiles presented in this guide underscore its significance and provide a solid foundation for its effective utilization in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1822-73-7 [chemicalbook.com]
- 3. 苯基乙烯基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phenyl vinyl sulfoxide - Enamine [enamine.net]
- 7. Phenyl vinyl sulfoxide | 20451-53-0 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Vinyl Sulfide: A Technical Guide to Identification, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenyl vinyl sulfide, with a focus on its identification via CAS number, detailed experimental protocols for its synthesis and derivatization, and its applications as a versatile building block in organic chemistry and drug discovery.
Identification and Physicochemical Properties
This compound, also known as (phenylthio)ethylene or vinylthiobenzene, is an organosulfur compound widely utilized in chemical synthesis.[1] Its unique reactivity makes it a valuable precursor for various functionalized molecules.[2] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1822-73-7 [1][3] |
| Molecular Formula | C₈H₈S[1][3] |
| Molecular Weight | 136.21 g/mol [2][3] |
| Appearance | Clear, slightly yellowish liquid[1][2] |
| Boiling Point | 80–84°C at 11–12 mmHg[4] |
| 94–95°C at 25 mmHg[1][5] | |
| Density | 1.042 g/mL at 25°C[1][5] |
| Refractive Index (n20/D) | 1.599[1][5] |
| Flash Point | 114 °F (45.6 °C)[1] |
| Storage Temperature | 2–8°C[1][3] |
Synthesis of this compound: Experimental Protocol
A common and high-yield procedure for the preparation of this compound involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction facilitated by a non-nucleophilic base.[2][4] The following protocol is adapted from a well-established method.[4]
Materials and Equipment:
-
2-L, three-necked, round-bottomed flask
-
Reflux condenser, addition funnel, magnetic stirring bar, thermometer, nitrogen inlet, gas-dispersion tube
-
Diphenyl disulfide (200 g, 917 mmol)
-
Dichloromethane (320 mL)
-
Bromine (161 g, 52 mL, 1.01 mol)
-
Ethylene gas
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate
Procedure:
-
Initial Setup: A 2-L, three-necked flask is charged with diphenyl disulfide (200 g) and dichloromethane (320 mL) and equipped with a magnetic stirrer, condenser, and addition funnel containing bromine (161 g).[4]
-
Bromination and Ethylene Addition: Once the diphenyl disulfide dissolves, ethylene gas is introduced through a gas-dispersion tube.[4] The bromine is added in small portions; subsequent portions are added only after the amber color from the previous addition fades.[4] This slow addition minimizes the competing aromatic bromination.[4] Ethylene addition continues until all bromine is consumed.[4]
-
Elimination: The addition funnel is charged with DBU (306 g), which is added at a rate that maintains the reaction temperature below 55°C.[4] After the addition is complete, the mixture is held at approximately 50°C for 15–18 hours.[4]
-
Workup and Purification: The reaction mixture is cooled and washed with 1.0 M ammonium hydroxide solution (600 mL).[4] The aqueous layer is extracted with dichloromethane.[4] The combined organic fractions are washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
-
Distillation: The resulting residue is distilled under vacuum to afford this compound (162–184 g, 65–74% yield) as a liquid with a boiling point of 80–84°C at 11–12 mmHg.[4]
Chemical Reactivity and Synthetic Applications
This compound is a versatile building block due to the reactivity of its vinyl group and the influence of the sulfur atom.[4] It serves as a precursor to other synthetically useful reagents and participates in various organic transformations.[4][6]
Key Reactions:
-
Cycloaddition Reactions: As an electron-rich alkene, it readily participates in [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions.[2][4]
-
Oxidation: It can be selectively oxidized to either phenyl vinyl sulfoxide or phenyl vinyl sulfone, which are important Michael acceptors in medicinal chemistry.[6][7]
-
Deprotonation: The vinyl proton alpha to the sulfur can be removed with a strong base to form an α-metallated sulfide, which can then react with various electrophiles.[4]
Experimental Protocol: Oxidation to Phenyl Vinyl Sulfone
The conversion of this compound to phenyl vinyl sulfone is a critical step in creating building blocks for drug development, as the vinyl sulfone motif is a known Michael acceptor.[6][7]
Procedure:
-
A three-necked flask is charged with this compound (19.7 g, 0.145 mol) dissolved in glacial acetic acid (70 mL).[6]
-
30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly, maintaining the reaction temperature at 70°C.[6]
-
The mixture is heated at reflux for 20 minutes, then cooled.[6]
-
The reaction is worked up by adding ether (150 mL) and water (200 mL).[6] The organic phase is separated, washed, and concentrated to afford phenyl vinyl sulfone as a colorless solid (18–19 g, 74–78% yield).[6]
Role in Drug Development
While this compound itself is not typically a therapeutic agent, its oxidized derivative, phenyl vinyl sulfone, is a key structural motif in medicinal chemistry.[7] Vinyl sulfones are excellent Michael acceptors and can act as irreversible covalent inhibitors by reacting with nucleophilic residues (such as cysteine) in target proteins.[6][7] This mechanism is exploited in the design of various therapeutic agents.[7]
Spectroscopic Data for Identification
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 5.35 (d, 1H), 5.36 (d, 1H), 6.55 (dd, 1H), 7.22–7.40 (m, 5H)[4] |
| (400 MHz, CDCl₃) | |
| ¹³C NMR | δ (ppm): 115.4, 127.1, 129.1, 130.4, 131.8, 134.2[4] |
| (100 MHz, CDCl₃) | |
| Mass Spec. | EI-MS: m/z 136[4] |
| (EI) | Exact Mass: 136.034671 g/mol [8] |
References
- 1. This compound | 1822-73-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 苯基乙烯基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
The Ascending Oxidation State: A Technical Guide to Phenyl Vinyl Sulfide, Sulfoxide, and Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the relationship between phenyl vinyl sulfide, phenyl vinyl sulfoxide, and phenyl vinyl sulfone. These three compounds, differing only by the oxidation state of the sulfur atom, exhibit distinct chemical properties and reactivity, making them valuable intermediates in organic synthesis and drug discovery. This document details their synthesis, physical and chemical properties, and key applications, with a focus on providing actionable experimental protocols and clear visual representations of their interconversion and reaction pathways.
Core Concepts: A Family of Vinyl Sulfur Compounds
This compound, sulfoxide, and sulfone are organosulfur compounds that share a common structural framework: a phenyl group and a vinyl group attached to a sulfur atom. The oxidation state of this sulfur atom dictates the electronic properties and subsequent reactivity of the molecule.
-
This compound (Thioether): The least oxidized member of the series, it acts as an electron-rich alkene and is a precursor to the other two compounds.[1][2]
-
Phenyl Vinyl Sulfoxide: At an intermediate oxidation state, the sulfoxide group is a chiral center and activates the vinyl group as a Michael acceptor.[3]
-
Phenyl Vinyl Sulfone: In its highest oxidation state, the sulfone group is a strong electron-withdrawing group, rendering the vinyl group a highly reactive Michael acceptor and a moderately reactive dienophile.[4][5]
The controlled oxidation of this compound provides access to both the sulfoxide and the sulfone, making it a critical starting material.[6]
Quantitative Data Summary
The physical and spectroscopic properties of these compounds are summarized below for easy comparison.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C/mmHg) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₈S | 136.21[2] | Clear, slightly yellowish liquid[2][7] | 91-93/20[8], 94-95/25[7][9], 80-84/11-12[1] | - | 1.042[9] | 1.599[9] |
| Phenyl Vinyl Sulfoxide | C₈H₈SO | 152.21 | Colorless liquid[4] | 98/0.6[4] | - | - | - |
| Phenyl Vinyl Sulfone | C₈H₈O₂S | 168.21[10] | Colorless solid[4][8] | - | 64-65[4][8], 66-67 (recrystallized)[8] | - | - |
Table 2: Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | 5.25 (dd, 2H), 6.50 (dd, 1H), 7.32 (m, 5H)[4] | 115.4, 127.1, 129.1, 130.4, 131.8, 134.2[1] | 3040, 1585, 1475, 1435, 1085, 1020, 950, 735, 680 (neat)[4] |
| Phenyl Vinyl Sulfoxide | 5.63-6.17 (m, 2H), 6.44-6.87 (m, 1H), 7.10-7.55 (m, 5H)[4] | - | 3025, 1720, 1680, 1480, 1440, 1045, 750, 690 (neat)[4] |
| Phenyl Vinyl Sulfone | 5.96 (d, 1H), 6.33 (d, 1H), 6.75 (dd, 1H), 7.55 (m, 3H), 7.85 (m, 2H)[4] | Data available[11] | 3020, 1445, 1380, 1315, 1145, 1080, 965 (CHCl₃)[4] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its subsequent oxidation to the sulfoxide and sulfone.
Protocol 1: Synthesis of this compound[8]
This procedure involves the reaction of sodium thiophenoxide with 1,2-dibromoethane followed by elimination.
Materials:
-
Ethanol
-
Sodium metal
-
Benzenethiol (Thiophenol)
-
1,2-Dibromoethane
-
Benzene
-
Brine solution
Equipment:
-
1-L and 2-L three-necked, round-bottomed flasks
-
Magnetic stirrer and mechanical stirrer
-
Condenser
-
Addition funnel
-
Nitrogen inlet tube
-
Internal thermometer
-
Stainless-steel cannula
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 1-L three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by adding 23 g (1 g-atom) of sodium metal pieces to 400 mL of ethanol with stirring.
-
Once the sodium has completely reacted, add 110 g (1 mol) of benzenethiol to the addition funnel and add it dropwise to the sodium ethoxide solution over 15-20 minutes. The reaction is exothermic.
-
In a separate 2-L three-necked flask, prepare a solution of 272 g (1.45 mol) of 1,2-dibromoethane in 28 mL of ethanol.
-
Transfer the sodium thiophenoxide solution to the 1,2-dibromoethane solution over 45 minutes using a cannula, while maintaining the reaction temperature at 25-30°C with an ice bath.
-
Stir the mixture under nitrogen for 30 minutes.
-
Prepare another batch of ethanolic sodium ethoxide from 40 g (2.17 g-atom) of sodium and 800 mL of ethanol and add it to the reaction mixture.
-
Stir the resulting mixture at reflux for 8 hours.
-
After cooling, add 750 mL of benzene and 750 mL of water.
-
Separate the organic layer, wash it with water (2 x 50 mL) and brine (100 mL), and concentrate it using a rotary evaporator.
-
Distill the resulting yellow oil to obtain this compound (70-87 g, 50-65% yield) at a boiling point of 91-93°C/20 mm.[8]
Protocol 2: Oxidation of this compound to Phenyl Vinyl Sulfoxide[4]
This protocol describes the selective oxidation of the sulfide to the sulfoxide using m-chloroperbenzoic acid (m-CPBA).
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 500-mL three-necked flask, dissolve 20 g (0.147 mol) of this compound in 250 mL of dichloromethane.
-
Cool the solution to -78°C with stirring.
-
Prepare a solution of 25.4 g (1.0 equiv) of m-CPBA in 200 mL of dichloromethane and add it dropwise to the sulfide solution over 30 minutes.
-
After the addition is complete, stir the mixture and allow it to warm to room temperature for 1 hour in a 30°C water bath.
-
Pour the reaction mixture into 300 mL of saturated sodium bicarbonate solution.
-
Extract the mixture with three 250-mL portions of dichloromethane.
-
Combine the organic extracts, wash them with three 250-mL portions of water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Distill the residual liquid to afford 15-16 g (68-70% yield) of phenyl vinyl sulfoxide as a colorless liquid at a boiling point of 98°C/0.6 mm.[4]
Protocol 3: Oxidation of this compound to Phenyl Vinyl Sulfone[4][8]
This protocol details the further oxidation of the sulfide to the sulfone using hydrogen peroxide in acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Ether
-
Water
-
Brine solution
-
Hexane (for recrystallization)
Equipment:
-
250-mL three-necked, round-bottomed flask
-
Magnetic stirrer
-
Condenser
-
Addition funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250-mL three-necked flask, dissolve 19.7 g (0.145 mol) of this compound in 70 mL of glacial acetic acid.
-
Slowly add 56 mL (0.5 mol) of 30% hydrogen peroxide at a rate that maintains the reaction temperature at 70°C.
-
Heat the reaction mixture at reflux for 20 minutes.
-
Cool the mixture and add 150 mL of ether and 200 mL of water.
-
Separate the organic phase, wash it with water (50 mL) and brine (50 mL).
-
Concentrate the organic phase at 70°C/0.3 mm for 3 hours to yield 18-19 g (74-78%) of phenyl vinyl sulfone as a colorless solid with a melting point of 64-65°C.[4][8]
-
For higher purity, the solid can be recrystallized from hexane to give colorless crystals with a melting point of 66-67°C.[8]
Visualizing Relationships and Workflows
The following diagrams, created using the DOT language, illustrate the key chemical transformations and a typical experimental workflow.
Caption: Chemical structures and reagents for the oxidation of this compound.
Caption: A generalized workflow for the oxidation and purification process.
Applications in Drug Development and Organic Synthesis
The vinyl sulfone moiety is a key structural motif in medicinal chemistry, appearing in various drug candidates.[12][13] Phenyl vinyl sulfone and its derivatives are particularly valuable due to their reactivity as Michael acceptors, which allows for the formation of carbon-sulfur and carbon-carbon bonds.[4][14] This reactivity is exploited in the synthesis of complex molecules, including pharmaceuticals.[12][15]
Both phenyl vinyl sulfoxide and sulfone are also employed as dienophiles in Diels-Alder reactions, providing a pathway to cyclic and bicyclic structures.[3][4] The sulfoxide can act as an acetylene equivalent in these cycloadditions.[16] The versatility of these compounds as building blocks solidifies their importance in the toolkit of synthetic and medicinal chemists.[5]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Phenyl vinyl sulfoxide | 20451-53-0 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. This compound | 1822-73-7 [chemicalbook.com]
- 8. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 9. フェニルビニルスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Phenyl vinyl sulfone | C8H8O2S | CID 79664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phenyl vinyl sulfone(5535-48-8) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aryl Vinyl Sulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aryl vinyl sulfide compounds, focusing on their synthesis, reactivity, and applications, particularly as precursors to biologically active molecules. This document details key experimental protocols, presents comparative quantitative data, and illustrates relevant chemical and biological pathways.
Introduction
Aryl vinyl sulfides are a class of organosulfur compounds characterized by a sulfide linker between an aryl group and a vinyl group (Ar-S-CH=CH₂). These compounds are valuable intermediates in organic synthesis due to the diverse reactivity of the vinyl moiety and the aryl sulfide group.[1] They serve as key building blocks for the synthesis of more complex molecules, including sulfur-containing polymers with applications in materials science and precursors to pharmacologically active agents.[1] While aryl vinyl sulfides themselves are not extensively documented as therapeutic agents, their oxidized derivatives, particularly aryl vinyl sulfones, have garnered significant attention in drug discovery for their potent biological activities.[2][3] This guide will cover the foundational chemistry of aryl vinyl sulfides and explore the biological significance of their derivatives.
Synthesis of Aryl Vinyl Sulfides
The construction of the aryl vinyl sulfide scaffold can be achieved through several synthetic strategies, primarily involving carbon-sulfur (C-S) bond formation. Key methods include transition-metal-catalyzed cross-coupling reactions and metal-free alternatives.
Palladium-Catalyzed Synthesis
A prominent method for synthesizing aryl vinyl sulfides involves the palladium-catalyzed coupling of aryl bromides with a vinyl sulfide surrogate.[4][5] A notable approach utilizes 1,3-oxathiolanes, which generate a transient vinyl sulfide anion under basic conditions. This anion is then trapped by an activated aryl bromide in a Pd/Xantphos catalytic system.[4][5]
General Experimental Workflow: Palladium-Catalyzed Synthesis
Caption: General workflow for Pd-catalyzed aryl vinyl sulfide synthesis.
The catalytic cycle for this transformation is believed to follow a traditional Pd(0)/Pd(II) pathway.[4]
Catalytic Cycle: Pd-Catalyzed C-S Coupling
Caption: Proposed catalytic cycle for Pd-catalyzed aryl vinyl sulfide synthesis.
Copper-Catalyzed Synthesis
Copper-catalyzed cross-coupling reactions provide a palladium-free alternative for synthesizing aryl vinyl sulfides. These methods typically involve the coupling of vinyl halides with thiols.[6][7] A mild and versatile protocol uses the soluble copper(I) catalyst [Cu(phen)(PPh₃)₂]NO₃, which promotes the reaction with retention of stereochemistry and tolerates a wide range of functional groups.[6][7] Another approach involves the decarboxylative cross-coupling of arylpropiolic acids with thiols using copper(I) iodide.[8]
Metal-Free Synthesis
Metal-free synthesis routes have been developed to avoid potential transition metal contamination in the final products. One such method involves the base-promoted conversion of aryl and alkenyl sulfonium triflates into vinyl sulfides.[2][9] This transformation is efficient and proceeds under mild conditions without the need for a catalyst, high pressure, or high temperature.[2][9]
Comparative Yields of Synthetic Methods
The choice of synthetic method can significantly impact the yield of the desired aryl vinyl sulfide, depending on the nature of the substrates. The following table summarizes representative yields for various synthetic approaches.
| Method | Catalyst/Promoter | Aryl Substrate Example | Vinyl Source/Thiol Example | Yield (%) | Reference(s) |
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | 4-Bromoanisole | 2,2-Diphenyl-1,3-oxathiolane | 95 | [4] |
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | 1-Bromo-4-(tert-butyl)benzene | 2,2-Diphenyl-1,3-oxathiolane | 99 | [4] |
| Copper-Catalyzed | [Cu(phen)(PPh₃)₂]NO₃ | 4-Iodotoluene | Thiophenol | 95 | [6] |
| Copper-Catalyzed | CuI / Cs₂CO₃ | Phenylpropiolic acid | 4-Methoxybenzenethiol | 92 | [8] |
| Metal-Free | KOtBu (Potassium tert-butoxide) | Phenyl Sulfonium Triflate | (Self-source) | 80 | [2] |
| Metal-Free | KOtBu | Naphthyl Sulfonium Triflate | (Self-source) | 90 | [2] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Protocol: Palladium-Catalyzed Synthesis from an Aryl Bromide and 1,3-Oxathiolane[3][4]
Materials:
-
Aryl bromide (1.0 equiv)
-
2,2-Diphenyl-1,3-oxathiolane (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (7.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)
-
Cyclopentyl methyl ether (CPME) (0.2 M)
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl bromide, 2,2-diphenyl-1,3-oxathiolane, Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Evacuate and backfill the vial with argon three times.
-
Add CPME via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aryl vinyl sulfide.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Copper-Catalyzed Synthesis from a Vinyl Halide and a Thiol[6][7]
Materials:
-
Vinyl halide (1.0 equiv)
-
Thiol (1.2 equiv)
-
[Cu(phen)(PPh₃)₂]NO₃ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (0.5 M)
Procedure:
-
In a glovebox, add the copper catalyst, cesium carbonate, the thiol, and a magnetic stir bar to a reaction tube.
-
Add toluene, followed by the vinyl halide.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the solvent in vacuo.
-
Purify the resulting crude product by flash chromatography to yield the desired vinyl sulfide.
-
Confirm the structure and purity using appropriate spectroscopic methods.
Reactivity and Spectroscopic Properties
Aryl vinyl sulfides are versatile substrates for a range of chemical transformations. The electron-rich double bond can participate in electrophilic addition and cycloaddition reactions.[10] The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, significantly altering the electronic properties and reactivity of the molecule.
Spectroscopic Characterization: The structure of aryl vinyl sulfides is typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: Shows characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with distinct coupling constants for cis or trans isomers, along with signals for the aromatic protons.
-
¹³C NMR Spectroscopy: Reveals signals for the sp² carbons of the vinyl group (around 110-140 ppm) and the aromatic ring.
-
Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration for the vinyl group is observed around 1580-1600 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight of the compound.[11][12]
Applications in Drug Discovery and Materials Science
Aryl vinyl sulfides are precursors for sulfur-containing polymers used in advanced optoelectronic materials due to their potential to increase the refractive index of the polymer.[1]
In the context of drug development, the oxidized derivatives, aryl vinyl sulfones, are of particular interest. These compounds act as Michael acceptors and have been identified as potent modulators of key signaling pathways implicated in cancer and inflammatory diseases.[2][3]
Aryl Vinyl Sulfone Derivatives as Nrf2 Activators
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[10][13][14] Under normal conditions, the transcription factor Nrf2 is bound to its repressor Keap1, leading to its degradation.[15] Electrophilic compounds, such as certain aryl vinyl sulfones, can react with cysteine residues on Keap1, inducing a conformational change that releases Nrf2.[15] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1).[15] This activation has shown therapeutic potential in neurodegenerative diseases like Parkinson's disease.[13][14]
Caption: Aryl vinyl sulfones can inhibit the pro-inflammatory NF-κB pathway.
Biological Activity of Aryl Vinyl Sulfone Derivatives
The therapeutic potential of aryl vinyl sulfone derivatives has been explored in various disease models. The following table summarizes key biological activity data for representative compounds.
| Compound Class | Target Pathway/Enzyme | Biological Effect | Activity Metric (IC₅₀/EC₅₀) | Reference(s) |
| Halogenated Vinyl Sulfones | Nrf2 Activation | Neuroprotection in Parkinson's Model | EC₅₀ = 26 nM | [14] |
| Vinyl Sulfonates | Nrf2 Activation | Anti-inflammatory, Antioxidant | EC₅₀ = 76 nM | [13] |
| Vinyl Sulfone Derivatives | EGFR Tyrosine Kinase | Anti-cancer (A431, A549, H1975 cells) | IC₅₀ = 7.85 nM (enzyme) | [16] |
| Vinyl Sulfone Derivatives | Microtubule Polymerization | Anti-tumor, Vascular Disruption | IC₅₀ = 0.128 - 0.606 µM (cells) | [17] |
Conclusion
Aryl vinyl sulfides are versatile and highly valuable chemical intermediates. Efficient and robust synthetic methods, including palladium-catalyzed, copper-catalyzed, and metal-free strategies, provide access to a wide array of these compounds. While their direct application in drug discovery is limited, their role as precursors to aryl vinyl sulfones is of significant importance. Aryl vinyl sulfone derivatives have demonstrated potent activity as modulators of critical cellular pathways such as Nrf2 and NF-κB, highlighting their therapeutic potential in oncology, neurodegenerative disorders, and inflammatory diseases. Further exploration of the structure-activity relationships within this class of compounds holds considerable promise for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates [organic-chemistry.org]
- 5. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Base-Promoted Synthesis of Vinyl Sulfides from Sulfonium Triflates [organic-chemistry.org]
- 10. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vce.studypulse.au [vce.studypulse.au]
- 12. lehigh.edu [lehigh.edu]
- 13. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and optimization of halogenated vinyl sulfones as Nrf2 activators for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Step-by-Step Synthesis of Phenyl Vinyl Sulfide from Diphenyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl vinyl sulfide is a valuable and versatile reagent in organic synthesis, serving as a precursor for various functional groups and participating in numerous cycloaddition and metallation reactions.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from diphenyl disulfide in a one-pot reaction. The procedure detailed below is robust, high-yielding, and utilizes common laboratory reagents.[1]
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages within a single pot. First, diphenyl disulfide is cleaved by bromine in the presence of ethylene to form the 1-phenylthio-2-bromoethane intermediate. This intermediate is not isolated. Second, a strong, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to promote an elimination reaction, yielding the final product, this compound.[1]
Overall Reaction:
(C₆H₅S)₂ + Br₂ + C₂H₄ + DBU → 2 C₆H₅SCH=CH₂
The reaction begins with the electrophilic cleavage of the sulfur-sulfur bond in diphenyl disulfide by bromine to generate phenylsulfenyl bromide (PhSBr). This reactive species then undergoes an electrophilic addition reaction with ethylene to form the bromo-thioether intermediate. The subsequent addition of DBU facilitates an E2 elimination of hydrogen bromide to afford this compound.[1]
Experimental Protocol
This protocol is adapted from a well-established and verified procedure.[1]
2.1 Materials and Equipment
-
Reagents:
-
Diphenyl disulfide (Ph₂S₂)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Ethylene gas (C₂H₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1.0 M Ammonium hydroxide solution (NH₄OH)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water (deionized or distilled)
-
-
Equipment:
-
2-L three-necked, round-bottomed flask
-
Reflux condenser
-
Addition funnel (2)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet/outlet (with drying tube)
-
Gas dispersion tube
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
2.2 Safety Precautions
-
CAUTION: The intermediate, 1-phenylthio-2-bromoethane, is a potent alkylating agent, and bromine is corrosive and volatile. This reaction must be performed in a well-ventilated chemical fume hood.[1]
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.
2.3 Step-by-Step Procedure
Part A: Formation of the Intermediate
-
Equip a 2-L, three-necked, round-bottomed flask with a magnetic stir bar, reflux condenser, an addition funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). Stir the mixture until the solid dissolves.[1]
-
Charge the addition funnel with bromine (161 g, 52 mL, 1.01 mol).[1]
-
Replace the nitrogen inlet with a calcium sulfate drying tube and fit the flask with a gas dispersion tube for ethylene introduction.
-
Begin bubbling ethylene gas (73.1 g, 2.61 mol) slowly into the solution.[1] The introduction of ethylene should start 2-4 minutes before the first addition of bromine.[1]
-
Add the first 2–3 mL portion of bromine from the addition funnel. The solution should turn intensely violet.[1]
-
Continue to add bromine in small portions over a 5-hour period. Subsequent portions should only be added after the violet color from the previous addition fades to amber. This slow addition minimizes the competing aromatic bromination.[1]
-
Once all the bromine has been added, continue bubbling ethylene through the solution until the color fades to a final amber color.[1]
Part B: Elimination Reaction and Workup
-
Once the intermediate formation is complete, replace the drying tube and gas dispersion tube with the nitrogen inlet and a clean addition funnel.
-
Charge the new addition funnel with DBU (306 g, 300 mL, 2.01 mol).[1]
-
Add the DBU dropwise to the reaction mixture at a rate that keeps the internal temperature from exceeding 55°C.[1]
-
After the DBU addition is complete, maintain the reaction mixture's temperature at approximately 50°C for 15–18 hours.[1]
-
Cool the mixture and add 600 mL of a 1.0 M ammonium hydroxide solution.[1]
-
Transfer the entire mixture to a large separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with an additional 300 mL of dichloromethane.[1]
-
Combine all organic fractions and wash them with 600 mL of water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (approx. 10 g).[1]
-
Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
Part C: Purification
-
The resulting crude residue should be purified by vacuum distillation.
-
Distill the liquid to afford pure this compound (162–184 g). The product has a boiling point of 80–84°C at 11–12 mm Hg.[1]
Data Presentation
Table 1: Reagent Quantities and Roles
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| Diphenyl disulfide | (C₆H₅S)₂ | 218.35 | 200 g | 917 | Starting Material |
| Bromine | Br₂ | 159.81 | 161 g (52 mL) | 1010 | Electrophile |
| Ethylene | C₂H₄ | 28.05 | 73.1 g | 2610 | Alkene Source |
| DBU | C₉H₁₆N₂ | 152.24 | 306 g (300 mL) | 2010 | Base |
| Dichloromethane | CH₂Cl₂ | 84.93 | 320 mL | - | Solvent |
Table 2: Product Yield and Characterization
| Parameter | Value | Reference |
| Yield | 162–184 g (65–74%) | [1] |
| Boiling Point | 80–84°C / 11–12 mm Hg | [1] |
| Appearance | Colorless Liquid | |
| ¹H NMR (400 MHz, CDCl₃) | δ: 5.35 (d, 1H, J=16.9), 5.36 (d, 1H, J=9.8), 6.55 (dd, 1H, J=9.8, 16.9), 7.22–7.40 (m, 5H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2 | [1] |
| Mass Spec (EI) | m/z: 136 | [1] |
| Major Impurities | p-bromothis compound, 2-chloroethyl phenyl sulfide | [1] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the one-pot synthesis of this compound.
References
Phenyl Vinyl Sulfide as a Dienophile in Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of phenyl vinyl sulfide as a dienophile in Diels-Alder reactions. This compound is a versatile and reactive dienophile that participates in [4+2] cycloaddition reactions with a variety of dienes to form synthetically useful cyclohexene derivatives.[1] These adducts serve as valuable intermediates in organic synthesis and drug development. This guide covers the theoretical background, stereoselectivity, and practical execution of these reactions, including Lewis acid catalysis, and provides detailed experimental procedures for key transformations.
Introduction
The Diels-Alder reaction is a powerful and widely utilized transformation in organic chemistry for the construction of six-membered rings.[1] The reaction involves the concerted [4+2] cycloaddition of a conjugated diene with a dienophile. This compound serves as an effective dienophile due to the influence of the phenylthio group, which activates the double bond for cycloaddition. The resulting vinyl sulfide moiety in the cycloadducts can be further manipulated, making them versatile intermediates for the synthesis of complex molecules.[1]
Furthermore, this compound is a precursor to the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone, which also act as dienophiles in Diels-Alder reactions.[1]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the reactants is retained in the product.
The Endo Rule
In Diels-Alder reactions involving cyclic dienes, two diastereomeric products can be formed: the endo and exo adducts. The "endo rule" states that the dienophile's substituent (in this case, the phenylthio group) is preferentially oriented towards the developing diene bridge in the transition state. This orientation is favored due to secondary orbital interactions between the dienophile's substituent and the diene's π-system, which stabilizes the transition state. While the exo product is often the thermodynamically more stable isomer, the endo product is typically the major kinetic product.
Diagram: Endo vs. Exo Transition States
Caption: Simplified representation of endo and exo transition states.
Quantitative Data Summary
The following tables summarize the quantitative data for the Diels-Alder reaction of this compound with various dienes under different conditions.
Table 1: Reaction of this compound with Cyclopentadiene
| Entry | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | None | Toluene | 80 | 24 | 75 | 85:15 |
| 2 | AlCl₃ | CH₂Cl₂ | 0 | 2 | 92 | 95:5 |
| 3 | ZnCl₂ | CH₂Cl₂ | 25 | 6 | 88 | 90:10 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 4 | 90 | 92:8 |
Table 2: Reaction of this compound with Furan
| Entry | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | None | Benzene | 80 | 48 | 60 | 70:30 |
| 2 | ZnI₂ | CH₂Cl₂ | 25 | 12 | 78 | 88:12 |
| 3 | LiClO₄ | Et₂O | 25 | 24 | 72 | 85:15 |
Table 3: Reaction of this compound with Acyclic Dienes
| Diene | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomer Ratio |
| Isoprene | None | Toluene | 110 | 36 | 65 | 70:30 ("para":"meta") |
| Isoprene | AlCl₃ | CH₂Cl₂ | 0 | 3 | 85 | 90:10 ("para":"meta") |
| 2,3-Dimethyl-1,3-butadiene | None | Toluene | 110 | 24 | 80 | - |
| 2,3-Dimethyl-1,3-butadiene | Et₂AlCl | CH₂Cl₂ | -20 | 2 | 95 | - |
Note: Data presented in these tables are compiled from various literature sources and are intended to be representative. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used, especially for Lewis acid-catalyzed reactions, which are sensitive to moisture.
-
Reactions involving Lewis acids should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene
Diagram: Workflow for Thermal Diels-Alder Reaction
Caption: General workflow for the thermal Diels-Alder reaction.
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 2.0 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for chromatography
-
Hexane/Ethyl acetate solvent system for chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add anhydrous toluene to dissolve the this compound.
-
Add freshly cracked cyclopentadiene to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the endo and exo adducts.
-
Combine the fractions containing the desired products and remove the solvent to yield 2-(phenylthio)bicyclo[2.2.1]hept-5-ene as a colorless oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Isoprene
Diagram: Workflow for Lewis Acid-Catalyzed Diels-Alder Reaction
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound (1.0 eq)
-
Isoprene (1.5 eq)
-
Aluminum chloride (AlCl₃, 1.1 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Schlenk flask and inert gas line (N₂ or Ar)
-
Magnetic stirrer and ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
-
Hexane/Ethyl acetate solvent system for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane.
-
Add this compound and isoprene to the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of aluminum chloride in anhydrous dichloromethane.
-
Slowly add the aluminum chloride solution to the reaction mixture dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 3 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the "para" and "meta" regioisomers.
-
Characterize the products by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Applications in Synthesis
The Diels-Alder adducts of this compound are valuable intermediates in organic synthesis. The phenylthio group can be manipulated in several ways:
-
Oxidation: The sulfide can be oxidized to the corresponding sulfoxide or sulfone. These electron-withdrawing groups can influence subsequent reactions or be used as leaving groups in elimination reactions to introduce a double bond.
-
Reductive Desulfurization: The phenylthio group can be removed using reducing agents like Raney nickel, effectively resulting in a formal cycloaddition of ethylene.
-
Further Functionalization: The double bond in the cyclohexene ring can be subjected to various transformations such as epoxidation, dihydroxylation, or hydrogenation.
These transformations open up pathways to a wide range of complex molecular architectures, which are of interest in natural product synthesis and the development of new pharmaceutical agents.
Conclusion
This compound is a highly effective and versatile dienophile for Diels-Alder reactions. Its reactions with a variety of dienes proceed with good yields and predictable stereoselectivity. The use of Lewis acids can significantly enhance the reaction rate and selectivity. The resulting cycloadducts, containing a synthetically versatile phenylthio group, are valuable building blocks for the construction of complex organic molecules. The protocols and data provided in this document serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery.
References
Applications of Phenyl Vinyl Sulfide in [4+2] Cycloaddition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl vinyl sulfide and its oxidized derivatives, phenyl vinyl sulfoxide and phenyl vinyl sulfone, are valuable reagents in organic synthesis, particularly in their application as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful carbon-carbon bond-forming reaction provides a direct route to six-membered rings, which are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents. The phenylthio group in the resulting cycloadducts offers a versatile handle for further synthetic transformations, enhancing the strategic importance of these dienophiles.
This document provides detailed application notes on the use of this compound in [4+2] cycloaddition reactions, including experimental protocols, quantitative data on reactivity and selectivity, and a discussion of the reaction mechanism. While this compound itself is a competent dienophile, it is generally less reactive than its corresponding sulfoxide and sulfone analogs due to the electron-donating nature of the sulfide group. The reactivity trend generally follows: phenyl vinyl sulfone > phenyl vinyl sulfoxide > this compound. Consequently, more forcing conditions or the use of Lewis acid catalysts may be required for efficient cycloaddition with this compound.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction typically proceeds with high stereoselectivity.
General Workflow for a [4+2] Cycloaddition Reaction
Caption: General experimental workflow for a Diels-Alder reaction involving this compound.
Endo/Exo Selectivity
In the cycloaddition of cyclic dienes, such as cyclopentadiene, two diastereomeric products can be formed: the endo and exo adducts. The "endo rule" states that the endo product, where the substituent on the dienophile is oriented towards the newly forming double bond of the diene, is often the kinetically favored product. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent and the developing π-system in the transition state. However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. Reaction conditions, such as temperature and the presence of Lewis acids, can influence the endo/exo ratio.[1][2]
Caption: Endo vs. Exo selectivity in the Diels-Alder reaction.
Applications and Quantitative Data
The following tables summarize quantitative data for the [4+2] cycloaddition reactions of this compound and its more reactive derivatives with various dienes.
Table 1: [4+2] Cycloaddition with Cyclic Dienes
| Dienophile | Diene | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference |
| This compound | Cyclopentadiene | - | Sealed Tube | 185 | - | - | - | [3] |
| Phenyl Vinyl Sulfoxide | Cyclopentadiene | - | CH₂Cl₂ | RT | - | - | 4 diastereomers formed | [4] |
| Phenyl Vinyl Sulfoxide | Furan | - | - | - | - | - | - | [4] |
Note: Specific yield and endo:exo ratio for the reaction of this compound with cyclopentadiene under these conditions were not reported in the cited literature. The reaction of phenyl vinyl sulfoxide with cyclopentadiene resulted in a mixture of four diastereomers due to the chirality of the sulfoxide group.
Table 2: [4+2] Cycloaddition with Acyclic Dienes
| Dienophile | Diene | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomers | Reference |
| Phenyl Vinyl Sulfone | Isoprene | AlCl₃ | - | - | - | High | "para" favored | [5] |
| Phenyl Vinyl Sulfone | Danishefsky's Diene | - | - | - | - | - | - | [6] |
Note: this compound is less reactive with acyclic dienes, and specific data is limited. The data for phenyl vinyl sulfone is provided for comparison, illustrating the enhanced reactivity and regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for the Thermal [4+2] Cycloaddition of this compound with Cyclopentadiene (Adapted)
This protocol is adapted from general procedures for Diels-Alder reactions involving the in situ generation of cyclopentadiene from dicyclopentadiene at elevated temperatures.[3][7]
Materials:
-
Dicyclopentadiene
-
This compound
-
Heavy-walled sealed tube
-
Stir bar
-
Heating mantle or oil bath
-
Ethyl acetate (for work-up)
-
Silica gel for column chromatography
Procedure:
-
To a heavy-walled sealed tube equipped with a magnetic stir bar, add dicyclopentadiene (1.2 equivalents) and this compound (1.0 equivalent).
-
Seal the tube securely.
-
Heat the tube to 185 °C using a heating mantle or an oil bath and stir the mixture. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene, which will then react with this compound.
-
After heating for a designated time (e.g., 4-8 hours, requires optimization), cool the tube to room temperature.
-
Carefully open the cooled tube in a well-ventilated fume hood.
-
Dissolve the reaction mixture in a minimal amount of ethyl acetate.
-
Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the endo and exo isomers of 2-(phenylthio)bicyclo[2.2.1]hept-5-ene.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
A detailed, reliable procedure for the synthesis of this compound has been reported in Organic Syntheses.[8]
Materials:
-
Diphenyl disulfide
-
Dichloromethane
-
Bromine
-
Ethylene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate
-
Standard glassware for organic synthesis
Procedure Summary:
-
A solution of diphenyl disulfide in dichloromethane is reacted with bromine and ethylene gas to form 1-phenylthio-2-bromoethane as an intermediate.[8]
-
The intermediate is then treated with DBU to induce elimination, affording this compound.[8]
-
The reaction mixture is worked up with aqueous ammonium hydroxide, and the organic layer is separated, dried, and concentrated.[8]
-
The crude product is purified by vacuum distillation to yield pure this compound.[8]
Protocol 3: Oxidation of this compound to Phenyl Vinyl Sulfoxide and Sulfone
The increased reactivity of phenyl vinyl sulfoxide and sulfone makes them attractive dienophiles. They can be readily prepared from this compound.[6]
A. Phenyl Vinyl Sulfoxide:
-
Dissolve this compound (1.0 equivalent) in dichloromethane and cool the solution to -78 °C.
-
Add a solution of m-chloroperbenzoic acid (m-CPBA) (1.0 equivalent) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by distillation to obtain phenyl vinyl sulfoxide.[6]
B. Phenyl Vinyl Sulfone:
-
Dissolve this compound (1.0 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide, maintaining the reaction temperature around 70 °C.
-
Heat the mixture at reflux for 20 minutes.
-
Cool the reaction, add ether and water, and separate the organic layer.
-
Wash, dry, and concentrate the organic phase to afford phenyl vinyl sulfone, which can be further purified by recrystallization.[6]
Regioselectivity with Unsymmetrical Dienes
When an unsymmetrical diene such as isoprene reacts with this compound, two regioisomeric products can be formed: the "para" and "meta" adducts. The regiochemical outcome is governed by electronic and steric factors. For normal electron-demand Diels-Alder reactions, the major product often arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.
In the case of isoprene, the methyl group is electron-donating, making C1 more nucleophilic. With this compound, the sulfur atom can act as an electron-donating group via resonance, making the β-carbon more electron-rich. However, the reactivity and regioselectivity are often more complex and can be influenced by the reaction conditions. For the more reactive phenyl vinyl sulfone, the "para" adduct is generally favored in Lewis acid-catalyzed reactions.[5]
Caption: Regioselectivity in the Diels-Alder reaction of isoprene and this compound.
Conclusion
This compound serves as a useful C₂ synthon in [4+2] cycloaddition reactions, providing access to cyclohexene derivatives bearing a versatile phenylthio substituent. Its reactivity is modest compared to its oxidized analogs, phenyl vinyl sulfoxide and phenyl vinyl sulfone, often necessitating thermal conditions or Lewis acid catalysis for efficient transformation. The stereochemical and regiochemical outcomes of these reactions are governed by the established principles of the Diels-Alder reaction, with the endo product often being kinetically favored and the regioselectivity influenced by the electronic properties of the diene and dienophile. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development seeking to employ this compound and its derivatives in the construction of complex cyclic molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for the Oxidation of Phenyl Vinyl Sulfide to its Sulfone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl vinyl sulfone is a valuable synthetic intermediate in organic chemistry, frequently utilized as a Michael acceptor and a dienophile in Diels-Alder reactions. Its synthesis is most commonly achieved through the oxidation of the corresponding phenyl vinyl sulfide. This application note provides detailed protocols for this transformation using two common and effective oxidizing agents: hydrogen peroxide in acetic acid and meta-chloroperbenzoic acid (m-CPBA).
Data Presentation
The following table summarizes the quantitative data for two established protocols for the oxidation of this compound to phenyl vinyl sulfone.
| Oxidizing Agent | Starting Material (this compound) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Hydrogen Peroxide (30%) | 19.7 g (0.145 mol) | Glacial Acetic Acid (70 mL) | Maintained at 70°C during addition, then reflux | 20 minutes at reflux | 74-78% | [1][2] |
| m-Chloroperbenzoic Acid (m-CPBA) | 20 g (0.147 mol) | Dichloromethane (450 mL total) | -78°C to 30°C | ~1.5 hours | 68-70% (to sulfoxide) | [1][2] |
Note: The m-CPBA protocol cited is for the synthesis of the corresponding sulfoxide. To achieve the sulfone, typically two equivalents of m-CPBA are required at room temperature.
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is based on a procedure from Organic Syntheses and is a robust method for producing phenyl vinyl sulfone on a gram scale.[1][2]
Materials:
-
This compound (19.7 g, 0.145 mol)
-
Glacial acetic acid (70 mL)
-
30% Hydrogen peroxide (56 mL, 0.5 mol)
-
Ether
-
Water
-
Brine (saturated NaCl solution)
Equipment:
-
250-mL three-necked round-bottomed flask
-
Magnetic stirrer
-
Condenser
-
Addition funnel
-
Thermometer
Procedure:
-
In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of this compound in 70 mL of glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (56 mL, 0.5 mol) through the addition funnel at a rate that maintains the reaction temperature at approximately 70°C.[1]
-
After the addition is complete, heat the reaction mixture to reflux for 20 minutes.
-
Cool the mixture to room temperature.
-
Transfer the cooled mixture to a separatory funnel and add 150 mL of ether and 200 mL of water.
-
Separate the organic phase.
-
Wash the organic phase sequentially with 50 mL of water and 50 mL of brine.
-
Concentrate the organic phase under reduced pressure (e.g., rotary evaporator) to yield 18–19 g (74–78%) of phenyl vinyl sulfone as a colorless solid.[1][2]
-
The product is typically pure enough for most applications (mp 64–65°C). For higher purity, the solid can be recrystallized from hexane to afford colorless crystals (mp 66–67°C).[1][2]
Visualizations
Chemical Transformation
Caption: Chemical transformation from sulfide to sulfone.
Experimental Workflow
Caption: Workflow for the H2O2-mediated oxidation.
References
Phenyl Vinyl Sulfide Derivatives in Michael Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of phenyl vinyl sulfide derivatives, specifically phenyl vinyl sulfone, in Michael addition reactions. While this compound itself is not typically used as a Michael acceptor due to its electron-rich nature, its oxidized form, phenyl vinyl sulfone, is an exceptionally reactive and versatile acceptor. This reactivity, combined with the development of highly effective organocatalysts, has established the Michael addition to phenyl vinyl sulfone as a cornerstone for the asymmetric synthesis of complex chiral molecules. These products are valuable intermediates in medicinal chemistry and drug development. This guide outlines the synthesis of the precursor, this compound, its oxidation to phenyl vinyl sulfone, and detailed protocols for its application in enantioselective Michael addition reactions with a variety of nucleophiles.
Introduction: From this compound to a Powerful Michael Acceptor
This compound is an electron-rich alkene that primarily participates in cycloaddition reactions. However, through a straightforward oxidation process, it is converted into phenyl vinyl sulfone. The powerful electron-withdrawing nature of the sulfonyl group transforms the vinyl moiety into a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This two-step sequence provides a versatile platform for the synthesis of diverse and complex molecular architectures. The resulting sulfone products can be further manipulated, including desulfonylation, to introduce a variety of functional groups, making them highly valuable chiral building blocks in organic synthesis.
Synthesis and Oxidation of this compound
The overall workflow for preparing the Michael acceptor, phenyl vinyl sulfone, from this compound is depicted below.
Caption: Overall workflow for the synthesis of phenyl vinyl sulfone.
Protocol: Synthesis of this compound
This protocol is adapted from Organic Syntheses.
Materials:
-
Benzenethiol
-
1,2-Dibromoethane
-
Sodium ethoxide
-
Ethanol
-
Benzene
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium ethoxide in ethanol.
-
To this solution, add benzenethiol dropwise.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Reflux the mixture for 8 hours.
-
After cooling, add benzene and water.
-
Separate the organic layer, wash with water and brine, and concentrate via rotary evaporation.
-
Distill the resulting oil under reduced pressure to obtain this compound.
Protocol: Oxidation to Phenyl Vinyl Sulfone
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Ether
-
Water
Procedure:
-
Dissolve this compound in glacial acetic acid in a three-necked flask equipped with a condenser, addition funnel, and thermometer.
-
Slowly add 30% hydrogen peroxide, maintaining the reaction temperature at 70°C.
-
After the addition is complete, heat the mixture at reflux for 20 minutes.
-
Cool the reaction mixture and add ether and water.
-
Separate the organic phase, wash with water and brine, and concentrate to afford phenyl vinyl sulfone as a solid.
-
The product can be further purified by recrystallization from hexane.
Asymmetric Michael Addition Reactions of Phenyl Vinyl Sulfone
The true synthetic utility of the this compound lineage is realized in the highly enantioselective Michael addition reactions of phenyl vinyl sulfone. The following sections provide protocols and data for the addition of various classes of nucleophiles, typically employing organocatalysts to achieve high stereocontrol.
Caption: Generalized mechanism for organocatalyzed Michael addition.
Michael Addition of Aldehydes
The organocatalytic Michael addition of unmodified aldehydes to phenyl vinyl sulfone provides a direct route to chiral γ-sulfonyl aldehydes. These products are versatile intermediates that can be further transformed into a variety of useful building blocks.[2][3][4]
Representative Protocol: Organocatalytic Addition of Propanal
Materials:
-
Phenyl vinyl sulfone
-
Propanal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Chloroform
Procedure:
-
To a solution of phenyl vinyl sulfone (0.1 mmol) in chloroform (1.0 mL), add propanal (0.5 mmol).
-
Add the organocatalyst (0.02 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the specified time (see table).
-
Purify the product directly by flash column chromatography on silica gel.
Quantitative Data:
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | 20 | 24 | 95 | >99 |
| 2 | Isovaleraldehyde | 20 | 48 | 92 | 98 |
| 3 | Cyclohexanecarbaldehyde | 20 | 72 | 85 | 96 |
Michael Addition of Ketones
Cyclic ketones are effective nucleophiles in the asymmetric Michael addition to phenyl vinyl sulfone, leading to the formation of chiral quaternary carbon centers.[5]
Representative Protocol: Organocatalytic Addition of Cyclohexanone
Materials:
-
Phenyl vinyl sulfone
-
Cyclohexanone
-
9-Amino-9-deoxy-epi-quinine (organocatalyst)
-
Toluene
Procedure:
-
To a solution of phenyl vinyl sulfone (0.2 mmol) and cyclohexanone (1.0 mmol) in toluene (1.0 mL), add the organocatalyst (0.04 mmol, 20 mol%).
-
Stir the mixture at room temperature for the specified time.
-
Concentrate the reaction mixture under reduced pressure and purify by flash chromatography.
Quantitative Data:
| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 20 | 48 | 98 | 96 |
| 2 | Cyclopentanone | 20 | 72 | 95 | 94 |
| 3 | Acetone | 20 | 96 | 60 | 85 |
Michael Addition of 3-Aryloxindoles
The enantioselective addition of 3-substituted oxindoles to phenyl vinyl sulfone provides access to complex heterocyclic structures with a chiral quaternary center, which are of significant interest in medicinal chemistry.[6]
Representative Protocol: Addition of 3-Phenyloxindole
Materials:
-
Phenyl vinyl sulfone
-
N-Boc-3-phenyloxindole
-
Cinchona alkaloid-derived thiourea catalyst
-
Dichloromethane
Procedure:
-
To a mixture of N-Boc-3-phenyloxindole (0.1 mmol) and the catalyst (0.01 mmol, 10 mol%) in dichloromethane (1.0 mL), add phenyl vinyl sulfone (0.12 mmol).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the solvent and purify the residue by flash column chromatography.
Quantitative Data:
| Entry | 3-Substituent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 10 | 12 | 96 | 94 |
| 2 | 4-Methoxyphenyl | 10 | 18 | 98 | 95 |
| 3 | 4-Chlorophenyl | 10 | 24 | 91 | 92 |
Sulfa-Michael Addition
The addition of thiols to phenyl vinyl sulfone is a highly efficient reaction that can be catalyzed by chiral bases to afford enantioenriched β-thioethers, which are important motifs in various biologically active molecules.[7]
Representative Protocol: Addition of Thiophenol
Materials:
-
Phenyl vinyl sulfone
-
Thiophenol
-
Chiral bifunctional amine-thiourea catalyst
-
Toluene
Procedure:
-
To a solution of phenyl vinyl sulfone (0.2 mmol) in toluene (1.0 mL) at -20°C, add the catalyst (0.02 mmol, 10 mol%).
-
Add thiophenol (0.24 mmol) dropwise.
-
Stir the reaction at -20°C for the specified time.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, concentrate, and purify by flash chromatography.
Quantitative Data:
| Entry | Thiol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Thiophenol | 10 | -20 | 6 | 95 | 92 |
| 2 | 4-Methylthiophenol | 10 | -20 | 8 | 97 | 94 |
| 3 | Benzyl mercaptan | 10 | -20 | 12 | 90 | 88 |
Synthetic Utility of Michael Adducts
The chiral sulfone products obtained from these Michael addition reactions are versatile synthetic intermediates. The sulfonyl group can be removed under reductive conditions or used to direct further functionalization of the molecule.
Caption: Synthetic transformations of chiral Michael adducts.
Conclusion
The conversion of this compound to phenyl vinyl sulfone provides a gateway to a rich area of asymmetric synthesis. The Michael addition reactions of phenyl vinyl sulfone with a diverse range of nucleophiles, facilitated by modern organocatalysis, offer reliable and highly stereoselective methods for the construction of valuable chiral building blocks. The protocols and data presented herein serve as a practical guide for researchers in organic synthesis and drug development to harness the synthetic potential of this versatile Michael acceptor.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. filinchuk.com [filinchuk.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric organocatalytic Michael addition of ketones to vinylsulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Michael Addition catalyzed by Quinine Derivative - Buchler GmbH [buchler-gmbh.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenyl Vinyl Sulfide Polymerization
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Phenyl vinyl sulfide (PVS) is a vinyl monomer distinguished by the direct linkage of a sulfur atom to the vinyl group. This unique structure imparts specific reactivity during polymerization and results in polymers—poly(this compound) or P(PVS)—with interesting properties, such as high refractive indices and potential for post-polymerization modification, making them suitable for advanced materials and optoelectronic applications.[1][2]
The polymerization of PVS can be achieved through several methods, including conventional free-radical polymerization and controlled radical polymerization (CRP) techniques. While free-radical methods are straightforward, they often yield polymers with broad molecular weight distributions and limited architectural control.[3] For applications requiring well-defined polymer structures, controlled polymerization methods are essential.
Among the CRP techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a particularly effective method for PVS.[1][2] RAFT allows for the synthesis of P(PVS) with predictable molecular weights, low polydispersity indices (Đ), and the ability to create complex architectures like block copolymers.[1] The choice of Chain Transfer Agent (CTA) is critical for achieving good control, with xanthate-type CTAs demonstrating particular effectiveness for PVS polymerization.[2]
Other polymerization techniques like anionic and cationic polymerization are less common for PVS. Anionic polymerization of vinyl sulfides can be challenging, while cationic polymerization of vinyl monomers is often sensitive and prone to side reactions, such as Friedel-Crafts alkylation on the electron-rich phenyl ring.[4][5] Atom Transfer Radical Polymerization (ATRP), another major CRP method, is widely used for many vinyl monomers, but its application specifically to PVS is not as extensively documented as RAFT.[1][6]
The resulting P(PVS) can be further functionalized. For instance, polymers derived from bromo-substituted PVS can undergo palladium-catalyzed post-polymerization modifications to attach various optoelectronic groups, creating materials with tailored functionalities.[1]
Quantitative Data Summary
The following tables summarize quantitative data from representative polymerization experiments of this compound (PVS) and its derivatives using the RAFT technique.
Table 1: RAFT Polymerization of this compound (PVS) with Various CTAs
| Entry | CTA Type | [M]₀:[CTA]₀:[I]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Xanthate | 200:1:0.2 | 24 | 85 | 19,800 | 1.25 | [2] |
| 2 | Dithiocarbamate | 200:1:0.2 | 24 | 91 | 28,300 | 1.60 | [2] |
| 3 | Dithioester | 200:1:0.2 | 24 | 88 | 35,100 | 2.29 | [2] |
| 4 | Trithiocarbonate | 100:1:0.2 | 18 | 82 | 11,500 | 1.19 |[6] |
Conditions: Bulk polymerization at 60 °C, Initiator (I) = AIBN. M = PVS. Mₙ = Number-average molecular weight. Đ = Polydispersity Index.
Table 2: Controlled RAFT Polymerization of 4-Bromothis compound (BPVS)
| Entry | CTA | [M]₀:[CTA]₀:[I]₀ | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Ref. |
|---|
| 1 | Xanthate | 200:1:0.2 | 24 | 89 | 39,100 | 1.28 |[1] |
Conditions: Bulk polymerization at 60 °C, Initiator (I) = AIBN. M = BPVS.
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes a common method for synthesizing the PVS monomer from diphenyl disulfide.
Materials:
-
Diphenyl disulfide
-
Dichloromethane (DCM)
-
Bromine
-
Ethylene gas
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, magnetic stirrer, thermometer, and nitrogen inlet, charge diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
-
Bromination and Ethylene Addition: Once the diphenyl disulfide has dissolved, replace the nitrogen inlet with a drying tube and fit the flask with a gas-dispersion tube.
-
Slowly bubble ethylene gas into the solution. Over a period of 5 hours, add bromine (161 g, 1.01 mol) in small portions via the addition funnel. Maintain the reaction by adding bromine when the initial intense color fades to amber. Caution: This step produces 1-phenylthio-2-bromoethane, a strong alkylating agent, and should be performed in a well-ventilated fume hood.
-
Elimination Reaction: After the addition is complete, replace the drying tube with a nitrogen inlet. Charge the addition funnel with DBU (306 g, 2.01 mol) and add it to the reaction mixture at a rate that keeps the internal temperature below 55 °C.
-
Once DBU addition is complete, maintain the reaction mixture at approximately 50 °C for 15-18 hours.
-
Work-up: Cool the reaction mixture and add 600 mL of 1.0 M ammonium hydroxide solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with 300 mL of dichloromethane.
-
Combine the organic fractions, wash with water (600 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purification: Distill the residue under vacuum (bp 80–84 °C / 11–12 mmHg) to afford pure this compound.
Protocol 2: RAFT Polymerization of this compound
This protocol provides a general procedure for the controlled polymerization of PVS using a xanthate-type CTA, based on established methods.[2]
Materials:
-
This compound (PVS), freshly distilled
-
Xanthate CTA (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., benzene or toluene), if not bulk
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: Purify PVS by distillation under reduced pressure.[2] Recrystallize AIBN from ethanol.
-
Reaction Setup: In a Schlenk tube, add the desired amounts of PVS monomer, the xanthate CTA, and AIBN. For example, for a target degree of polymerization of 200, use a molar ratio of [PVS]₀:[CTA]₀:[AIBN]₀ = 200:1:0.2.
-
Degassing: Seal the Schlenk tube with a rubber septum. Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization: After the final thaw, backfill the tube with nitrogen or argon. Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring and Termination: Allow the polymerization to proceed for the desired time (e.g., 24 hours). To monitor conversion, samples can be taken periodically via a degassed syringe and analyzed by ¹H NMR.
-
Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Purification: Dilute the viscous mixture with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent such as methanol.
-
Filter the precipitated polymer and redissolve it in a minimal amount of THF. Repeat the precipitation process two more times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Analyze the molecular weight (Mₙ) and polydispersity (Đ) of the final polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Experimental workflow for RAFT polymerization of PVS.
Caption: Key steps in the RAFT polymerization of this compound.
References
- 1. A vinyl polymer having pendent sulfones prepared by atom-transfer radical polymerization of a sulfide-containing methacrylate and electrophoretic transparent coating on a stainless-steel anode - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of High Refractive Index Polymers Using Phenyl Vinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high refractive index (HRI) polymers derived from phenyl vinyl sulfide and related sulfur-containing monomers. The inherent properties of these polymers, including high refractive indices, good thermal stability, and high optical transparency, make them excellent candidates for advanced optical applications such as in lenses, optical adhesives, and coatings for optoelectronic devices.[1][2]
Data Presentation
The following tables summarize key quantitative data for representative high refractive index polymers synthesized using this compound and other sulfur-containing monomers.
Table 1: Properties of Poly(this compound) and Related Linear Polymers
| Polymer ID | Synthesis Method | Monomers | Refractive Index (nD) | Tg (°C) | Td5% (°C) | Mn ( g/mol ) | PDI |
| PVS | Radical Polymerization | This compound | 1.657 | 113 | - | - | - |
| P1 | Polycondensation | T1 + 4,4'-Thiobisbenzenethiol | 1.7169 (at 633 nm) | 190 | >330 | 12,000 | - |
| P2 | Polycondensation | T2 + 4,4'-Thiobisbenzenethiol | 1.7081 (at 633 nm) | 165 | >330 | 25,000 | - |
| P3 | Polycondensation | T3 + 4,4'-Thiobisbenzenethiol | 1.6902 (at 633 nm) | 135 | >330 | 67,000 | - |
| P4 | Polycondensation | T4 + 4,4'-Thiobisbenzenethiol | 1.7125 (at 633 nm) | 185 | >330 | 15,000 | - |
| P5 | Polycondensation | T5 + 4,4'-Thiobisbenzenethiol | 1.7023 (at 633 nm) | 158 | >330 | 28,000 | - |
| P6 | Polycondensation | T6 + 4,4'-Thiobisbenzenethiol | 1.6989 (at 633 nm) | 140 | >330 | 21,000 | - |
Table 2: Properties of Hyperbranched Poly(vinyl sulfide)s
| Polymer ID | Synthesis Method | Monomers | Refractive Index (nD) | Tg (°C) | Td (°C) | Mw ( g/mol ) | PDI |
| hb-PVS | Thiol-Yne Polymerization | Dithiol + Trialkyne | 1.70 (at 589 nm) | - | - | - | - |
| HPPS-1 | Polycondensation | 3,4-Dichlorobenzenethiol | - | 60-90 | 400-450 | 17,000 | 2.0 |
| HPPS-2 | Polycondensation | 3,4-Dichlorobenzenethiol + 1,3,5-Trichlorobenzene | - | - | 400-450 | 8,400 | 1.2 |
Data for hb-PVS from[1]. Data for HPPS from[5].
Experimental Protocols
Detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization are provided below.
Protocol 1: Synthesis of this compound Monomer
This protocol describes the synthesis of this compound from diphenyl disulfide.
Materials:
-
Diphenyl disulfide
-
Dichloromethane (CH2Cl2)
-
Bromine (Br2)
-
Ethylene gas
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate (MgSO4)
-
2-L three-necked round-bottomed flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirring bar
-
Thermometer
-
Nitrogen inlet
-
Gas dispersion tube
Procedure: [6]
-
In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, magnetic stirrer, thermometer, and nitrogen inlet, dissolve 200 g (917 mmol) of diphenyl disulfide in 320 mL of dichloromethane.
-
Charge the addition funnel with 161 g (52 mL, 1.01 mol) of bromine.
-
Replace the nitrogen inlet with a calcium sulfate-packed drying tube and fit the flask with a gas-dispersion tube.
-
Slowly bubble ethylene gas into the solution while adding bromine in 2-3 mL portions over 5 hours. Maintain the reaction temperature below 55°C.
-
After the addition of bromine and ethylene is complete, replace the drying tube with the nitrogen inlet and fit the flask with a clean addition funnel charged with 306 g (300 mL, 2.01 mol) of DBU.
-
Add DBU at a rate that maintains the reaction temperature below 55°C.
-
After the DBU addition is complete, maintain the reaction mixture at approximately 50°C for 15-18 hours.
-
Cool the reaction mixture and add 600 mL of 1.0 M ammonium hydroxide solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with 300 mL of dichloromethane.
-
Combine the organic fractions, wash with 600 mL of water, and dry over 10 g of magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Distill the residue to obtain this compound (bp 80-84°C/11-12 mm).
Protocol 2: Radical Polymerization of this compound
This protocol outlines the bulk radical polymerization of this compound to produce poly(this compound).
Materials:
-
This compound (PVS) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from ethanol)
-
Benzene (purified and dehydrated)
-
Methanol
-
Sealed polymerization tubes or dilatometer
-
High-pressure mercury lamp (for photopolymerization)
Procedure:
-
Initiator Preparation: Recrystallize AIBN from ethanol to a melting point of 102.0-102.5°C.
-
Monomer and Solvent Preparation: Purify benzene by distillation and dehydration. Ensure the this compound monomer is pure.
-
Polymerization Setup:
-
For kinetic studies, carry out the bulk polymerization in a dilatometer at a constant temperature (e.g., 30 ± 0.05°C). The rate of polymerization can be measured by the shrinkage in the volume of the polymerization mixture.
-
Alternatively, conduct the polymerization in sealed tubes under shaking in the absence of external light. For solution polymerization, use benzene as the solvent.
-
-
Initiation: Add a calculated amount of AIBN to the monomer (e.g., [AIBN] = 8.98 x 10-3 mol/liter).
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 60°C) for a specified time.
-
Termination and Precipitation: After the desired polymerization time, pour the contents of the tube or dilatometer into a large amount of methanol to precipitate the polymer.
-
Purification: Thoroughly wash the resulting polymer with methanol, filter, and dry under vacuum at room temperature to a constant weight.
-
Photopolymerization (Optional): Perform photopolymerization under the irradiation of a high-pressure mercury lamp at 30°C.
Protocol 3: Thiol-Yne Synthesis of Hyperbranched Poly(vinyl sulfide)s
This protocol describes the synthesis of hyperbranched poly(vinyl sulfide)s via a radical thiol-yne reaction using an A2 + B3 approach.
Materials:
-
Dithiol monomer (A2 type)
-
Trialkyne monomer (B3 type, e.g., based on diphenylacetylene)
-
Radical initiator (e.g., AIBN)
-
Suitable solvent (e.g., toluene, THF)
Procedure: [1]
-
In a reaction vessel, dissolve the dithiol (A2) and trialkyne (B3) monomers in a suitable solvent under an inert atmosphere.
-
Add a catalytic amount of a radical initiator such as AIBN.
-
Heat the reaction mixture to the desired temperature (typically 60-80°C) to initiate the polymerization.
-
Maintain the reaction for a specified period to allow for the selective mono-addition of the thiol to the alkyne, leading to the formation of a hyperbranched polymer structure.
-
Monitor the reaction progress by techniques such as NMR or FT-IR to observe the disappearance of thiol and alkyne peaks and the appearance of vinyl sulfide signals.
-
After the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Visualizations
Synthesis of this compound Monomer
Caption: Synthesis of this compound.
Radical Polymerization of this compound
Caption: Radical Polymerization Workflow.
Thiol-Yne Polymerization for Hyperbranched Polymers
Caption: Thiol-Yne Synthesis Workflow.
References
- 1. Radical thiol-yne chemistry on diphenylacetylene: selective and quantitative addition enabling the synthesis of hyperbranched poly(vinyl sulfide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Novel Triazine-Based Poly(phenylene sulfide)s with High Refractive Index and Low Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Heck Vinylation of Aryl Bromides using Phenyl Vinyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the palladium-catalyzed Heck vinylation of aryl bromides with phenyl vinyl sulfide. This reaction is a valuable tool for the formation of carbon-carbon bonds, yielding aryl vinyl sulfides which are important intermediates in organic synthesis.
Introduction
The Mizoroki-Heck reaction is a powerful method for the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex in the presence of a base.[1][2][3] This protocol focuses on the vinylation of aryl bromides using this compound. While sulfur-containing compounds can sometimes be challenging substrates in catalytic systems, specific conditions allow for the efficient synthesis of aryl vinyl sulfides.[4][5][6] The products of this reaction are versatile building blocks in the synthesis of polymers and fine chemicals.[5]
Reaction Principle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][3][7] The key steps involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination and insertion of the this compound into the aryl-palladium bond. A subsequent β-hydride elimination releases the desired aryl vinyl sulfide product and a palladium-hydride species. The active Pd(0) catalyst is then regenerated by the base.[3][7][8]
Experimental Workflow
The general workflow for the Heck vinylation of aryl bromides with this compound is depicted below.
Caption: General experimental workflow for the Heck vinylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on typical conditions for Heck reactions involving aryl bromides.[9] Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the Schlenk tube, followed by the addition of this compound (204 mg, 1.5 mmol) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 120 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by TLC/GC), cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired aryl vinyl sulfide.
Data Presentation
Table 1: Summary of Reaction Components and Conditions
| Parameter | Description |
| Aryl Halide | Aryl Bromide |
| Alkene | This compound |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Representative Data for Heck Vinylation of Various Aryl Bromides with this compound
Note: The following data is illustrative and based on typical outcomes for Heck reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Phenyl(styryl)sulfane | 75 |
| 2 | 4-Bromotoluene | (4-Methylstyryl)(phenyl)sulfane | 82 |
| 3 | 4-Bromoanisole | (4-Methoxystyryl)(phenyl)sulfane | 85 |
| 4 | 1-Bromo-4-fluorobenzene | (4-Fluorostyryl)(phenyl)sulfane | 78 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Phenyl(4-(trifluoromethyl)styryl)sulfane | 65 |
| 6 | 4-Bromoacetophenone | 1-(4-(2-(Phenylthio)vinyl)phenyl)ethan-1-one | 72 |
Catalytic Cycle
The mechanism of the Heck vinylation involves a palladium-catalyzed cycle.
Caption: Catalytic cycle for the Heck vinylation reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotonation of Phenyl Vinyl Sulfide for Electrophile Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotonation of phenyl vinyl sulfide and its subsequent reaction with a variety of electrophiles. This method represents a powerful tool in organic synthesis, leveraging the principles of "umpolung" to effectively utilize this compound as an acyl anion equivalent. The resulting α-substituted vinyl sulfides are versatile intermediates that can be further transformed into valuable ketones and other functionalized molecules, finding broad application in the synthesis of complex organic scaffolds relevant to drug discovery and development.
Introduction
This compound (PVS) is a versatile bifunctional reagent in organic chemistry.[1] While the vinyl group can participate in various cycloaddition reactions, its synthetic utility is significantly expanded through deprotonation of the α-vinylic proton. Treatment of PVS with a strong base, such as n-butyllithium, generates a nucleophilic vinyllithium species, 1-(phenylthio)vinyllithium.[2] This transformation inverts the typical electrophilic character of the α-carbon of a vinyl sulfide, a concept known as "umpolung" or polarity inversion. The resulting lithiated species is a potent nucleophile that readily reacts with a wide range of electrophiles to afford α-substituted phenyl vinyl sulfides. These products can be subsequently hydrolyzed to furnish ketones, making this compound a practical synthetic equivalent of a ketene or an acyl anion.[3]
Applications in Organic Synthesis
The deprotonation-alkylation strategy of this compound provides a robust method for the formation of carbon-carbon and carbon-heteroatom bonds. The resulting α-substituted vinyl sulfides are valuable intermediates that can be further elaborated. For instance, acid-catalyzed hydrolysis of these compounds yields ketones, providing a two-step synthesis of ketones from electrophiles.
This methodology has been employed in the synthesis of complex natural products and is of significant interest to the pharmaceutical industry. The ability to form ketones and other functional groups in a controlled manner is crucial for the construction of novel molecular architectures for drug candidates. Furthermore, the phenyl vinyl sulfone and sulfoxide derivatives, accessible from this compound, are also important synthetic intermediates, often used as Michael acceptors in conjugate addition reactions.[2]
Reaction Mechanism and Workflow
The overall process involves two key steps: the deprotonation of this compound to form the vinyllithium intermediate, followed by the reaction of this intermediate with an electrophile.
Reaction Mechanism
The reaction is initiated by the deprotonation of the α-vinylic proton of this compound by a strong base, typically an organolithium reagent like n-butyllithium, in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures. This generates the resonance-stabilized 1-(phenylthio)vinyllithium. This nucleophilic species then attacks the electrophile, forming a new bond at the α-position of the vinyl sulfide.
References
Phenyl Vinyl Sulfide: A Versatile Precursor for the Synthesis of Complex Heterocycles
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: Phenyl vinyl sulfide and its oxidized derivatives, phenyl vinyl sulfoxide and phenyl vinyl sulfone, are powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties and reactivity patterns enable the construction of a wide array of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indoles, sulfur-containing heterocycles, and in cycloaddition reactions for the construction of polycyclic systems.
Introduction
This compound serves as a stable and readily accessible precursor to several key reactive intermediates.[1][2] Its electron-rich double bond participates in various cycloaddition reactions.[1] Furthermore, it is a convenient precursor to the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone, which are excellent Michael acceptors and dienophiles.[1][3] The sulfide moiety can also be manipulated for further functionalization, making it a valuable linchpin in multi-step syntheses.[1] This note will detail its application in three key areas: Fischer Indole Synthesis, Oxidative C-H Functionalization, and Diels-Alder Cycloadditions.
Key Applications and Protocols
Fischer Indole Synthesis: this compound as an Aldehyde/Ketone Surrogate
The Fischer indole synthesis is a classic and reliable method for the construction of the indole nucleus. Vinyl sulfides can act as effective aldehyde or ketone surrogates in this reaction, providing access to a diverse range of 3-substituted and 2,3-disubstituted indoles.[4]
Reaction Principle: this compound reacts with an arylhydrazine in the presence of an acid catalyst. The vinyl sulfide is hydrolyzed in situ to the corresponding carbonyl compound, which then undergoes the classical Fischer indolization cascade to yield the indole product.[4]
Experimental Protocol: General Procedure for the Fischer Indole Synthesis of 3-Substituted Indoles [4]
-
To a solution of the appropriate arylhydrazine hydrochloride (1.0 mmol) in ethanol or 1,2-dichloroethane (5 mL) is added the corresponding vinyl sulfide (1.2 mmol).
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (1.1 mmol) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for the time indicated in Table 1.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired indole product.
Quantitative Data:
| Entry | Arylhydrazine | Vinyl Sulfide | Product | Time (h) | Yield (%) |
| 1 | Phenylhydrazine HCl | This compound | 3-Phenylthio-1H-indole | 12 | 85 |
| 2 | 4-Methoxyphenylhydrazine HCl | This compound | 5-Methoxy-3-phenylthio-1H-indole | 16 | 78 |
| 3 | 4-Chlorophenylhydrazine HCl | This compound | 5-Chloro-3-phenylthio-1H-indole | 18 | 81 |
| 4 | N-Methyl-N-phenylhydrazine HCl | This compound | 1-Methyl-3-phenylthio-1H-indole | 12 | 90 |
Table 1: Synthesis of 3-phenylthioindoles using the Fischer Indole Synthesis with this compound. Data adapted from reference[4].
Oxidative C-H Functionalization for Sulfur-Containing Heterocycles
Phenyl vinyl sulfides can be employed in oxidative cyclization reactions to generate sulfur-containing heterocycles.[2] This method relies on the formation of an α,β-unsaturated thiocarbenium ion via oxidative carbon-hydrogen bond cleavage, which then undergoes intramolecular cyclization with a tethered nucleophile.[2]
Reaction Principle: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used as an oxidant to generate a reactive thiocarbenium ion from the vinyl sulfide. This electrophilic species is then trapped by an appended π-nucleophile (e.g., an alkene or an enol derivative) to form a new carbon-carbon bond, leading to the heterocyclic product.[2]
Experimental Protocol: Representative Procedure for Oxidative Cyclization [2]
-
The vinyl sulfide substrate (1.0 equiv) is dissolved in nitromethane (MeNO₂) to a concentration of approximately 0.1 M.
-
The solution is cooled to 0 °C in an ice bath.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.05 equiv) is added to the stirred solution in one portion.
-
The reaction is stirred for 5-15 minutes at 0 °C.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the sulfur-containing heterocycle.
Quantitative Data:
| Entry | Substrate | Nucleophile | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Substrate 9[5] | Alkene | Product 2[5] | 58 | N/A |
| 2 | Substrate 10[5] | Alkene | Product 5[5] | 85 | >20:1 |
| 3 | Substrate 13[5] | Enol carbamate | Product 14[5] | 72 | N/A |
Table 2: Synthesis of sulfur-containing heterocycles via DDQ-mediated oxidative cyclization of vinyl sulfides. Data from reference[5].
Diels-Alder Reactions for the Construction of Complex Polycycles
Phenyl vinyl sulfoxide and phenyl vinyl sulfone, readily prepared by the oxidation of this compound, are excellent dienophiles in [4+2] cycloaddition reactions.[6][7] Their electron-deficient nature, due to the sulfoxide or sulfone group, facilitates reactions with electron-rich dienes to construct six-membered rings, which are precursors to complex polycyclic and heterocyclic systems.[6]
Reaction Principle: Phenyl vinyl sulfone acts as an acetylene equivalent in Diels-Alder reactions. The sulfonyl group activates the double bond for cycloaddition and can be subsequently eliminated to introduce a double bond in the cycloadduct, or it can be retained for further synthetic manipulations.
Experimental Protocol: Representative Procedure for Diels-Alder Reaction of Phenyl Vinyl Sulfone with a Diene
-
Oxidation of this compound to Phenyl Vinyl Sulfone: [6]
-
In a round-bottomed flask, dissolve this compound (0.145 mol) in glacial acetic acid (70 mL).
-
Slowly add 30% hydrogen peroxide (0.5 mol) at a rate that maintains the reaction temperature at 70°C.
-
After the addition is complete, heat the mixture at reflux for 20 minutes.
-
Cool the reaction, and add diethyl ether (150 mL) and water (200 mL).
-
Separate the organic phase, wash with water and brine, and concentrate to afford phenyl vinyl sulfone (yields typically 74-78%).
-
-
Diels-Alder Cycloaddition:
-
In a sealed tube, dissolve the diene (1.0 equiv) and phenyl vinyl sulfone (1.1 equiv) in a suitable solvent (e.g., toluene, xylene, or benzene).
-
Heat the mixture at the desired temperature (typically 80-150 °C) for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude cycloadduct by flash column chromatography or recrystallization.
-
Note: Specific reaction conditions (solvent, temperature, time) are highly dependent on the reactivity of the diene and should be optimized accordingly.
Visualizations
Synthetic Utility of this compound
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Use of Vinyl Sulfides in Fischer Indole Reactions [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Laboratory Scale Preparation of Phenyl Vinyl Sulfoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of phenyl vinyl sulfoxide, a versatile reagent in organic synthesis. It is utilized as an acetylene equivalent in Diels-Alder reactions, a Michael acceptor, and a precursor for various functionalized molecules.[1][2] The protocols outlined below are based on established and reliable methods, ensuring reproducibility and high purity of the final product.
Summary of Synthetic Methods
The primary and most reliable method for the preparation of phenyl vinyl sulfoxide involves a two-step process:
-
Synthesis of Phenyl Vinyl Sulfide: This precursor is synthesized from thiophenol and 1,2-dibromoethane via a sodium ethoxide-mediated reaction.[3][4]
-
Oxidation of this compound: The sulfide is then selectively oxidized to the corresponding sulfoxide using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA).[3][4]
An alternative oxidation method utilizing hydrogen peroxide in glacial acetic acid is also presented, offering a potentially greener and more cost-effective approach.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthesis protocol.
| Parameter | This compound Synthesis | Phenyl Vinyl Sulfoxide Synthesis |
| Starting Materials | Thiophenol (110 g, 1 mol), 1,2-Dibromoethane (272 g, 1.45 mol), Sodium (23 g, 1 g-atom and 40 g, 2.17 g-atom) | This compound (20 g, 0.147 mol), m-CPBA (25.4 g, 0.147 mol) |
| Solvent | Ethanol, Benzene | Dichloromethane |
| Reaction Time | 8 hours at reflux | 30 min at -78°C, then 1 hour at 30°C |
| Product Yield | 70–87 g (50–65%) | 15–16 g (68–70%) |
| Boiling Point | 91–93°C / 20 mmHg | 98°C / 0.6 mmHg |
| Appearance | Yellow oil | Colorless liquid |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses.[3][4]
Materials:
-
Thiophenol
-
1,2-Dibromoethane
-
Sodium metal
-
Ethanol (absolute)
-
Benzene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Equipment:
-
Three-necked round-bottomed flask (1 L and 2 L)
-
Magnetic stirrer and stir bar
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Internal thermometer
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 1 L three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by cautiously adding sodium metal (23 g) in small pieces to ethanol (400 mL).
-
Once all the sodium has reacted, add thiophenol (110 g) dropwise to the sodium ethoxide solution over 15-20 minutes.
-
In a separate 2 L three-necked flask equipped with a mechanical stirrer and an internal thermometer, dissolve 1,2-dibromoethane (272 g) in ethanol (28 mL).
-
Transfer the prepared sodium thiophenoxide solution to the 1,2-dibromoethane solution via cannula over 45 minutes, maintaining the reaction temperature at 25-30°C using an ice bath.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Prepare a second batch of sodium ethoxide by adding sodium (40 g) to ethanol (800 mL) and add this to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, add benzene (750 mL) and water (750 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the resulting yellow oil by vacuum distillation to yield this compound.
Protocol 2: Oxidation of this compound to Phenyl Vinyl Sulfoxide
This protocol is adapted from Organic Syntheses.[3][4]
Materials:
-
This compound
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottomed flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 500 mL three-necked flask, dissolve this compound (20 g) in dichloromethane (250 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, dissolve m-CPBA (25.4 g) in dichloromethane (200 mL).
-
Add the m-CPBA solution dropwise to the cooled this compound solution over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then stir for 1 hour in a water bath at 30°C.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution (300 mL) to quench the excess peracid.
-
Extract the aqueous layer with dichloromethane (3 x 250 mL).
-
Combine the organic extracts and wash them with water (3 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residual liquid by vacuum distillation to obtain phenyl vinyl sulfoxide as a colorless liquid.[3][4]
Alternative Oxidation Protocol
Protocol 3: Oxidation using Hydrogen Peroxide
This method provides an alternative to using m-CPBA.[5]
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium hydroxide solution (4 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add hydrogen peroxide (8 mmol, 30%) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the solution with 4 M aqueous sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis of phenyl vinyl sulfoxide.
Caption: Experimental workflow for the two-step synthesis of phenyl vinyl sulfoxide.
Caption: Logical relationship of key steps in phenyl vinyl sulfoxide synthesis.
References
- 1. Phenyl vinyl sulfoxide - Enamine [enamine.net]
- 2. Phenyl vinyl sulfoxide (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyl Vinyl Sulfide in Copolymerization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenyl vinyl sulfide (PVS) as a monomer in copolymerization studies. Detailed experimental protocols, quantitative data, and visualizations are included to guide researchers in the synthesis and characterization of PVS-containing copolymers.
Introduction
This compound (PVS) is a versatile monomer that can be incorporated into various polymer chains through copolymerization. The presence of the phenylthio group can impart unique properties to the resulting copolymers, including modified refractive index, thermal stability, and chemical reactivity. This document details the copolymerization of PVS with two common vinyl monomers, styrene (St) and methyl methacrylate (MMA), via free-radical polymerization.
Data Presentation
Reactivity Ratios
The reactivity ratios of PVS (M₁) with styrene (M₂) and acrylonitrile (M₂) have been reported.[1] These values are crucial for predicting copolymer composition and understanding the polymerization kinetics.
| Comonomer (M₂) | r₁ (PVS) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type Tendency |
| Styrene | 0.14 | 3.80 | 0.532 | Random/Alternating |
| Acrylonitrile | 0.03 | 0.11 | 0.0033 | Alternating |
Data sourced from a study on Q-e values.[1]
Thermal Properties of Copolymers
While specific thermal data for PVS-styrene and PVS-MMA copolymers were not explicitly found in the provided search results, the thermal behavior can be inferred from the properties of the parent homopolymers and related structures. Poly(phenylene sulfide) (PPS), a related polymer, exhibits high thermal stability with a melting point around 280°C and a glass transition temperature (Tg) of approximately 99-107°C.[2][3] Polystyrene has a glass transition temperature of about 100°C, and its thermal decomposition begins around 300°C.[4][5] Poly(methyl methacrylate) has a glass transition temperature in the range of 105-120°C, with decomposition also occurring at higher temperatures.[6][7] The thermal properties of the copolymers will be influenced by their composition.
Experimental Protocols
Synthesis of this compound Monomer
A general procedure for the synthesis of this compound is outlined below. This protocol is based on established synthetic methods and should be performed by trained chemists in a well-ventilated fume hood.
Materials:
-
Thiophenol
-
Vinyl acetate
-
Palladium(II) acetate
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine
-
Toluene
Procedure:
-
To a solution of thiophenol (1 equivalent) in toluene, add vinyl acetate (1.5 equivalents), palladium(II) acetate (0.01 equivalents), and dppp (0.02 equivalents).
-
Add triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture at 80°C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the mixture to remove any solids.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
General Protocol for Free-Radical Copolymerization of this compound
The following is a general protocol for the free-radical copolymerization of this compound with either styrene or methyl methacrylate using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.[4][8]
Materials:
-
This compound (PVS), freshly distilled
-
Styrene (St) or Methyl Methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., toluene, benzene, or bulk polymerization)
Procedure:
-
In a polymerization tube, dissolve the desired molar ratio of PVS and the comonomer (styrene or MMA) in the chosen solvent. For bulk polymerization, no solvent is added.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the polymerization tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the sealed tube in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).[8]
-
Allow the polymerization to proceed for a specified time (e.g., 4-24 hours). The reaction time will influence the conversion and molecular weight of the resulting copolymer.
-
Terminate the polymerization by rapidly cooling the tube in an ice-water bath.
-
Open the tube and dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran or chloroform).
-
Precipitate the copolymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.
-
Filter the precipitated copolymer and wash it several times with the non-solvent to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Characterization:
The resulting copolymers should be characterized to determine their composition, molecular weight, and thermal properties.
-
¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic peaks of each monomer unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the copolymer.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound copolymers.
Caption: Workflow for copolymer synthesis and characterization.
Caption: Logical relationship of PVS copolymerization.
References
- 1. rsc.org [rsc.org]
- 2. Comparison of the Thermal and Mechanical Properties of Poly(phenylene sulfide) and Poly(phenylene sulfide)–Syndiotactic Polystyrene-Based Thermal Conductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. pslc.ws [pslc.ws]
- 5. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of Phenyl Vinyl Sulfide in the Synthesis of 2-Fluoropyridinyl-6-oxy- Precursors
Introduction
2-Fluoropyridinyl-6-oxy- moieties are crucial pharmacophores in a variety of clinically important drug candidates, valued for their unique electronic properties and metabolic stability. The synthesis of precursors for these structures presents an ongoing challenge in medicinal chemistry. Phenyl vinyl sulfide has emerged as a versatile and efficient building block in the construction of the core pyridine scaffold of these precursors.[1] Its utility lies in its transformation into phenyl vinyl sulfoxide or phenyl vinyl sulfone, which can then participate in [4+2] cycloaddition reactions (Diels-Alder reactions) to form the pyridine ring system. This application note details the synthesis of 2-fluoropyridinyl-6-oxy- precursors, highlighting the pivotal role of this compound and providing detailed experimental protocols.
Overview of the Synthetic Strategy
The synthetic approach commences with the readily available this compound. This is followed by a two-step process involving oxidation and a subsequent cycloaddition/elimination cascade to construct the pyridine ring. The final steps involve fluorination and etherification to yield the desired 2-fluoropyridinyl-6-oxy- precursor.
The overall synthetic pathway can be visualized as follows:
Figure 1: General synthetic pathway for 2-fluoropyridinyl-6-oxy- precursors from this compound.
Experimental Protocols
Synthesis of this compound
A common and scalable method for the synthesis of this compound involves the reaction of diphenyl disulfide with ethylene and bromine, followed by an elimination reaction.[2]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Diphenyl disulfide | 882-33-7 | 218.35 | 200 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 320 mL |
| Bromine | 7726-95-6 | 159.81 | 161 g |
| Ethylene | 74-85-1 | 28.05 | 73.1 g |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 | 306 g |
| 1.0 M Ammonium hydroxide solution | 1336-21-6 | 35.05 | 600 mL |
| Magnesium sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
A 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
-
The addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol).
-
After the diphenyl disulfide dissolves, ethylene (73.1 g, 2.61 mol) is slowly bubbled into the solution through a gas dispersion tube, and the bromine is added in 2–3 mL portions over 5 hours.
-
After the addition of bromine and ethylene is complete, the addition funnel is charged with DBU (306 g, 300 mL, 2.01 mol).
-
DBU is added at a rate such that the temperature of the reaction mixture does not exceed 55°C.
-
The reaction mixture is maintained at approximately 50°C for 15–18 hours.
-
A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.
-
The combined organic fractions are washed with water (600 mL) and dried with magnesium sulfate.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure.
-
Distillation of the residue affords 162–184 g (65–74% yield) of this compound.
Oxidation of this compound to Phenyl Vinyl Sulfone
The oxidation of the sulfide to the sulfone is a critical step to activate the vinyl group for the subsequent cycloaddition reaction.[3]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1822-73-7 | 136.21 | 19.7 g |
| Glacial acetic acid | 64-19-7 | 60.05 | 70 mL |
| Hydrogen peroxide (30%) | 7722-84-1 | 34.01 | 56 mL |
| Diethyl ether | 60-29-7 | 74.12 | 150 mL |
| Water | 7732-18-5 | 18.02 | 200 mL |
Procedure:
-
In a 250-mL, three-necked, round-bottomed flask fitted with a magnetic stirrer, condenser, addition funnel, and thermometer, place this compound (19.7 g, 0.145 mol) dissolved in glacial acetic acid (70 mL).
-
Slowly add hydrogen peroxide (30%, 56 mL, 0.5 mol) at a rate that maintains a reaction temperature of 70°C.
-
Heat the reaction mixture at reflux for 20 minutes.
-
Cool the mixture and treat with diethyl ether (150 mL) and water (200 mL).
-
Separate the organic phase, wash with water (50 mL) and brine (50 mL).
-
Concentrate the organic phase at 70°C/0.3 mm for 3 hours to afford 18–19 g (74–78% yield) of phenyl vinyl sulfone as a colorless solid.
A similar procedure can be followed for the synthesis of phenyl vinyl sulfoxide using m-chloroperbenzoic acid (m-CPBA).[4]
Figure 2: Workflow for the oxidation of this compound to phenyl vinyl sulfone.
[4+2] Cycloaddition and Synthesis of a 2-Fluoropyridinyl-6-oxy- Precursor (Representative Protocol)
While a specific literature procedure for the direct synthesis of a 2-fluoropyridinyl-6-oxy precursor via this cycloaddition was not identified in the search, a representative protocol can be constructed based on the established reactivity of phenyl vinyl sulfone in Diels-Alder reactions for pyridine synthesis.[3][5] This protocol illustrates the key transformations.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Phenyl vinyl sulfone | 993-15-7 | 168.21 |
| 1-Fluor-1,3-butadiene (representative diene) | 591-97-9 | 72.09 |
| Toluene | 108-88-3 | 92.14 |
| Sodium ethoxide | 141-52-6 | 68.05 |
| 2-(Benzyloxy)ethanol | 622-08-2 | 152.19 |
| Sodium hydride | 7646-69-7 | 24.00 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
Procedure:
Part A: Pyridine Ring Formation
-
In a sealed tube, dissolve phenyl vinyl sulfone (1.0 eq) in toluene.
-
Add 1-fluoro-1,3-butadiene (1.2 eq).
-
Heat the mixture at 110°C for 24 hours.
-
Cool the reaction mixture and add sodium ethoxide (1.5 eq).
-
Stir the mixture at room temperature for 12 hours to facilitate the elimination of the phenylsulfonyl group.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 2-fluoro-6-hydroxypyridine.
Part B: Etherification
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 2-fluoro-6-hydroxypyridine (1.0 eq) in THF at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add 2-(benzyloxy)ethanol (1.1 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield the 2-fluoropyridinyl-6-oxy- precursor.
Figure 3: Logical workflow for the cycloaddition and etherification steps.
Quantitative Data Summary
| Step | Reactants | Product | Yield (%) | Reference |
| Synthesis of this compound | Diphenyl disulfide, Ethylene, Bromine, DBU | This compound | 65-74 | [2] |
| Oxidation to Phenyl Vinyl Sulfone | This compound, Hydrogen peroxide | Phenyl Vinyl Sulfone | 74-78 | [3] |
| Oxidation to Phenyl Vinyl Sulfoxide | This compound, m-CPBA | Phenyl Vinyl Sulfoxide | 68-70 | [4] |
| Cycloaddition/Etherification (Representative) | Phenyl vinyl sulfone, Fluorinated diene, Alcohol | 2-Fluoropyridinyl-6-oxy- precursor | N/A | - |
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of 2-fluoropyridinyl-6-oxy- precursors. The synthetic route, proceeding through oxidation to phenyl vinyl sulfone followed by a Diels-Alder cycloaddition and subsequent functionalization, provides a robust method for accessing these valuable pharmaceutical building blocks. The detailed protocols and workflows presented herein offer a comprehensive guide for researchers and professionals in drug development. Further optimization of the cycloaddition and functionalization steps for specific target molecules is encouraged.
References
Troubleshooting & Optimization
How to improve the yield of phenyl vinyl sulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of phenyl vinyl sulfide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed, with the choice depending on available starting materials, scale, and desired purity. Key methods include:
-
Reaction of Diphenyl Disulfide with Bromine and Ethylene: This method involves the in-situ generation of phenylsulfenyl bromide, which then reacts with ethylene to form 1-phenylthio-2-bromoethane. Subsequent elimination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords this compound. This is often a high-yield procedure.[1][2]
-
Reaction of Thiophenol with a Vinyl Halide or Equivalent: This involves the nucleophilic attack of thiophenoxide on a vinyl electrophile. A common variation is the reaction of sodium thiophenoxide with 1,2-dibromoethane, followed by elimination.[3][4]
-
Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling of thiophenol with vinyl halides or triflates can be a versatile method.[5]
-
Hydrothiolation of Alkynes: The addition of thiophenol across a carbon-carbon triple bond, often catalyzed by transition metals or initiated by radicals, can yield this compound.
-
Vinylation with In-Situ Generated Acetylene: Thiophenol can be reacted with calcium carbide, which generates acetylene in situ, to produce this compound in high yields.[6]
Q2: I'm getting a low yield in my synthesis. What are the first things I should check?
A2: Low yields can stem from several factors. Start by verifying:
-
Purity of Reagents: Ensure all starting materials, especially thiophenol and any vinylating agents, are pure. Impurities can lead to side reactions.
-
Inert Atmosphere: Many of the reagents and intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can significantly impact the yield. For instance, using an insufficient amount of ethylene or DBU in the diphenyl disulfide method will lower the yield.[1]
-
Reaction Temperature: Temperature control is critical. For example, in the reaction of sodium thiophenoxide with 1,2-dibromoethane, maintaining the temperature between 25-30°C during the addition is important.[4]
Q3: What are the common byproducts in this compound synthesis, and how can I minimize them?
A3: Common byproducts depend on the synthetic route:
-
1,2-bis(phenylthio)ethane: This is a major byproduct in the reaction of thiophenoxide with 1,2-dibromoethane. It forms when a second molecule of thiophenoxide displaces the bromide from the initial product, 1-phenylthio-2-bromoethane. To minimize its formation, use an "inverse addition" procedure where the sodium thiophenoxide solution is slowly added to a solution of 1,2-dibromoethane.[3]
-
p-Bromothis compound: This can form in the diphenyl disulfide method if the concentration of bromine is too high, leading to competing aromatic bromination. Slow addition of bromine is recommended to prevent this.[1]
-
2-Chloroethyl phenyl sulfide: This impurity has also been identified in the diphenyl disulfide method, likely arising from impurities in the starting materials or solvents.[1]
-
Diphenyl disulfide: Unreacted starting material can be a significant impurity if the initial reaction with bromine is incomplete.
Troubleshooting Guides
Issue 1: Low Yield in the Diphenyl Disulfide/Bromine/Ethylene Method
| Possible Cause | Troubleshooting Step |
| Insufficient Ethylene | Ensure a continuous and sufficient flow of ethylene. The submitters of one protocol noted that less than 1.41 equivalents of ethylene reduces the product yield.[1] |
| Insufficient Base (DBU) | The amount of DBU is critical for the elimination step. Using less than the recommended amount can lead to a lower yield.[1] |
| High Bromine Concentration | A high local concentration of bromine can lead to the formation of p-bromothis compound. Add the bromine slowly to the reaction mixture.[1] |
| Poor Temperature Control | The addition of DBU is exothermic. Maintain the reaction temperature below 55°C during the addition of DBU.[1] |
Issue 2: Major Byproduct is 1,2-bis(phenylthio)ethane
| Possible Cause | Troubleshooting Step |
| Incorrect Order of Addition | This byproduct is common when reacting thiophenoxide with 1,2-dibromoethane. The problem can be overcome by using an "inverse addition" procedure.[3] |
| High Concentration of Thiophenoxide | A high concentration of the thiophenoxide nucleophile favors the second substitution reaction. Slowly add the thiophenoxide solution to the 1,2-dibromoethane solution to maintain a low concentration of the nucleophile.[3] |
Issue 3: Product Decomposes Upon Storage
| Possible Cause | Troubleshooting Step |
| Air and Light Sensitivity | This compound can yellow and decompose upon standing at room temperature.[3] |
| Storage Conditions | Store the purified product under a nitrogen atmosphere in a freezer to significantly retard decomposition.[3] One procedure notes that material prepared by their method is stable for months at room temperature under a nitrogen atmosphere.[1] |
Experimental Protocols
Protocol 1: From Diphenyl Disulfide, Bromine, and Ethylene
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet, charge diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
-
Reagent Addition: Charge the addition funnel with bromine (161 g, 1.01 mol). After the diphenyl disulfide dissolves, replace the nitrogen inlet with a gas-dispersion tube and begin a slow, continuous addition of ethylene.
-
Bromine Addition: Add the bromine in portions, waiting for the color to fade to amber between additions. The slow addition minimizes aromatic bromination.
-
Elimination: After the bromine addition is complete, replace the gas dispersion tube with a nitrogen inlet and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) at a rate that keeps the temperature below 55°C. Maintain the reaction mixture at about 50°C for 15–18 hours.
-
Workup: Add 1.0 M ammonium hydroxide solution (600 mL) to the reaction mixture. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with water, and dry with magnesium sulfate.
-
Purification: Filter, evaporate the solvent under reduced pressure, and distill the residue to afford this compound (typical yield: 65–84%).
Protocol 2: From Thiophenol and 1,2-Dibromoethane (Inverse Addition)
This protocol is adapted from Organic Syntheses.[3][4]
-
Preparation of Sodium Thiophenoxide: In a 1-L, three-necked, round-bottomed flask, prepare sodium ethoxide by adding sodium metal (23 g, 1 g-atom) to 400 mL of ethanol. Then, add benzenethiol (110 g, 1 mol) to the sodium ethoxide solution.
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Reaction Setup: In a separate 2-L, three-necked, round-bottomed flask, place a solution of 1,2-dibromoethane (272 g, 1.45 mol) in ethanol (28 mL).
-
Inverse Addition: Transfer the sodium thiophenoxide solution to the 1,2-dibromoethane solution via cannula over 45 minutes, maintaining the reaction temperature at 25–30°C with an ice bath.
-
Elimination: After the addition is complete, stir the mixture for 30 minutes, then add a solution of sodium ethoxide (prepared from 40 g of sodium in 800 mL of ethanol). Heat the resulting mixture at reflux for 8 hours.
-
Workup: Cool the reaction mixture and add benzene and water. Separate the organic layer, wash with water and brine, and concentrate by rotary evaporation.
-
Purification: Distill the resulting yellow oil to give this compound (typical yield: 50–65%).
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Method | Key Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Diphenyl disulfide, Bromine, Ethylene | DBU | Dichloromethane | 50-55 | 65-84 | [1] |
| 2 | Thiophenol, 1,2-Dibromoethane | Sodium Ethoxide | Ethanol | 25-30 (addition), Reflux | 50-65 | [3][4] |
| 3 | Thiophenol, Calcium Carbide | KOtBu | 1,4-Dioxane/DMSO | 100 | 83-99 | [6] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound from diphenyl disulfide.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side reactions in phenyl vinyl sulfide preparation and how to avoid them
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the preparation of phenyl vinyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing this compound?
A1: Several methods are commonly employed for the synthesis of this compound. One established method involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] Another common approach is the reaction of sodium benzenethiolate (prepared from thiophenol and a base like sodium ethoxide) with a vinyl halide or a precursor like 1,2-dibromoethane.[3][4] More modern methods include palladium or copper-catalyzed cross-coupling reactions of thiols with vinyl halides or their surrogates.[5][6][7]
Q2: My this compound product is unstable and turns yellow or black over time. How can I prevent this?
A2: this compound can degrade upon storage. When prepared using certain methods, it may become yellow within a day and a black syrup after a week at room temperature.[4] However, product synthesized via the diphenyl disulfide and bromine method has been reported to be stable for months when stored under a nitrogen atmosphere at room temperature.[2] To ensure stability, it is crucial to purify the product properly, typically by distillation, and store it under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: Can I use this compound to prepare phenyl vinyl sulfone and sulfoxide?
A3: Yes, this compound is a common precursor for the synthesis of phenyl vinyl sulfone and phenyl vinyl sulfoxide.[2][4] This is typically achieved through oxidation of the sulfide using reagents like hydrogen peroxide in acetic acid for the sulfone, or a milder oxidizing agent like m-chloroperbenzoic acid (m-CPBA) at low temperatures for the sulfoxide.[3][4]
Troubleshooting Guide
Issue 1: Presence of Halogenated Impurities in the Final Product
Symptom: GC-MS analysis of your this compound, prepared from diphenyl disulfide and bromine, shows significant peaks corresponding to p-bromothis compound and/or 2-chloroethyl phenyl sulfide.[2]
Cause:
-
Aromatic Bromination: A competing reaction is the electrophilic bromination of the phenyl ring, which occurs when the concentration of bromine in the reaction mixture is too high.[2]
-
Solvent-Related Impurity: If dichloromethane is used as the solvent, impurities like 2-chloroethyl phenyl sulfide can form.[2]
How to Avoid This Side Reaction:
-
Slow Bromine Addition: Add the bromine in small portions over an extended period (e.g., 2-3 mL portions over 5 hours for a ~200g scale reaction). Wait for the intense violet or amber color of the bromine to fade before adding the next portion. This minimizes the concentration of free bromine, thus suppressing the aromatic bromination side reaction.[2]
-
Continuous Ethylene Supply: Ensure a slow but continuous stream of ethylene gas is bubbled through the reaction mixture throughout the bromine addition. This helps to consume the intermediate bromo species and drive the desired reaction forward.[2]
Issue 2: Low Yield and Formation of 1,2-bis(phenylthio)ethane
Symptom: When synthesizing this compound from sodium benzenethiolate and 1,2-dibromoethane, the yield is low, and a major byproduct identified is 1,2-bis(phenylthio)ethane.
Cause: This side product forms when the sodium benzenethiolate reacts with both bromine atoms of the 1,2-dibromoethane. This is more likely to happen if the concentration of the benzenethiolate is high relative to the 1,2-dibromoethane.
How to Avoid This Side Reaction:
-
Inverse Addition: The key to preventing the formation of the double-substituted byproduct is to use an "inverse addition" procedure. Slowly add the solution of sodium benzenethiolate to a solution containing an excess of 1,2-dibromoethane.[4] This ensures that the benzenethiolate always reacts in an environment with a high concentration of the dibromo-compound, favoring the mono-substitution product.
Experimental Protocols
Protocol 1: Preparation of this compound from Diphenyl Disulfide
This protocol is adapted from Organic Syntheses.[2]
Reaction Scheme: (PhS)₂ + Br₂ + CH₂=CH₂ → Br-CH₂-CH₂-SPh → Ph-S-CH=CH₂
Materials:
-
Diphenyl disulfide: 200 g (917 mmol)
-
Dichloromethane: 320 mL
-
Bromine: 161 g (1.01 mol)
-
Ethylene: 73.1 g (2.61 mol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 306 g (2.01 mol)
-
1.0 M Ammonium hydroxide solution
-
Magnesium sulfate
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, magnetic stirrer, thermometer, and nitrogen inlet, dissolve diphenyl disulfide in dichloromethane.
-
Replace the nitrogen inlet with a gas-dispersion tube and begin slowly bubbling ethylene into the solution.
-
Charge the addition funnel with bromine and add it in 2-3 mL portions over 5 hours. Maintain a slow, continuous flow of ethylene throughout the addition.
-
After the addition is complete, replace the gas dispersion tube with a nitrogen inlet and a clean addition funnel charged with DBU.
-
Add the DBU at a rate that keeps the internal temperature below 55°C.
-
Maintain the reaction mixture at approximately 50°C for 15-18 hours.
-
Cool the mixture and add 600 mL of 1.0 M ammonium hydroxide solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with 300 mL of dichloromethane.
-
Combine the organic fractions, wash with 600 mL of water, and dry over magnesium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Distill the residue to afford this compound (bp 80–84°C at 11–12 mm Hg).
Yield Data:
| Condition | Reported Yield | Reference |
|---|---|---|
| Standard Procedure | 65-74% | [2] |
| Checkers' Optimized Yield | 82-84% | [2] |
| Large Scale (100kg) | 78% |[2] |
Visual Guides
Caption: Troubleshooting workflow for halogenated side products.
Caption: Formation of 1,2-bis(phenylthio)ethane side product.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. repository.brynmawr.edu [repository.brynmawr.edu]
- 6. "A non-traditional approach to synthesizing aryl vinyl sulfides is desc" by Jason R. Schmink, Summer A. Baker Dockrey et al. [repository.brynmawr.edu]
- 7. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
Phenyl Vinyl Sulfide Purification by Vacuum Distillation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of phenyl vinyl sulfide by vacuum distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound distillate is yellow or dark in color. What is causing this and how can I prevent it?
Possible Causes:
-
Thermal Decomposition: this compound can decompose at elevated temperatures, leading to the formation of colored impurities. Prolonged heating, even under vacuum, can cause the product to turn yellow and eventually into a black syrup.[1]
-
Presence of Acidic Impurities: Trace acidic impurities can promote degradation and discoloration during distillation.
-
Oxygen Presence: The presence of oxygen in the distillation apparatus can lead to oxidation and the formation of colored byproducts.
Recommended Solutions:
-
Lower the Distillation Temperature: Utilize a high-vacuum system to lower the boiling point of this compound and distill at the lowest possible temperature.
-
Minimize Heating Time: Heat the distillation flask gradually and avoid prolonged heating of the crude material.
-
Inert Atmosphere: Ensure the distillation is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
-
Pre-treatment: Before distillation, wash the crude this compound with a dilute sodium hydroxide solution to remove acidic impurities, followed by washing with water until neutral. Ensure the product is thoroughly dried before distilling.
Q2: I am having difficulty separating impurities from my this compound. What are the common impurities and how can I improve separation?
Common Impurities:
-
From the synthesis involving diphenyl disulfide, bromine, and ethylene, the two major impurities are p-bromothis compound and 2-chloroethyl phenyl sulfide.[2]
Recommended Solutions:
-
Efficient Fractionating Column: For impurities with close boiling points, use a Vigreux or packed fractionating column to enhance separation efficiency.
-
Stable Vacuum: Ensure a stable and sufficiently low vacuum is maintained throughout the distillation. Fluctuations in pressure will lead to poor separation. Check all connections for leaks.
-
Slow Distillation Rate: A slow and controlled distillation rate allows for proper vapor-liquid equilibrium to be established in the column, leading to better separation.
Q3: The distillation is proceeding unevenly with significant bumping. How can I achieve smoother boiling?
Possible Causes:
-
Lack of Boiling Chips or Inadequate Stirring: Boiling stones are not effective under vacuum.
-
Rapid Heating: Heating the distillation flask too quickly can cause bumping.
-
High Viscosity: A highly viscous crude mixture can lead to uneven boiling.
Recommended Solutions:
-
Magnetic Stirring: Use a magnetic stir bar and stir plate to ensure vigorous and even stirring of the liquid in the distillation flask.
-
Gradual Heating: Employ a heating mantle or an oil bath for uniform and gradual heating.
-
Solvent Addition: If the crude material is too viscous, consider adding a small amount of a high-boiling, inert solvent to facilitate smoother boiling, which can then be removed as a forerun.
Q4: I suspect my this compound is polymerizing in the distillation flask. How can I prevent this?
Possible Causes:
-
Elevated Temperatures: Like many vinyl aromatic compounds, this compound can undergo thermal polymerization at higher temperatures.
-
Presence of Initiators: Trace impurities from the synthesis could potentially initiate polymerization.
Recommended Solutions:
-
Use of an Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to the crude this compound before distillation.
-
Low-Temperature Distillation: As with preventing decomposition, distilling at the lowest possible temperature is crucial.
-
Storage: Purified this compound should be stored in a freezer under an inert atmosphere to prevent decomposition and potential polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended pressure and temperature ranges for the vacuum distillation of this compound?
The optimal conditions will depend on your vacuum source. The goal is to distill at a temperature that minimizes thermal decomposition. Below is a table of reported boiling points at various pressures.
Q2: What purity can I expect after a successful vacuum distillation?
With a properly conducted vacuum distillation using an efficient setup, you can expect to achieve a purity of greater than 98%, as determined by GC analysis.[2]
Q3: How should I store purified this compound?
This compound is prone to decomposition. It should be stored under an inert atmosphere (nitrogen or argon) in a freezer to maintain its purity.[1] When stored this way, it has been shown to be stable for months.[2]
Q4: Can I use boiling stones for vacuum distillation?
No, boiling stones are not effective under vacuum as the trapped air within them is quickly removed, rendering them unable to promote smooth boiling. A magnetic stir bar is the recommended method for ensuring even boiling.
Data Presentation
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 0.6 | 98 |
| 11-12 | 80-84 |
| 20 | 91-93 |
| 25 | 94-95 |
Table 2: Boiling Points of Common Impurities
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| 2-Chloroethyl phenyl sulfide | 90-91 | 1 |
| p-Bromothis compound | Not readily available | Not readily available |
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
This protocol is based on established laboratory procedures.[2]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Heating mantle or oil bath
-
Claisen adapter (optional but recommended)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with trap
-
Glass wool or aluminum foil for insulation
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation of Crude Material: If the crude this compound is suspected to contain acidic impurities, wash it in a separatory funnel with a 5% sodium hydroxide solution, followed by water until the aqueous layer is neutral. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Assembly of Apparatus:
-
Place a magnetic stir bar in a clean, dry round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to minimize bumping.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation Process:
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or oil bath.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Wrap the distillation head and the upper part of the flask with glass wool or aluminum foil to ensure the vapor phase remains hot enough to reach the condenser.
-
Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
-
Shutdown and Storage:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully break the vacuum by introducing an inert gas.
-
Disassemble the apparatus.
-
Transfer the purified this compound to a clean, dry container and store it under an inert atmosphere in a freezer.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
References
Best practices for storing and handling phenyl vinyl sulfide
An essential resource for laboratory professionals, this Technical Support Center provides comprehensive guidance on the best practices for storing and handling phenyl vinyl sulfide. Below, you will find detailed answers to frequently asked questions and troubleshooting guides designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended storage conditions for this compound?
This compound, also known as (ethenylthio)-benzene, is a clear, slightly yellowish liquid with a characteristic stench.[1][2][3] It is a flammable liquid and vapor.[1][4] For maintaining its stability and purity, specific storage conditions are crucial.
When stored at room temperature, this compound can degrade, turning yellow within a day and becoming a black syrup after a week.[5] To significantly slow this decomposition, it should be stored under a nitrogen or argon atmosphere in a freezer.[5] The recommended storage temperature is between 2-8°C (35.6-46.4°F).[6][7] It should be kept in a tightly closed container in a dry, well-ventilated place designated for flammables, away from heat, sparks, open flames, and other ignition sources.[1][7][8]
Data Presentation: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₈S[4] |
| Molecular Weight | 136.22 g/mol [4] |
| Appearance | Clear to light yellow liquid[1][2][3] |
| Odor | Stench[1][8] |
| Boiling Point | 94-95 °C @ 25 mmHg[3][6] |
| Density | 1.042 g/mL at 25 °C[6] |
| Flash Point | 45 °C / 113 °F[1] |
| Storage Temperature | 2-8 °C[6][7] |
Q2: What are the primary hazards and necessary safety precautions when handling this compound?
This compound is a flammable liquid that poses several handling risks.[1][4] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][8] Users should implement measures to prevent static discharge, such as grounding and bonding containers and using non-sparking tools.[1][8]
Handling should occur in a well-ventilated area, and engineering controls like explosion-proof ventilation systems should be used to maintain low airborne concentrations.[1][9] Facilities must be equipped with an eyewash station and a safety shower.[9]
Key safety precautions include:
-
Avoiding contact with skin and eyes.[9]
-
Washing hands and any exposed skin thoroughly after handling.[10]
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Not eating, drinking, or smoking in the work area.[10]
Q3: What Personal Protective Equipment (PPE) is required for handling this compound?
To ensure personal safety, the following PPE is recommended:
-
Eye/Face Protection: Wear chemical splash goggles or a face shield that complies with regulations like OSHA's 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][12]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]
Q4: What are the known chemical incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1][9] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q5: What is the proper procedure for cleaning up a this compound spill?
In the event of a spill, remove all sources of ignition immediately.[1] Use proper personal protective equipment and ensure adequate ventilation.[9] Absorb the spill with an inert material like vermiculite, sand, or earth, and then place it into a suitable, closed container for disposal.[12]
Troubleshooting Guides
Q: My this compound has changed color to yellow or dark brown/black. Is it still usable?
A: A color change from its typical clear to light yellow appearance indicates decomposition.[5] When stored at room temperature, this compound can turn yellow within a day and become a black syrup after about a week.[5] This degradation can affect the purity and reactivity of the compound.
-
For high-purity applications: If your experiment requires high-purity starting material, using the discolored sulfide is not recommended as impurities could lead to unwanted side reactions or failed experiments.
-
For less sensitive applications: If the subsequent reaction steps include robust purification methods, you might be able to use the material. However, it is advisable to first analyze the purity (e.g., by TLC or NMR) to assess the extent of decomposition.
-
Prevention: To prevent future degradation, store the compound under an inert atmosphere (nitrogen or argon) in a freezer or refrigerator at 2-8°C.[5][6][7]
Caption: Logic for addressing this compound discoloration.
Q: My reaction involving this compound as a reactant is yielding unexpected byproducts. What could be the cause?
A: The formation of unexpected byproducts can often be traced back to the purity of the starting materials or the reaction conditions.
-
Starting Material Purity: As mentioned, this compound can degrade over time.[5] Impurities from this degradation can participate in side reactions. One procedure for synthesizing the compound notes that impurities such as p-bromothis compound and 2-chloroethyl phenyl sulfide can be present depending on the synthetic route.[13] It is best to use freshly purified or properly stored this compound.
-
Reaction Conditions: this compound participates in various reactions, including cycloadditions and metallation.[2][13] The success of these reactions is highly dependent on strictly controlled conditions (e.g., temperature, exclusion of air and moisture). Review your experimental setup to ensure it aligns with established protocols for the specific transformation.
-
Incompatible Reagents: Ensure that no incompatible materials, such as strong oxidizing agents, are inadvertently introduced into the reaction mixture.[1]
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses and is noted for affording a high yield of product that is stable for months at room temperature under a nitrogen atmosphere.[13]
CAUTION: This reaction involves bromine, which is corrosive and toxic, and the intermediate, 1-phenylthio-2-bromoethane, is a strong alkylating agent. This procedure must be performed in a properly functioning chemical fume hood with appropriate PPE.[13]
Materials:
-
Diphenyl disulfide (200 g, 917 mmol)
-
Dichloromethane (CH₂Cl₂) (320 mL)
-
Bromine (161 g, 52 mL, 1.01 mol)
-
Ethylene gas (73.1 g, 2.61 mol)
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
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1.0 M Ammonium hydroxide solution (600 mL)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, dissolve diphenyl disulfide in dichloromethane.[13]
-
Bromination and Ethylene Addition: Fit the flask with a gas-dispersion tube and a drying tube. Slowly bubble ethylene gas into the solution while adding bromine in small portions (2-3 mL) over 5 hours. Maintain the reaction by adding the next portion of bromine only after the violet color from the previous addition fades to amber.[13]
-
DBU Addition: Once the bromine addition is complete, replace the drying tube with a nitrogen inlet and a clean addition funnel. Add DBU at a rate that keeps the internal temperature below 55°C. After the addition is complete, maintain the mixture at approximately 50°C for 15-18 hours.[13]
-
Workup: Cool the reaction mixture and add 1.0 M ammonium hydroxide solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (300 mL).[13]
-
Purification: Combine the organic fractions, wash with water (600 mL), and dry over magnesium sulfate. Filter the solution and remove the solvent via rotary evaporation.[13]
-
Distillation: Purify the resulting residue by vacuum distillation to afford this compound (bp 80–84°C/11–12 mm).[13]
Caption: Workflow for the synthesis of this compound.
Safe Handling and Storage Workflow
Adherence to a systematic workflow is essential for safely managing this compound in a laboratory setting.
Caption: A standard workflow for safely handling this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1822-73-7 [chemicalbook.com]
- 4. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 97 1822-73-7 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. isg.ku.edu.tr [isg.ku.edu.tr]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion rates in phenyl vinyl sulfide reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of phenyl vinyl sulfide. The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals diagnose and resolve low conversion rates and other challenges in their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a very low yield. What are the primary causes and how can I improve the conversion rate?
A1: Low yields in this compound synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The most common issues include suboptimal reaction conditions, reagent quality, and the formation of side products.
A primary side reaction is the formation of 1,2-bis(phenylthio)ethane.[1] This can be minimized by using an "inverse addition" procedure, where the sodium benzenethiolate solution is slowly added to the 1,2-dibromoethane solution.[1]
Refer to the troubleshooting workflow below for a step-by-step diagnostic approach.
Q2: I'm observing a significant amount of 1,2-bis(phenylthio)ethane as a byproduct. How can I prevent this?
A2: The formation of 1,2-bis(phenylthio)ethane is a well-documented issue in this synthesis.[1] It arises from the reaction of the intermediate, 1-phenylthio-2-bromoethane, with another equivalent of benzenethiolate. To suppress this side reaction, it is crucial to maintain a low concentration of the benzenethiolate relative to the 1,2-dibromoethane.
Recommended Solution:
-
Inverse Addition: Slowly add the sodium benzenethiolate solution to a solution of 1,2-dibromoethane.[1] This ensures that the benzenethiolate is the limiting reactant at any given time, favoring the initial substitution reaction over the subsequent one that forms the byproduct.
Q3: The purity of my final product is low, and it appears to be degrading. What could be the cause and how can I improve stability?
A3: this compound is known to be unstable at room temperature, turning yellow within a day and forming a black syrup after a week.[1] This decomposition can significantly impact the purity of the isolated product.
Solutions for Improving Purity and Stability:
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Purification: Distillation under reduced pressure is a common method for purifying this compound.[2][3]
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Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) in a freezer to significantly retard decomposition.[1]
Q4: Are there alternative, higher-yielding methods for synthesizing this compound?
A4: Yes, several methods have been developed to improve the yield and purity of this compound. One high-yield procedure involves the reaction of diphenyl disulfide with bromine and ethylene to form 1-phenylthio-2-bromoethane in situ, followed by an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This one-pot reaction is reported to produce this compound in yields of 65-74% and the product is stable for months when stored under nitrogen at room temperature.[2]
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reagents | Solvent | Typical Yield | Key Advantages | Common Issues |
| Method 1: Thiophenol & 1,2-Dibromoethane | Thiophenol, Sodium Ethoxide, 1,2-Dibromoethane | Ethanol | 50-65%[1][3] | Uses common and relatively inexpensive reagents. | Formation of 1,2-bis(phenylthio)ethane byproduct.[1] |
| Method 2: Diphenyl Disulfide & Ethylene | Diphenyl Disulfide, Bromine, Ethylene, DBU | Dichloromethane | 65-74%[2] | High yield, stable product, one-pot procedure.[2] | Requires handling of bromine and ethylene gas.[2] |
| Method 3: Palladium-Catalyzed Cross-Coupling | Aryl Bromides, 1,3-Oxathiolanes, Pd/Xantphos catalyst | CPME | Varies | Utilizes readily available aryl bromides instead of thiophenols.[4] | Potential for catalyst-driven C-S bond activation side reactions.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiophenol and 1,2-Dibromoethane
This protocol is adapted from Organic Syntheses.[1][3]
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Preparation of Sodium Benzenethiolate: In a flask under a nitrogen atmosphere, dissolve sodium metal (1 g-atom) in absolute ethanol (400 mL) with stirring to form sodium ethoxide. To this solution, add benzenethiol (1 mol) over 15-20 minutes. The reaction is exothermic and the solution will turn a clear brown.
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Reaction with 1,2-Dibromoethane (Inverse Addition): In a separate flask, prepare a solution of 1,2-dibromoethane (1.45 mol) in ethanol (28 mL). Slowly transfer the sodium benzenethiolate solution to the 1,2-dibromoethane solution over 45 minutes, maintaining the reaction temperature at 25-30°C using an ice bath.
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Elimination: After the addition is complete, stir the mixture under nitrogen for 30 minutes. Then, add a solution of sodium ethoxide (prepared from 2.17 g-atom of sodium in 800 mL of ethanol) and stir at reflux for 8 hours.
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Workup and Purification: Cool the reaction mixture and add benzene (750 mL) and water (750 mL). Separate the organic layer, wash with water and brine, and concentrate by rotary evaporation. The resulting oil is then distilled under reduced pressure to yield this compound (bp 91–93°C/20 mm).
Protocol 2: High-Yield Synthesis from Diphenyl Disulfide and Ethylene
This protocol is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a three-necked flask, dissolve diphenyl disulfide (917 mmol) in dichloromethane (320 mL).
-
Reagent Addition: Slowly bubble ethylene gas (2.61 mol) into the solution while adding bromine (1.01 mol) in small portions over 5 hours. Maintain the reaction temperature to minimize aromatic bromination.
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Elimination: After the addition is complete, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.01 mol) at a rate that keeps the temperature below 55°C. Maintain the mixture at approximately 50°C for 15-18 hours.
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Workup and Purification: Add a 1.0 M ammonium hydroxide solution (600 mL) to the reaction mixture. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with water, and dry over magnesium sulfate. After filtration and solvent evaporation, distill the residue under reduced pressure to obtain this compound (bp 80–84°C/11–12 mm).
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Reaction pathway highlighting the formation of a key byproduct.
References
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with Phenyl Vinyl Sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Heck reactions involving phenyl vinyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for a Heck reaction with this compound?
A typical starting point for catalyst loading in Heck reactions is between 1-5 mol% of the palladium precatalyst.[1] However, for reactions involving this compound, it's important to note that sulfur-containing compounds can have an adverse impact on catalytic performance.[1] Using 1 mol% of a palladium catalyst with vinyl sulfides has been reported to give low to moderate yields of the desired arylated alkenes.[1] Optimization studies are often necessary to determine the ideal catalyst loading for a specific aryl halide and reaction conditions.
Q2: Why are the yields of my Heck reaction with this compound low compared to other vinyl derivatives?
The oxidation state of the sulfur atom significantly influences the reactivity of the vinyl substrate in Heck reactions.[1] this compound is generally less reactive than phenyl vinyl sulfoxide or methyl vinyl sulfone.[1] Very high yields have been reported with methyl vinyl sulfone using catalyst loadings as low as 0.1-1 mol%.[1] The sulfur in this compound can interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which results in lower yields.
Q3: What are the most common palladium precatalysts and ligands used for Heck reactions?
Commonly used palladium precatalysts include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The choice of ligand is crucial for a successful Heck reaction. Common ligands include phosphines like triphenylphosphine (PPh₃) and more specialized, bulky, and electron-rich phosphines or N-heterocyclic carbenes (NHCs), especially for less reactive aryl halides.[2][3] For sulfur-containing alkenes, specialized ligands like tetraphosphines have been shown to be effective.[1][4]
Q4: Can I run a Heck reaction with this compound without a phosphine ligand?
While some Heck reactions can be performed under phosphine-free conditions, particularly with highly reactive aryl iodides, these conditions are often not as effective for less reactive substrates or when catalyst stability is a concern.[5] For challenging substrates like this compound, a ligand is generally recommended to stabilize the palladium catalyst and promote the catalytic cycle.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Action |
| Insufficient Catalyst Activity | The inherent reactivity of this compound is lower than other vinyl derivatives. Consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). Be aware that simply increasing the catalyst amount is not always the solution and can sometimes lead to more side reactions. |
| Catalyst Decomposition (Palladium Black) | Formation of a black precipitate (palladium black) is a sign of catalyst deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can degrade the active Pd(0) catalyst.[3] Consider using more robust ligands or a different palladium precatalyst. |
| Suboptimal Base | The base is critical for regenerating the Pd(0) catalyst. Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA). The solubility and strength of the base are key factors. |
| Inappropriate Solvent | The solvent can affect catalyst stability and solubility of reagents. Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used and can help stabilize the catalytic species. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Action |
| Homocoupling of Aryl Halide | This side reaction can occur, especially at higher temperatures. Try lowering the reaction temperature. |
| Isomerization of the Alkene | The palladium-hydride intermediate can cause isomerization of the double bond. Using a less polar solvent or adding a halide salt (e.g., LiCl) can sometimes minimize this. |
| Polymerization of this compound | At elevated temperatures, polymerization of the alkene can be a competing reaction. Lowering the reaction temperature and ensuring a sufficiently active catalyst to shorten the reaction time can help. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized for Heck reactions. Note that this data is representative and may not be directly from experiments with this compound, but it demonstrates general trends in Heck reaction optimization.
Table 1: Effect of Catalyst Loading on Yield (Illustrative Example)
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ | 0.5 | 35 |
| 2 | Pd(OAc)₂/PPh₃ | 1.0 | 55 |
| 3 | Pd(OAc)₂/PPh₃ | 2.0 | 75 |
| 4 | Pd(OAc)₂/PPh₃ | 3.0 | 78 |
This table illustrates the general trend that increasing catalyst loading can improve yield up to a certain point, after which the improvement may become less significant.
Table 2: Screening of Different Bases (General Heck Reaction)
| Entry | Base | Solvent | Yield (%) |
| 1 | Triethylamine (Et₃N) | DMF | 65 |
| 2 | Potassium Carbonate (K₂CO₃) | DMF | 85 |
| 3 | Cesium Carbonate (Cs₂CO₃) | DMF | 90 |
| 4 | Sodium Acetate (NaOAc) | NMP | 70 |
This table demonstrates the significant impact the choice of base can have on the reaction yield.
Table 3: Effect of Solvent on a Heck Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | 45 |
| 2 | Acetonitrile (MeCN) | 80 | 70 |
| 3 | N,N-Dimethylformamide (DMF) | 100 | 92 |
| 4 | N-Methyl-2-pyrrolidone (NMP) | 120 | 95 |
This table shows how solvent choice, often in conjunction with temperature, can dramatically affect the outcome of a Heck reaction.
Experimental Protocols
General Protocol for the Heck Reaction of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Aryl halide (e.g., 4-iodoanisole) (1.0 mmol)
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This compound (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
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Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
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Add anhydrous DMF (5 mL) via a syringe.
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Add the aryl halide (e.g., 4-iodoanisole, 234 mg, 1.0 mmol) and this compound (163 mg, 1.2 mmol) to the flask via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield Heck reactions.
Caption: The Heck reaction catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Preventing polymerization of phenyl vinyl sulfide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl vinyl sulfide.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| This compound has a yellow tint upon arrival or shortly after opening. | Exposure to air and/or light, leading to initial degradation. | The product may still be usable for some applications. It is recommended to purify the monomer before use by passing it through a column of activated basic alumina or by distillation. For sensitive applications, using a fresh, colorless batch is advisable. |
| The liquid has become viscous or turned into a dark/black syrup. | Significant polymerization and decomposition have occurred. | The product is no longer viable and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to use it in reactions. |
| Precipitate is observed in the liquid. | Polymer formation. | The product has started to polymerize. If the bulk of the liquid is still clear and colorless, it may be possible to salvage the unpolymerized monomer by careful decanting and subsequent purification (e.g., distillation). However, this indicates suboptimal storage conditions that need to be addressed. |
| Inconsistent reaction results using a previously opened bottle. | Partial polymerization or degradation of the monomer. Presence of inhibitor if not removed. | Before use, ensure any added stabilizer (like TBC) is removed. A detailed protocol is provided in the Experimental Protocols section. For quality control, it is recommended to check the purity of the stored monomer via Gas Chromatography (GC) or ¹H NMR spectroscopy before use. |
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Storing it in a freezer can further retard decomposition.[1]
Q2: How long can I store this compound?
A2: When stored under an inert atmosphere at room temperature, high-purity this compound has been reported to be stable for months without visible degradation.[2] However, for optimal stability and to prevent polymerization, storage at 2-8°C is recommended. At room temperature without an inert atmosphere, it can turn yellow within a day and become a black syrup after a week.[1]
Q3: My this compound is not stabilized. How should I store it?
A3: Unstabilized this compound is particularly prone to polymerization. It is crucial to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] For long-term storage, placing it in a freezer is advisable.[1]
Q4: What are the signs of this compound degradation?
A4: The primary visual indicators of degradation are a change in color from colorless to yellow, eventually progressing to a dark or black viscous syrup.[1] The formation of a precipitate is a clear sign of polymerization.
Inhibitors
Q5: What inhibitors are used for this compound?
A5: Commercially available stabilized this compound is often sold with 4-tert-butylcatechol (TBC) as an inhibitor.[3][4][5] Other phenolic inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are also commonly used for vinyl monomers.
Q6: Do I need to remove the inhibitor before using this compound in a reaction?
A6: Yes, for most polymerization reactions and other sensitive applications, the inhibitor must be removed as it will interfere with the reaction.
Q7: How do I remove the inhibitor from this compound?
A7: The most common methods for removing phenolic inhibitors like TBC are to pass the monomer through a column of activated basic alumina or to wash it with an aqueous sodium hydroxide solution. Detailed protocols can be found in the Experimental Protocols section.
Experimental Protocols
Protocol 1: Removal of 4-tert-butylcatechol (TBC) Inhibitor using an Alumina Column
Objective: To remove the TBC inhibitor from this compound for use in polymerization or other sensitive reactions.
Materials:
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This compound (stabilized with TBC)
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Activated basic alumina
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Glass chromatography column
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Glass wool or fritted glass disc
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Collection flask
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Inert gas source (Nitrogen or Argon)
Methodology:
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Place a small plug of glass wool or use a column with a fritted glass disc at the bottom of the chromatography column.
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Dry pack the column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified. A general guideline is to use a column with a diameter of ~4 cm packed halfway for purifying a few hundred milliliters of monomer.
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Add a thin layer of sand on top of the alumina to prevent disturbance of the packing when adding the monomer.
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Carefully add the stabilized this compound to the top of the column.
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Allow the monomer to percolate through the column under gravity or with gentle positive pressure from an inert gas.
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Collect the purified, inhibitor-free monomer in a clean, dry collection flask under an inert atmosphere.
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The inhibitor will be adsorbed onto the alumina, which may show a yellowish band at the top of the column.
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Note: The purified monomer is no longer stabilized and should be used immediately or stored under an inert atmosphere at 2-8°C for a very short period.
Protocol 2: Quality Control of Stored this compound via ¹H NMR
Objective: To assess the purity of stored this compound and check for signs of degradation or polymerization.
Methodology:
-
Prepare a sample of the stored this compound for ¹H NMR analysis by dissolving a small amount in an appropriate deuterated solvent (e.g., CDCl₃).
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Acquire the ¹H NMR spectrum.
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Compare the obtained spectrum with a reference spectrum of pure this compound. The characteristic peaks for pure this compound in CDCl₃ are: δ 5.35 (d, 1H), 5.36 (d, 1H), 6.55 (dd, 1H), 7.22–7.40 (m, 5H).[2]
-
Analysis:
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Purity: The presence of unexpected peaks may indicate impurities or degradation products.
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Polymerization: A broadening of the vinyl proton signals and the appearance of broad signals in the aliphatic region are indicative of polymer formation.
-
Logical Workflow for Troubleshooting Polymerization
The following diagram illustrates a logical workflow for troubleshooting issues related to the polymerization of this compound during storage.
References
Phenyl vinyl sulfide stability under acidic vs. basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of phenyl vinyl sulfide under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: this compound is highly susceptible to degradation under acidic conditions. It undergoes acid-catalyzed hydrolysis to yield thiophenol and acetaldehyde.[1] This reaction proceeds via a mechanism analogous to the hydrolysis of vinyl ethers, which involves a rate-determining protonation of the carbon-carbon double bond to form a sulfur-stabilized carbocation intermediate.
Q2: What is the primary degradation pathway for this compound in acidic media?
A2: The primary degradation pathway is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the vinyl group, leading to the formation of a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent steps lead to the formation of thiophenol and acetaldehyde.
Q3: I am observing rapid degradation of my compound containing a this compound moiety in an acidic formulation. What can I do?
A3: Rapid degradation in acidic media is expected. To minimize this, you should consider the following:
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pH Adjustment: If your experimental design allows, increase the pH of the medium. This compound is significantly more stable at neutral or basic pH.
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Temperature Control: Perform your experiments at the lowest feasible temperature to reduce the rate of hydrolysis.
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Solvent System: While the hydrolysis will occur in any aqueous acidic environment, the rate can be influenced by the solvent composition. However, reformulation to a non-aqueous or less protic solvent system might be necessary if stability remains an issue.
Q4: How does this compound behave under basic conditions?
A4: this compound exhibits different behavior under strongly basic versus moderately basic (aqueous) conditions.
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Strong Bases: In the presence of strong bases, such as organolithium reagents (e.g., n-butyllithium), this compound can be deprotonated at the α-carbon (the carbon adjacent to the sulfur atom).[2] The resulting α-metallated sulfide is a useful nucleophile in organic synthesis.[2]
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Aqueous Basic Solutions (e.g., pH 8-14): this compound is generally much more stable in aqueous basic solutions compared to acidic solutions. The vinyl ether linkage is not readily cleaved by hydroxide ions. While specific kinetic data for degradation in moderately basic aqueous solutions is not extensively reported in the literature, it is expected to be slow. Potential degradation over extended periods or under harsh basic conditions could involve slow hydrolysis or other base-mediated reactions, but these are not the primary and rapid degradation pathways seen in acidic media.
Q5: My experiment requires a basic pH. What should I be concerned about regarding the stability of this compound?
A5: For most applications in moderately basic aqueous solutions (e.g., buffers with pH 8-12), this compound should exhibit good stability, especially at room temperature. Concerns would arise under more extreme conditions:
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High Temperatures: Elevated temperatures in the presence of a strong base could promote elimination or other side reactions.
-
Presence of Other Nucleophiles: While stable to hydroxide, the presence of other potent nucleophiles in your reaction mixture could potentially lead to addition-elimination reactions, although this is less common than acid-catalyzed hydrolysis.
Q6: How should I store this compound?
A6: this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and potential polymerization. When handled and stored correctly, it is stable for months.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound starting material in a reaction. | The reaction medium is acidic. | Buffer the reaction to a neutral or slightly basic pH if the reaction chemistry allows. Run the reaction at a lower temperature. |
| Formation of thiophenol and acetaldehyde as byproducts. | Acid-catalyzed hydrolysis of this compound. | Confirm the pH of your reaction mixture. If acidic, refer to the recommendations above. |
| Unexpected side-product formation in the presence of a strong base. | Deprotonation of the α-carbon followed by reaction with an electrophile. | This is the expected reactivity with strong bases. If this is an undesired reaction, consider using a non-nucleophilic base or protecting the vinyl sulfide moiety. |
| Slow degradation of the compound over a long-term stability study at neutral pH. | Potential oxidation or other slow degradation pathways. | Ensure the compound is stored under an inert atmosphere and protected from light. Analyze for potential oxidation products like phenyl vinyl sulfoxide or sulfone. |
Data Presentation
Table 1: Summary of this compound Stability under Different pH Conditions
| Condition | Stability | Primary Reaction/Degradation Pathway | Products |
| Acidic (pH < 7) | Low | Acid-catalyzed hydrolysis | Thiophenol, Acetaldehyde |
| Neutral (pH ≈ 7) | High | Generally stable, potential for slow oxidation over time. | Phenyl vinyl sulfoxide/sulfone (if oxidized) |
| Basic (pH > 7) | High | Generally stable in aqueous bases. Deprotonation with strong, non-aqueous bases. | α-metallated sulfide (with strong bases) |
Table 2: Quantitative Stability Data for this compound under Acidic Conditions
| Acidic Medium | Temperature (°C) | Observed Rate Constant (k_obs) | Reference |
| 1.5 M HClO₄ in 40% aqueous dioxane | 30 | Data for substituted derivatives available, indicating rapid hydrolysis. | [This is a representative entry based on available literature; specific rate constants for the parent compound under these exact conditions require direct consultation of the cited literature.] |
| 0.4 M HCl in 90% aqueous THF | 40 | Data for substituted derivatives available, indicating rapid hydrolysis. | [This is a representative entry based on available literature; specific rate constants for the parent compound under these exact conditions require direct consultation of the cited literature.] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol outlines a general method for evaluating the stability of this compound in a given aqueous medium.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
For each condition to be tested (e.g., different pH buffers, temperatures), add a small aliquot of the stock solution to a known volume of the test medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a control sample at t=0 by immediately quenching the reaction (e.g., by neutralizing the acid or base and/or diluting with the mobile phase for analysis).
-
-
Incubation: Incubate the test solutions under the desired conditions (e.g., constant temperature bath).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Sample Analysis:
-
Immediately quench the degradation process if necessary.
-
Analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
-
Quantify the remaining concentration of this compound and any major degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the rate constant and half-life.
Analytical Method: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., phosphate or acetate, if pH control is needed).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., 260-270 nm).[1]
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 25°C).
Visualizations
References
Technical Support Center: Analysis of Phenyl Vinyl Sulfide by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in phenyl vinyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on synthesis procedures, the two major impurities typically identified are p-bromothis compound and 2-chloroethyl phenyl sulfide.[1] Other potential impurities, which may arise from starting materials or side reactions, can include thiophenol, diphenyl disulfide, and residual solvents used in the synthesis and purification process.[2]
Q2: Why is GC-MS a suitable method for analyzing impurities in this compound?
A2: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[3] this compound and its likely impurities are amenable to vaporization, allowing the gas chromatograph to separate them based on their boiling points and interactions with the GC column. The mass spectrometer then provides detailed structural information, enabling confident identification of these separated compounds.
Q3: What are the key challenges when analyzing sulfur-containing compounds like this compound by GC-MS?
A3: Sulfur compounds can be reactive and may interact with active sites in the GC system, such as the inlet liner or the column itself. This can lead to issues like peak tailing, poor reproducibility, and even sample degradation.[4] It is crucial to use an inert flow path to minimize these effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No Peaks or Very Small Peaks | - Syringe issue (blocked or empty) - Incorrect sample concentration - Leak in the injector - Broken GC column | - Clean or replace the syringe. - Verify sample preparation and concentration.[5] - Perform a leak check on the inlet. - Replace the GC column.[6] |
| Peak Tailing | - Active sites in the inlet liner or column - Column contamination - Inappropriate column choice | - Use a deactivated inlet liner and a column designed for inertness. - Condition the column according to the manufacturer's instructions. - Trim the front end of the column (10-20 cm) to remove contamination. - Ensure the column is suitable for analyzing sulfur compounds. |
| Ghost Peaks (Peaks in Blank Runs) | - Carryover from a previous injection - Contaminated syringe or solvent - Septum bleed | - Run a solvent blank to wash the column. - Increase the injector temperature. - Replace the rinse solvent and clean the syringe.[5] - Use a high-quality, low-bleed septum. |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate - Oven temperature not stable - Column aging | - Check for leaks in the gas lines and ensure stable pressure from the gas source. - Verify the oven temperature program is accurate and reproducible. - Condition or replace the column if it's old or has been used extensively. |
| Poor Peak Resolution | - Inadequate separation on the column - Incorrect oven temperature program - Overloaded sample | - Optimize the temperature program (e.g., slower ramp rate). - Use a longer column or a column with a different stationary phase. - Dilute the sample. |
| High Baseline Noise | - Column bleed - Contaminated carrier gas - Dirty MS ion source | - Condition the column. - Ensure high-purity carrier gas and use traps to remove contaminants. - Clean the ion source according to the manufacturer's instructions.[5] |
Data Presentation: Typical Impurity Profile
The following table summarizes a typical impurity profile for a this compound sample analyzed by GC-MS. The concentrations are representative and can vary between different synthesis batches.
| Compound | Retention Time (min) | Area % (Representative) | Identification Method |
| This compound | 8.5 | 99.0 | Mass Spectrum & Retention Time |
| p-Bromothis compound | 10.2 | 0.5 | Mass Spectrum |
| 2-Chloroethyl phenyl sulfide | 9.8 | 0.3 | Mass Spectrum |
| Diphenyl disulfide | 12.1 | 0.1 | Mass Spectrum |
| Thiophenol | 6.2 | < 0.1 | Mass Spectrum |
| Residual Solvent (e.g., Dichloromethane) | 3.5 | < 0.1 | Mass Spectrum & Retention Time |
Experimental Protocols
GC-MS Method for this compound Analysis[1]
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
GC Column: Hewlett-Packard HP-1 (10 m x 0.53 mm x 2.65 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial Temperature: 50 °C
-
Initial Time: 2.0 min
-
Ramp Rate: 20 °C/min
-
Final Temperature: 250 °C
-
Final Time: 8 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the analysis of impurities in this compound by GC-MS.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common GC-MS issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Several questions about sulfur compound detection in NG - Chromatography Forum [chromforum.org]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Phenyl Vinyl Sulfide: Technical Support Center for Safe Disposal and Waste Management
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of phenyl vinyl sulfide. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and potential issues encountered during laboratory experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Accidental Spill of this compound | Improper handling, container failure. | 1. Evacuate and secure the area. 2. Ensure adequate ventilation. 3. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), splash goggles, and a lab coat.[1] 4. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). 5. For large spills, contain the spill and prevent it from entering drains.[2] 6. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. |
| Strong, Unpleasant Odor Detected | This compound has a stench.[3] | 1. Ensure all work is conducted in a properly functioning chemical fume hood. 2. Check that all containers of this compound are tightly sealed. 3. Store in a well-ventilated area, preferably in a refrigerator designated for flammables.[4][5] |
| Discoloration of this compound Upon Storage | Decomposition or polymerization. This compound can become yellow and then a black syrup over time, especially when exposed to air.[4] | 1. Store under an inert atmosphere (e.g., nitrogen or argon) to slow decomposition.[4] 2. Store in a cool, dark place, such as a refrigerator at 2-8°C.[5][6][7] 3. If significant discoloration has occurred, it may indicate impurity. Consider purification or disposal of the material. |
| Unexpected Reaction During Waste Neutralization | Incompatibility with other chemicals. This compound is incompatible with strong oxidizing agents.[4] | 1. Never mix this compound waste with strong oxidizers (e.g., permanganates, dichromates, concentrated hydrogen peroxide). 2. Segregate waste streams. Do not mix this compound waste with other chemical waste unless their compatibility is known.[1] |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor (GHS hazard statement H226).[1][8] It should be kept away from heat, sparks, open flames, and hot surfaces.[4][6] It is also characterized by a strong, unpleasant odor.[3]
2. What is the proper immediate storage procedure for this compound?
Store this compound in a tightly closed container in a dry, well-ventilated place.[4] It is recommended to store it in a refrigerator for flammables at a temperature of 2-8°C.[5][6][7] For long-term stability, storage under an inert atmosphere is advised.[4]
3. Can I dispose of small amounts of this compound down the drain?
No. This compound should not be disposed of down the drain. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[2][4]
4. Is incineration a suitable disposal method for this compound waste?
Yes, incineration is a recommended method for the disposal of this compound waste.[9] This should be carried out in a licensed facility equipped with an afterburner and scrubber to handle the combustion products, which may include sulfur oxides.[9][10]
5. How should I handle materials contaminated with this compound (e.g., gloves, pipette tips)?
Contaminated solid waste should be collected in a designated, leak-proof container, clearly labeled as "this compound-Contaminated Solid Waste".[1] This waste should then be disposed of through your institution's hazardous waste management program.
6. What are the known incompatibilities for this compound?
This compound is incompatible with strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions.
7. What are the thermal decomposition products of this compound?
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₈H₈S |
| Molecular Weight | 136.21 g/mol [1] |
| Boiling Point | 94-95 °C at 25 mmHg[1][5] |
| Density | 1.042 g/mL at 25 °C[1][5] |
| Flash Point | 46 °C (114.8 °F) - closed cup[5][6] |
| Refractive Index | n20/D 1.599[1][5] |
| Storage Temperature | 2-8 °C[5][6][7] |
Experimental Protocols
Laboratory-Scale Chemical Degradation of this compound Waste
For small quantities of this compound waste generated in the laboratory, chemical oxidation can be employed to convert it to less volatile and potentially less hazardous compounds, such as phenyl vinyl sulfoxide or phenyl vinyl sulfone, prior to collection by a waste disposal service. This procedure should be performed in a chemical fume hood with appropriate PPE.
Method 1: Oxidation to Phenyl Vinyl Sulfoxide
This method utilizes meta-chloroperbenzoic acid (m-CPBA) to oxidize this compound to phenyl vinyl sulfoxide.
-
Materials:
-
This compound waste in a suitable solvent (e.g., dichloromethane)
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound waste in dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of one equivalent of m-CPBA in dichloromethane dropwise to the cooled sulfide solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.
-
Quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
The resulting solution containing phenyl vinyl sulfoxide should be collected in a labeled hazardous waste container for halogenated organic waste.
-
Method 2: Oxidation to Phenyl Vinyl Sulfone
This method uses hydrogen peroxide in acetic acid to oxidize this compound to phenyl vinyl sulfone.
-
Materials:
-
This compound waste
-
Glacial acetic acid
-
30% Hydrogen peroxide
-
Ether
-
Water
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound waste in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide to the solution. The reaction can be exothermic, and the addition rate should be controlled to maintain a manageable temperature.
-
After the addition is complete, heat the mixture at reflux for approximately 20 minutes.
-
Cool the reaction mixture and dilute with ether and water.
-
Separate the organic phase, wash with water and brine.
-
The resulting solution containing phenyl vinyl sulfone should be collected in a labeled hazardous waste container for non-halogenated organic waste.
-
Visualizations
Caption: Workflow for the safe management and disposal of this compound waste.
Caption: Oxidation pathway for the chemical degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. epfl.ch [epfl.ch]
- 7. depts.washington.edu [depts.washington.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Challenges in the Polymerization of Vinyl Thioethers
Welcome to the Technical Support Center for the polymerization of vinyl thioethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of poly(vinyl thioethers).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the polymerization of vinyl thioethers, offering potential causes and solutions in a question-and-answer format.
I. Cationic Polymerization
Cationic polymerization is a common method for polymerizing electron-rich monomers like vinyl thioethers. However, the high reactivity of the propagating carbocation can lead to several challenges.
Q1: My cationic polymerization of a vinyl thioether is proceeding too quickly and uncontrollably, resulting in a broad molecular weight distribution. How can I gain better control?
A1: This is a classic issue in cationic polymerization due to the highly reactive nature of the carbocationic propagating species. Here are several strategies to achieve a more controlled, or "living," polymerization:
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to -40 °C or -78 °C) is highly effective in slowing down the rates of both propagation and undesirable side reactions, such as chain transfer and termination. This provides better control over the polymerization process.[1][2][3]
-
Utilize a Weaker Lewis Acid: Strong Lewis acids can lead to rapid and uncontrolled polymerization. Consider using a weaker Lewis acid or a combination of a protonic acid adduct and a Lewis acid to moderate the reactivity.
-
Employ Thioethers or Thioacetals as Chain Transfer Agents (CTAs): Thioethers and thioacetals can act as efficient and reversible chain-transfer agents in a process known as degenerative chain transfer (DT). The propagating carbocation reversibly reacts with the sulfur atom of the CTA, forming a dormant sulfonium ion species. This equilibrium between active and dormant species lowers the concentration of propagating carbocations at any given time, leading to a more controlled polymerization with a narrower molecular weight distribution.[4]
-
Solvent Choice: The polarity of the solvent can influence the stability of the carbocation. Nonpolar solvents are often preferred for living cationic polymerization.
Q2: I am observing low monomer conversion in my cationic polymerization of a vinyl thioether. What are the possible reasons?
A2: Low monomer conversion can be attributed to several factors:
-
Initiator/Catalyst Deactivation: Impurities such as water or alcohols in the monomer or solvent can quench the initiator or catalyst, terminating the polymerization prematurely. Ensure all reagents and glassware are rigorously dried before use.
-
Chain Transfer to Monomer or Polymer: Unwanted chain transfer reactions can terminate a growing polymer chain and initiate a new one, which can sometimes lead to a decrease in the overall rate and conversion, especially if the new initiating species is less reactive.
-
Insufficient Initiator/Catalyst Concentration: The concentration of the initiating system may be too low to achieve high conversion.
Q3: Can the thioether group in my monomer or polymer participate in side reactions during cationic polymerization?
A3: Yes, the lone pair of electrons on the sulfur atom of the thioether can act as a nucleophile and participate in side reactions. For instance, the propagating carbocation can be attacked by a sulfur atom from another monomer or polymer chain, leading to branching. In some cases, intramolecular cyclization can occur, forming cyclic sulfonium ions, which can terminate the polymerization.[5] The choice of a less nucleophilic thioether (e.g., an aryl thioether) can help suppress these side reactions.[5]
II. Radical Polymerization
Radical polymerization of vinyl thioethers can be challenging due to the electron-rich nature of the double bond and the potential for side reactions involving the sulfur atom.
Q1: My free-radical polymerization of a vinyl thioether is resulting in low molecular weight polymer or oligomers. Why is this happening and how can I increase the molecular weight?
A1: Low molecular weights are a common issue in the radical polymerization of vinyl ethers and thioethers and are often due to chain transfer reactions.
-
Chain Transfer to Monomer: The propagating radical can abstract a hydrogen atom from the monomer, terminating the growing chain and creating a new, less reactive radical on the monomer. This is a significant issue with vinyl ethers and their sulfur analogs.[6][7] To mitigate this, consider using a higher initiator concentration or a monomer that is less prone to hydrogen abstraction.
-
RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be applied to some vinyl thioether analogues, particularly those with functional groups that stabilize the radical. Using a suitable RAFT agent can provide better control over molecular weight and achieve higher molecular weights than conventional free-radical polymerization.
Q2: I am attempting to copolymerize a vinyl thioether with an acrylate or styrene monomer, but the incorporation of the vinyl thioether is very low. What is the issue?
A2: This is due to the large difference in reactivity between the electron-rich vinyl thioether and the electron-poor acrylate or styrene monomers. The propagating radicals of acrylate and styrene are relatively stable and add to their own monomers much faster than to the vinyl thioether. Conversely, the radical formed after the addition of a vinyl thioether is highly reactive and may not efficiently reinitiate polymerization.
-
Alternating Copolymerization: In some cases, using a strong electron-accepting comonomer with the electron-donating vinyl thioether can lead to the formation of an alternating copolymer.
-
Copolymerization with Vinyl Acetate: Vinyl acetate is a less reactive monomer and may copolymerize more effectively with vinyl thioethers than acrylates or styrenes.
Q3: Are there any special considerations for initiators in the radical polymerization of vinyl thioethers?
A3: Yes. While standard radical initiators like AIBN can be used, some initiators may have side reactions with the sulfur-containing monomer. For example, peroxide initiators like BPO might be consumed by non-radical reactions with the thioether group.[7] Azo-initiators are often a more reliable choice.
III. Anionic Polymerization
Anionic polymerization of vinyl thioethers is less common and presents its own unique set of challenges, primarily due to the interaction of the highly reactive anionic species with the sulfur atom.
Q1: My anionic polymerization of a vinyl thioether is not initiating, or I am getting very low yields. What could be the problem?
A1: Anionic polymerization is extremely sensitive to impurities and side reactions.
-
Protic Impurities: Like in cationic polymerization, any protic impurities (water, alcohols) will quench the highly basic anionic initiator (e.g., alkyllithiums) and the propagating carbanions. Rigorous purification of all reagents and glassware is absolutely critical.[4]
-
Interaction with the Thioether Group: The anionic initiator or the propagating carbanion may react with the thioether group. The acidity of the α-protons to the sulfur atom is increased, and the initiator could potentially deprotonate the monomer instead of adding across the double bond. This would consume the initiator and prevent polymerization.
-
Initiator Choice: The initiator must be sufficiently nucleophilic to attack the vinyl group but not so basic that it preferentially deprotonates the monomer. The choice of initiator is crucial and may require careful screening.[8]
Q2: I am observing a discoloration of my reaction mixture during the anionic polymerization of a vinyl thioether. What does this indicate?
A2: Discoloration often signals the formation of undesired side products. The interaction of the carbanion with the sulfur atom can lead to complex side reactions, resulting in colored species and termination of the polymerization.[4] Lowering the reaction temperature may help to suppress some of these side reactions.
Quantitative Data
The following tables summarize representative quantitative data from the literature on the polymerization of vinyl ethers and related monomers, which can serve as a starting point for optimizing the polymerization of vinyl thioethers.
Table 1: Cationic Copolymerization of Ethyl Vinyl Ether (EVE) and 7-Membered Cyclic Thioacetal (7-CTA) [9][10]
| [EVE]₀/[7-CTA]₀/[Initiator]₀ (mM) | Temperature (°C) | Time (min) | Conversion EVE (%) | Conversion 7-CTA (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 4000/200/20 | -40 | 6 | 27 | >99 | 10,300 | 1.39 |
| 4000/200/20 | -40 | 120 | 97 | >99 | 19,500 | 1.25 |
| 4000/100/20 | -40 | 120 | 98 | >99 | 19,800 | 1.25 |
| 4000/400/20 | -40 | 120 | 96 | >99 | 19,400 | 1.26 |
Initiating system: HCl-adduct of isobutyl vinyl ether (1) / ZnCl₂ in CH₂Cl₂/n-hexane/Et₂O. Mₙ and Mₙ/Mₙ determined by SEC.
Table 2: Radical Polymerization of 2-Thiocyanatoethyl Vinyl Ether (TCEVE) [6][7]
| Initiator | [Monomer]₀ (M) | [Initiator]₀ (mM) | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| MAIB | 2.07 | 50 | 60 | 3 | 14.1 | 3570 | 1.51 |
| AIBN | 2.07 | 50 | 60 | 3 | 11.2 | - | - |
| BPO | 2.07 | 50 | 60 | 3 | 2.1 | - | - |
| MAIB | 4.14 | 50 | 60 | 3 | 21.6 | 1730 | 1.48 |
Polymerizations conducted in benzene. MAIB = dimethyl 2,2′-azobisisobutyrate, AIBN = 2,2′-azobisisobutyronitrile, BPO = benzoyl peroxide. Mₙ and Mₙ/Mₙ determined by GPC.
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of a Vinyl Ether
This protocol is adapted for a typical living cationic polymerization of a vinyl ether like isobutyl vinyl ether (IBVE) and can be modified for vinyl thioethers.[1]
-
Glassware and Reagent Preparation:
-
All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
The monomer (e.g., IBVE) and solvent (e.g., toluene) must be rigorously purified and dried, typically by distillation over CaH₂.
-
Prepare stock solutions of the initiator (e.g., the HCl adduct of IBVE) and the Lewis acid (e.g., SnCl₄) in the dried solvent.
-
-
Polymerization:
-
In a baked glass tube under a dry nitrogen atmosphere, add the desired amount of dried solvent.
-
Cool the reactor to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Add the initiator solution via syringe.
-
Add the Lewis acid solution via syringe to start the polymerization.
-
Add the monomer to the stirred solution.
-
Monitor the reaction progress by taking aliquots and analyzing by techniques such as ¹H NMR or GC.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a pre-chilled quenching agent, such as methanol containing a small amount of ammonia.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Protocol 2: General Procedure for RAFT Polymerization
This protocol provides a general guideline for performing RAFT polymerization.[11]
-
Reagent Preparation:
-
Prepare a solution of the monomer, RAFT agent, and a radical initiator (e.g., AIBN) in a suitable solvent in a reaction vessel (e.g., a Schlenk flask or an ampule) equipped with a magnetic stir bar.
-
-
Degassing:
-
Thoroughly degas the solution to remove oxygen, which can inhibit radical polymerization. This is typically done by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
After degassing, backfill the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Place the sealed reaction vessel in an oil bath preheated to the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Allow the polymerization to proceed for the desired time.
-
-
Termination and Polymer Isolation:
-
Terminate the reaction by cooling the vessel to room temperature and exposing the solution to air.
-
Isolate the polymer by precipitation into a non-solvent, followed by filtration and drying under vacuum.
-
Visualizations
Cationic Polymerization of a Vinyl Thioether
Caption: Cationic polymerization of a vinyl thioether, highlighting sulfur's role in stabilizing the propagating carbocation through resonance.
Radical Polymerization of a Vinyl Thioether
Caption: Radical polymerization of a vinyl thioether, illustrating the key steps including chain transfer to monomer, a common challenge.
Anionic Polymerization of a Vinyl Thioether
Caption: Anionic polymerization of a vinyl thioether, showing the main reaction pathway and a potential side reaction involving deprotonation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 9. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoregularity in Poly(vinyl phenyl sulfide) Synthesis
Welcome to the technical support center for the synthesis of poly(vinyl phenyl sulfide) (PVPS). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the stereoregularity of PVPS.
Frequently Asked Questions (FAQs)
Q1: What is stereoregularity in poly(vinyl phenyl sulfide) and why is it important?
A1: Stereoregularity, or tacticity, refers to the spatial arrangement of the phenyl sulfide pendant groups along the polymer backbone. The three main types of tacticity are:
-
Isotactic: All phenyl sulfide groups are on the same side of the polymer chain.
-
Syndiotactic: The phenyl sulfide groups are on alternating sides of the polymer chain.
-
Atactic: The phenyl sulfide groups are randomly arranged.
The tacticity of PVPS has a profound impact on its physical and chemical properties, including crystallinity, melting point, solubility, and mechanical strength. Controlling stereoregularity is crucial for tailoring the polymer's properties for specific applications.[1]
Q2: Which polymerization methods are most promising for controlling the stereoregularity of poly(vinyl phenyl sulfide)?
A2: While research is ongoing, cationic polymerization has shown significant promise for the stereocontrolled synthesis of analogous polar vinyl monomers like vinyl ethers.[2][3][4] This method, particularly with the use of chiral catalysts, is a leading strategy for achieving isotactic PVPS. Radical polymerization, especially in the presence of Lewis acids or specific solvents, and coordination polymerization are other potential avenues for achieving stereocontrol. A recent review provides a comprehensive overview of polymerization techniques for S-vinyl monomers.[5]
Q3: How can I determine the tacticity of my synthesized poly(vinyl phenyl sulfide)?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for determining the tacticity of vinyl polymers.[6] Both ¹H and ¹³C NMR can be used to analyze the microstructure of the polymer chain. High-temperature solution-state NMR may be necessary for PVPS due to its limited solubility at room temperature.[7]
Q4: Are there any specific safety precautions I should take when synthesizing poly(vinyl phenyl sulfide)?
A4: The synthesis of the monomer, phenyl vinyl sulfide, may involve hazardous reagents. For instance, one common procedure generates 1-phenylthio-2-bromoethane as an intermediate, which is a strong alkylating agent.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the safety data sheets (SDS) for all chemicals used in your synthesis.
Troubleshooting Guides
Problem 1: Low or No Stereoselectivity (Resulting Polymer is Atactic)
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymerization Method | For high isotacticity, consider cationic polymerization with a chiral catalyst system. Radical polymerization without additives is likely to produce atactic polymer. |
| Inactive or Incorrect Catalyst | For cationic polymerization, ensure the Lewis acid (e.g., TiCl₄) is fresh and anhydrous. Chiral counterions (e.g., derived from BINOL) are crucial for inducing stereoselectivity.[9] |
| Reaction Temperature Too High | Lowering the reaction temperature often enhances stereoselectivity in cationic polymerizations. |
| Solvent Effects | The choice of solvent can significantly influence tacticity.[10][11] For cationic polymerization, non-polar solvents are often preferred. Experiment with different solvents to optimize stereocontrol. |
| Impurities in Monomer or Reagents | Purify the this compound monomer immediately before use. Ensure all solvents and reagents are anhydrous and free of impurities that could interfere with the catalyst. |
Problem 2: Low Polymer Yield
| Potential Cause | Troubleshooting Step |
| Presence of Inhibitors in Monomer | Commercial vinyl monomers often contain inhibitors. Remove inhibitors by passing the monomer through a column of basic alumina before use.[12] |
| Oxygen Inhibition (Radical Polymerization) | Thoroughly degas the reaction mixture to remove oxygen, which can act as a radical scavenger.[12] |
| Inactive Initiator/Catalyst | Use a fresh, properly stored initiator or catalyst. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Chain Transfer Reactions | Chain transfer to monomer, polymer, or solvent can terminate growing chains prematurely. Adjust the monomer concentration or choose a different solvent to minimize these side reactions.[12] |
Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Potential Cause | Troubleshooting Step |
| Slow Initiation | Ensure that the initiation of polymerization is rapid and uniform. This is particularly important for living/controlled polymerization techniques. |
| Chain Termination or Transfer Reactions | Minimize impurities (water, oxygen) that can cause premature termination. As mentioned above, optimize conditions to reduce chain transfer reactions. |
| Consider a Controlled Polymerization Technique | For better control over molecular weight and PDI, consider using a controlled polymerization method such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. |
Data Presentation
Table 1: Comparison of Polymerization Strategies for Stereocontrol (Hypothetical Data for PVPS based on Analogous Systems)
| Polymerization Method | Catalyst/Initiator System | Typical Solvent | Temperature (°C) | Expected Predominant Tacticity | Expected PDI |
| Cationic | TiCl₄ / Chiral Phosphoric Acid | Toluene | -78 to 0 | Isotactic | >1.5 |
| Radical | AIBN | Toluene | 60-80 | Atactic | >1.5 |
| Radical with Lewis Acid | AIBN / Y(OTf)₃ | Methanol | 60 | Syndiotactic-rich | >1.5 |
| RAFT | Xanthate CTA / AIBN | 1,4-Dioxane | 70 | Atactic (unless modified) | <1.3 |
Experimental Protocols
Protocol 1: Synthesis of Isotactic-Enriched Poly(vinyl phenyl sulfide) via Cationic Polymerization (Based on protocols for vinyl ethers)
Materials:
-
This compound (freshly purified)
-
Chiral Phosphoric Acid (e.g., (R)-TRIP)
-
Titanium (IV) chloride (TiCl₄)
-
Anhydrous toluene
-
Anhydrous methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and oven-dried glassware
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the chiral phosphoric acid in anhydrous toluene in a Schlenk flask.
-
Initiator Complex Formation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add TiCl₄ dropwise while stirring. Allow the mixture to stir for 30 minutes at -78°C.
-
Monomer Addition: In a separate flask, prepare a solution of freshly purified this compound in anhydrous toluene. Add this monomer solution dropwise to the catalyst mixture at -78°C.
-
Polymerization: Allow the reaction to proceed at -78°C for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by GC or ¹H NMR.
-
Quenching: Quench the polymerization by adding an excess of cold, anhydrous methanol.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid polymer and wash it repeatedly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight and PDI by Gel Permeation Chromatography (GPC) and its tacticity by ¹H or ¹³C NMR spectroscopy.
Protocol 2: Synthesis of Atactic Poly(vinyl phenyl sulfide) via Free Radical Polymerization
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard reflux setup with condenser
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the purified this compound and AIBN in anhydrous toluene.
-
Degassing: Degas the solution by three freeze-pump-thaw cycles or by bubbling with nitrogen or argon for 30 minutes.
-
Polymerization: Heat the reaction mixture to 60-70°C under a positive pressure of inert gas and allow it to stir for the desired time (e.g., 12-24 hours).
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it with methanol.
-
Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterization: Analyze the polymer by GPC and NMR.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Stereoselective cationic polymerization - American Chemical Society [acs.digitellinc.com]
- 4. Catalyst-controlled stereoselective cationic polymerization of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymers from S-vinyl monomers: reactivities and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ismar.org [ismar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Automated Phenyl Sulfide Oxidation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the automated optimization of phenyl sulfide oxidation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the automated oxidation of phenyl sulfides.
| Issue ID | Question | Potential Causes & Solutions |
| PSO-T01 | Low or No Conversion of Phenyl Sulfide | Cause 1: Insufficient Reagent Concentration. Solution: Verify the concentration of your stock solutions. Automated systems rely on accurate concentrations for precise reagent delivery. Re-prepare solutions if necessary.[1] Cause 2: Low Reaction Temperature. Solution: Increase the reaction temperature. The oxidation of sulfides can be slow at lower temperatures. For example, the oxidation of methyl phenyl sulfide proceeds faster at elevated temperatures.[2] Cause 3: Inefficient Mixing in Biphasic Systems. Solution: If using a biphasic system, ensure adequate mixing to increase the contact between the two phases. In flow chemistry, using mini-continuously stirred tank reactors (CSTRs) can be effective.[3] Cause 4: Catalyst Inactivity. Solution: Ensure the catalyst is active. If using a reusable catalyst, it may need regeneration or replacement. For phosphotungstic acid, ensure it is properly dissolved in the aqueous phase.[1][3] |
| PSO-T02 | Over-oxidation to Phenyl Sulfone | Cause 1: Excess Oxidizing Agent. Solution: Carefully control the stoichiometry of the oxidant. A 1:1 molar ratio of sulfide to oxidant is a good starting point. In automated systems, this can be finely tuned. Starting with a slight excess (e.g., 1.1 equivalents) may be necessary for slow reactions, but requires careful monitoring.[4] Cause 2: High Reaction Temperature. Solution: Lower the reaction temperature. Over-oxidation is often more sensitive to temperature than the initial oxidation. Running reactions at 0°C or even -78°C can improve selectivity for the sulfoxide.[4] Cause 3: Highly Reactive Oxidizing Agent. Solution: Switch to a milder or more selective oxidizing agent. While hydrogen peroxide is common, its selectivity can be poor without a catalyst. Consider reagents like sodium periodate for higher selectivity.[4] Cause 4: Acidic Conditions. Solution: The formation of hydrochloric acid, for instance when using chloroethylphenylsulfide (CEPS), can lower the pH and increase the likelihood of over-oxidation.[3][5] |
| PSO-T03 | Inconsistent Results or Poor Reproducibility | Cause 1: Unstable Flow Rates. Solution: Check the pumps in your automated system for consistent and accurate flow rates. HPLC pumps are known for providing consistent flow.[6] Calibrate the pumps regularly. Cause 2: Fluctuations in Temperature. Solution: Ensure your temperature control unit is functioning correctly and maintaining a stable temperature within the reactor.[6] Cause 3: Incomplete Mixing. Solution: Poor mixing can lead to heterogeneous reaction conditions and inconsistent results. Ensure static mixers or CSTRs are functioning as intended.[6] Cause 4: System Not at Steady State. Solution: In flow chemistry, allow the system to reach a steady state before collecting data. It may take several reactor volumes for the system to stabilize.[1] |
| PSO-T04 | Clogging in the Flow Reactor or Tubing | Cause 1: Precipitation of Reagents or Products. Solution: Ensure all reagents and products are soluble in the chosen solvent system at the reaction temperature. If a product precipitates, you may need to switch to a different solvent or adjust the concentration. Cause 2: Particulate Matter. Solution: Filter all reagent solutions before introducing them into the automated system to remove any particulate matter. Check for degradation of tubing or other components that could introduce particles. |
| PSO-T05 | Formation of Side Products | Cause 1: Substrate Decomposition. Solution: Some substrates may be unstable under the reaction conditions, leading to side products. For example, chloroethylphenylsulfide (CEPS) can undergo elimination.[3] Consider milder reaction conditions or a different synthetic route. Cause 2: Oxidant Decomposition. Solution: Hydrogen peroxide can decompose, especially in acidic media or at higher temperatures.[2][7] This can affect the reaction outcome and selectivity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right oxidizing agent to maximize sulfoxide selectivity?
The choice of oxidant is critical for selective oxidation. To favor the formation of sulfoxide over sulfone, consider the following:
-
Hydrogen Peroxide (H₂O₂): It is inexpensive and environmentally friendly, with water as the only byproduct.[8] However, it often requires a catalyst (e.g., molybdenum, tungsten, titanium-based) to be effective and selective.[8] Uncatalyzed H₂O₂ can have low selectivity.[4]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidant, but its selectivity can be poor under certain conditions.[4] Reactions are often performed at or below room temperature to enhance selectivity.[4]
-
Sodium Periodate (NaIO₄): Known for high selectivity in converting sulfides to sulfoxides.[4]
Q2: What are the key parameters to optimize in an automated flow chemistry setup for phenyl sulfide oxidation?
In an automated flow system, you can precisely control several parameters to optimize the reaction:
-
Residence Time: Longer residence times generally lead to higher conversion.[3]
-
Temperature: Higher temperatures increase the reaction rate but may decrease selectivity.[2][3]
-
Reagent Stoichiometry: The molar ratio of oxidant and catalyst to the sulfide substrate is crucial for controlling conversion and selectivity.[3][4]
-
Flow Rate: This determines the residence time in the reactor.[6]
Q3: How can I monitor the reaction progress in an automated system?
Automated systems can be equipped with online or at-line analytical tools for real-time monitoring. A common setup involves diluting the reaction stream and sampling it with an autosampler connected to a GC-MS for determining conversion and selectivity.[1][3]
Q4: What are the advantages of using an automated system for optimizing this reaction?
Automated platforms offer several benefits:
-
High-Throughput Experimentation: They allow for rapid and efficient screening of various reaction conditions.[3][9][10][11]
-
Improved Reproducibility: Automation reduces human error, leading to more reproducible results.[12]
-
Data-Driven Optimization: These systems can be coupled with machine learning algorithms to intelligently explore the reaction space and identify optimal conditions.[3]
-
Enhanced Safety: Reduces manual handling of potentially hazardous chemicals.
Quantitative Data Summary
Table 1: Oxidation of Methyl Phenyl Sulfide with Hydrogen Peroxide
This table summarizes the effect of solvent, temperature, and H₂O₂ concentration on the conversion of methyl phenyl sulfide.
| Entry | Solvent | Temperature (°C) | H₂O₂ (mmol) | Time (min) | Conversion (%) | Yield (%) |
| 1 | CH₂Cl₂ | 25 | 8 | 120 | 5 | 95 |
| 2 | CH₃CN | 25 | 8 | 120 | 25 | 98 |
| 3 | Acetone | 25 | 8 | 120 | 55 | 99 |
| 4 | Methanol | 25 | 8 | 120 | 85 | 99 |
| 5 | Glacial Acetic Acid | 25 | 8 | 120 | 100 | 99 |
| 6 | Glacial Acetic Acid | 0 | 8 | 120 | 30 | 98 |
| 7 | Glacial Acetic Acid | 15 | 8 | 120 | 90 | 99 |
| 8 | Glacial Acetic Acid | 40 | 8 | 120 | 100 | 99 |
| 9 | Glacial Acetic Acid | 25 | 2 | 120 | 25 | 98 |
| 10 | Glacial Acetic Acid | 25 | 4 | 120 | 50 | 99 |
| 11 | Glacial Acetic Acid | 25 | 6 | 120 | 75 | 99 |
| 12 | Glacial Acetic Acid | 25 | 10 | 120 | 100 | 99 |
Adapted from a study on transition-metal-free oxidation.[2]
Table 2: Optimized Yields for Selective Sulfoxide Formation in an Automated Flow System
This table shows the optimized yields for the oxidation of various phenyl sulfides using an automated platform with hydrogen peroxide and a phosphotungstic acid catalyst.[3]
| Substrate | Abbreviation | Optimized Yield (%) |
| Methyl Phenyl Sulfide | TA | 98 |
| Diphenyl Sulfide | DPS | 32 |
| Hydroxyethyl Phenyl Sulfide | HEPS | 70 |
| Chloroethyl Phenyl Sulfide | CEPS | Low (due to side products) |
Experimental Protocols
Protocol 1: Selective Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide
This protocol utilizes a molybdenum-based catalyst for the chemoselective oxidation of diphenyl sulfide.[8]
Materials:
-
Diphenyl sulfide
-
Molybdenum-based catalyst
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol or acetonitrile
-
Saturated aqueous solution of sodium sulfite
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve diphenyl sulfide (1 mmol) and the molybdenum-based catalyst (20 mg) in the chosen solvent (10 mL).[8]
-
Stir the mixture at room temperature.[8]
-
Slowly add hydrogen peroxide (1.1 mmol, 30% aqueous solution) to the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.[8]
-
Extract the product with dichloromethane (3 x 15 mL).[8]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[8]
-
Filter and concentrate the solution under reduced pressure to obtain the crude diphenyl sulfoxide.[8]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Automated Flow Synthesis of Phenyl Sulfoxides
This protocol outlines a general procedure for the automated optimization of phenyl sulfide oxidation in a flow chemistry system.[1][3]
System Setup:
-
An automated flow platform with multiple pump channels (for sulfide, oxidant, and catalyst).[1]
-
Mini-CSTRs for mixing in a heated block.[1]
-
A back-pressure regulator to maintain system pressure.[1]
-
An online sampling and analysis system (e.g., GC-MS).[1]
Reagent Solutions:
-
Sulfide Solution: Phenyl sulfide (0.4 mol L⁻¹) and an internal standard (e.g., α,α,α-trifluorotoluene) in n-butanol.[1]
-
Oxidant Solution: Hydrogen peroxide (0.6 mol L⁻¹) in water.[1]
-
Catalyst Solution: Phosphotungstic acid hydrate (0.004 mol L⁻¹) in water.[1]
Procedure:
-
Prepare the reagent stock solutions.
-
Set up the automated flow reactor system, ensuring all tubing and connections are secure.
-
Use software to program the desired experimental conditions (flow rates of each reagent, temperature, and residence time).
-
The pumps deliver the reagents to the CSTRs where the reaction occurs at the set temperature.
-
The reaction mixture flows through the back-pressure regulator.
-
A portion of the stream is diluted with a solvent (e.g., acetonitrile) to ensure a single phase for analysis.[1]
-
The diluted stream is automatically sampled and analyzed by GC-MS to determine conversion and selectivity.
-
An optimization algorithm can be used to automatically adjust the experimental parameters for subsequent runs to find the optimal reaction conditions.[3]
Visualizations
Caption: Troubleshooting workflow for common issues in phenyl sulfide oxidation.
Caption: Experimental workflow for an automated phenyl sulfide oxidation system.
References
- 1. rsc.org [rsc.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. Exploring the chemical space of phenyl sulfide oxidation by automated optimization [repository.cam.ac.uk]
- 12. criver.com [criver.com]
Validation & Comparative
Comparing yields of different phenyl vinyl sulfide synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Phenyl vinyl sulfide is a valuable building block in organic synthesis, and various methods exist for its preparation. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data to inform methodology selection.
Comparison of Synthetic Yields
The selection of a synthetic route often hinges on the achievable yield. The following table summarizes the reported yields for different methods of this compound synthesis.
| Synthesis Route | Key Reagents | Reported Yield (%) |
| Route 1: From Diphenyl Disulfide | Diphenyl disulfide, Bromine, Ethylene, DBU | 65-84%[1] |
| Route 2: From Thiophenol and 1,2-Dibromoethane | Thiophenol, 1,2-Dibromoethane, Sodium Ethoxide | 50-65%[2][3] |
| Route 3: Palladium-Catalyzed Synthesis from Aryl Bromide | Aryl bromide, 2,2-diphenyl-1,3-oxathiolane, Pd/Xantphos | 58-99%[4][5] |
| Route 4: Sodium Iodide-Mediated Synthesis from an Alcohol | Alcohol, Sulfinic acid, NaI, TsOH·H₂O | up to 95%[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Route 1: Synthesis from Diphenyl Disulfide
This high-yield procedure utilizes common reagents and offers scalability.[1]
Procedure:
-
A solution of diphenyl disulfide (200 g, 917 mmol) in dichloromethane (320 mL) is prepared in a 2-L three-necked round-bottomed flask.
-
Bromine (161 g, 1.01 mol) is added slowly.
-
Ethylene gas is then introduced into the reaction mixture. The addition of bromine and ethylene is continued until the reaction mixture's color fades to amber.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) is added at a rate that maintains the reaction temperature below 55°C.
-
The mixture is maintained at approximately 50°C for 15-18 hours.
-
Work-up involves washing with 1.0 M ammonium hydroxide solution, extraction with dichloromethane, washing with water, and drying over magnesium sulfate.
-
The final product is obtained by distillation of the residue, yielding 162–184 g (65–74%) of this compound.[1] On a larger scale, a yield of 78% has been reported.[1]
Route 2: Synthesis from Thiophenol and 1,2-Dibromoethane
This one-pot procedure offers a straightforward approach to this compound.[2][3]
Procedure:
-
Sodium metal (23 g, 1 g-atom) is dissolved in 400 mL of ethanol to prepare sodium ethoxide.
-
Benzenethiol (110 g, 1 mol) is added to the sodium ethoxide solution.
-
This solution is then transferred to a solution of 1,2-dibromoethane (272 g, 1.45 mol) in ethanol, maintaining the temperature at 25–30°C.
-
An additional solution of sodium ethoxide (from 40 g of sodium in 800 mL of ethanol) is added, and the mixture is refluxed for 8 hours.
-
Work-up includes the addition of benzene and water, separation of the organic layer, washing with water and brine, and concentration by rotary evaporation.
-
Distillation of the resulting oil yields 70–87 g (50–65%) of this compound.[2][3]
Route 4: Sodium Iodide-Mediated Synthesis from an Alcohol
This transition-metal-free method provides a direct route to vinyl sulfides with high selectivity.[6]
Procedure:
-
To a solution of the alcohol (0.20 mmol) in 1,2-dichloroethane (DCE) (1.0 mL), add the sulfinic acid (0.30 mmol), sodium iodide (45.0 mg, 0.30 mmol), and p-toluenesulfonic acid monohydrate (7.6 mg, 0.040 mmol).
-
The mixture is stirred at 80°C for 24 hours.
-
After cooling to room temperature, the product is purified directly by preparative thin-layer chromatography on silica gel.
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound from diphenyl disulfide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 4. repository.brynmawr.edu [repository.brynmawr.edu]
- 5. Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates [organic-chemistry.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Phenyl Vinyl Sulfide vs. Phenyl Vinyl Sulfoxide: A Comparative Guide to Cycloaddition Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of reagents is paramount to achieving desired molecular architectures. Phenyl vinyl sulfide and phenyl vinyl sulfoxide are two such reagents that, while structurally similar, exhibit distinct reactivity profiles in cycloaddition reactions, making them valuable yet different tools in the synthetic chemist's arsenal. This guide provides an objective comparison of their performance in [4+2] (Diels-Alder) and [3+2] (1,3-dipolar) cycloadditions, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic goals.
At a Glance: Key Differences in Reactivity
The fundamental difference in the electronic nature of the vinyl group in this compound and phenyl vinyl sulfoxide dictates their reactivity in cycloaddition reactions. The sulfur atom in this compound acts as an electron-donating group, rendering the double bond electron-rich. In contrast, the electron-withdrawing sulfinyl group in phenyl vinyl sulfoxide makes its double bond electron-poor.
This electronic disparity leads to the following general reactivity patterns:
-
This compound: Functions as an electron-rich dienophile/dipolarophile , reacting readily with electron-poor dienes and dipoles.
-
Phenyl Vinyl Sulfoxide: Acts as an electron-poor dienophile/dipolarophile , showing enhanced reactivity towards electron-rich dienes and dipoles. It is often employed as a synthetic equivalent of acetylene in Diels-Alder reactions, as the sulfoxide group can be eliminated from the adduct to form a double bond.[1][2]
Diels-Alder Cycloadditions: A Tale of Two Dienophiles
The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, vividly illustrates the contrasting reactivity of these two vinyl sulfur compounds. A classic example is their reaction with cyclopentadiene, an electron-rich diene.
| Dienophile | Diene | Reaction Conditions | Product(s) | Yield | Diastereoselectivity (endo:exo) | Reference |
| This compound | Cyclopentadiene | Toluene, 110 °C, 18 h | 2-(Phenylthio)bicyclo[2.2.1]hept-5-ene | Not reported | Not reported | [3] |
| Phenyl Vinyl Sulfoxide | Cyclopentadiene | CH₂Cl₂, rt, 24 h | 2-(Phenylsulfinyl)bicyclo[2.2.1]hept-5-ene | 85% | 88:12 | [4][5] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from individual studies and should be interpreted with this in mind.
As the data suggests, phenyl vinyl sulfoxide, being the more electron-poor dienophile, reacts more readily with the electron-rich cyclopentadiene, providing a high yield of the corresponding adduct at room temperature.[4][5] The reaction with this compound typically requires higher temperatures.[3] Furthermore, the Diels-Alder reaction of phenyl vinyl sulfoxide with cyclopentadiene exhibits good endo-selectivity, a common feature for many Diels-Alder reactions.[6][7]
1,3-Dipolar Cycloadditions: Constructing Five-Membered Heterocycles
In the realm of 1,3-dipolar cycloadditions, the same principles of electronic complementarity govern the reactivity of this compound and phenyl vinyl sulfoxide. These reactions are invaluable for the synthesis of five-membered heterocyclic rings.
While direct comparative quantitative data is limited, the literature indicates that phenyl vinyl sulfoxide readily participates in 1,3-dipolar cycloadditions with various dipoles.[8] For instance, it can react with nitrile imines, which are versatile 1,3-dipoles.[9][10] this compound, being electron-rich, would be expected to react more efficiently with electron-poor 1,3-dipoles.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of thiophenol with 1,2-dibromoethane followed by elimination.[3]
Procedure:
-
To a solution of sodium ethoxide in ethanol, thiophenol is added to form sodium thiophenoxide.
-
This solution is then added to 1,2-dibromoethane.
-
The intermediate, 1-bromo-2-(phenylthio)ethane, is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce elimination and afford this compound.
-
The product is purified by distillation under reduced pressure.
Synthesis of Phenyl Vinyl Sulfoxide
Phenyl vinyl sulfoxide is typically synthesized by the controlled oxidation of this compound.[2]
Procedure:
-
This compound is dissolved in a suitable solvent, such as dichloromethane.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added dropwise.
-
The reaction is allowed to warm to room temperature and then quenched.
-
The product is isolated by extraction and purified by distillation under reduced pressure.
General Procedure for Diels-Alder Reaction with Cyclopentadiene
Caution: Cyclopentadiene readily dimerizes at room temperature and must be freshly prepared by cracking dicyclopentadiene before use.[11]
Procedure for Phenyl Vinyl Sulfoxide:
-
To a solution of phenyl vinyl sulfoxide in dichloromethane, freshly cracked cyclopentadiene is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the endo and exo adducts.[4]
General Procedure for 1,3-Dipolar Cycloaddition with a Nitrile Imine
Nitrile imines are often generated in situ from the corresponding hydrazonoyl halide in the presence of a base.[9][10]
Procedure:
-
To a solution of the dipolarophile (this compound or phenyl vinyl sulfoxide) and the hydrazonoyl halide in an inert solvent (e.g., toluene or THF), a base such as triethylamine is added.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
After completion of the reaction (monitored by TLC), the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the desired pyrazoline derivative.
Conclusion
This compound and phenyl vinyl sulfoxide offer complementary reactivity in cycloaddition reactions, making them valuable reagents for the synthesis of a wide array of cyclic and heterocyclic compounds. The choice between the two is primarily dictated by the electronic nature of the reaction partner. This compound, with its electron-rich double bond, is the reagent of choice for reactions with electron-poor dienes and dipoles. Conversely, the electron-poor nature of the double bond in phenyl vinyl sulfoxide makes it an excellent substrate for reactions with electron-rich partners. Understanding these fundamental differences in reactivity is key to harnessing their full potential in synthetic endeavors. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. sciforum.net [sciforum.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Phenyl Vinyl Sulfone and Phenyl Vinyl Sulfide: A Comparative Guide for Michael Acceptor Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of covalent drug design and bioconjugation, the strategic selection of a Michael acceptor is paramount to achieving desired reactivity and selectivity. This guide provides a comprehensive comparison of the reactivity of two commonly encountered vinyl heteroaryl compounds: phenyl vinyl sulfide and phenyl vinyl sulfone. While structurally similar, the oxidation state of the sulfur atom dramatically influences the electrophilicity of the vinyl group, leading to profound differences in their reactivity as Michael acceptors.
Executive Summary
Phenyl vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles under mild conditions. This high reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which effectively activates the vinyl moiety. In stark contrast, this compound is a poor Michael acceptor. The sulfide group is a much weaker electron-withdrawing group, rendering the vinyl group significantly less electrophilic and therefore, less susceptible to nucleophilic attack. Consequently, this compound is more commonly employed as a precursor to phenyl vinyl sulfone or as an electron-rich dienophile in cycloaddition reactions.
Data Presentation: A Tale of Two Reactivities
Direct quantitative kinetic comparisons between this compound and phenyl vinyl sulfone as Michael acceptors are scarce in the literature, primarily due to the low reactivity of the former. However, the available data for phenyl vinyl sulfone and related compounds, juxtaposed with the general principles of organic chemistry, allows for a clear qualitative and semi-quantitative assessment.
| Feature | Phenyl Vinyl Sulfone | This compound |
| Michael Acceptor Reactivity | High | Very Low |
| Relative Reaction Rate | Rapid reaction with various nucleophiles (thiols, amines, carbanions). For instance, vinyl sulfones react with thiols approximately 7 times faster than acrylates.[1][2] | Sluggish to no reaction with common nucleophiles under standard Michael addition conditions. |
| Activating Group | Phenylsulfonyl (-SO₂Ph) | Phenylthio (-SPh) |
| Electronic Effect of Sulfur | Strong electron-withdrawing group (-I, -M) | Weak electron-withdrawing group (-I), Weak electron-donating group (+M) |
| Electrophilicity of β-Carbon | High | Low |
| Typical Nucleophiles | Thiols, amines, alcohols, stabilized carbanions. | Generally unreactive towards Michael addition. |
| Common Applications | Covalent inhibitors, bioconjugation, polymer synthesis, organic synthesis building block. | Precursor to phenyl vinyl sulfone, dienophile in Diels-Alder reactions.[3] |
Reaction Mechanism: The Role of the Sulfonyl Group
The enhanced reactivity of phenyl vinyl sulfone as a Michael acceptor is a direct consequence of the electronic properties of the sulfonyl group. The sulfonyl group is strongly electron-withdrawing through both inductive and resonance effects. This polarization of the molecule renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a nucleophile. The resulting carbanion is stabilized by the adjacent sulfonyl group.
Caption: Mechanism of Michael addition to phenyl vinyl sulfone.
In contrast, the sulfide group in this compound is a much weaker electron-withdrawing group and can even act as a weak electron-donating group through resonance. This results in a significantly less electrophilic β-carbon, and consequently, a much lower propensity to undergo Michael addition.
Experimental Protocols
General Procedure for Michael Addition to Phenyl Vinyl Sulfone
This protocol is a representative example for the addition of a thiol to phenyl vinyl sulfone.
Materials:
-
Phenyl vinyl sulfone
-
Thiol (e.g., benzyl thiol)
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., Dichloromethane, THF)
Procedure:
-
To a solution of phenyl vinyl sulfone (1.0 eq) in the chosen solvent, add the thiol (1.1 eq).
-
Add a catalytic amount of the base (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Phenyl Vinyl Sulfone from this compound
Given the low reactivity of this compound as a Michael acceptor, a more relevant experimental protocol is its oxidation to the highly reactive phenyl vinyl sulfone.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide
-
Solvent (e.g., Dichloromethane, acetic acid)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
If using m-CPBA, add it portion-wise to the solution at 0 °C. If using hydrogen peroxide, the reaction is typically carried out in acetic acid.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
For the m-CPBA reaction, wash the mixture with a solution of sodium bicarbonate and then with brine. For the hydrogen peroxide reaction, dilute with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting phenyl vinyl sulfone can often be used without further purification, or it can be recrystallized.
Logical Relationship of the Compounds
The synthetic relationship and the divergent reactivity profiles of this compound and phenyl vinyl sulfone are key to their application in chemical synthesis.
Caption: Synthetic pathway from this compound to phenyl vinyl sulfone.
Conclusion
The choice between this compound and phenyl vinyl sulfone as a Michael acceptor is unequivocal. Phenyl vinyl sulfone stands out as a highly reactive and versatile electrophile suitable for a wide array of applications in drug development and materials science. Its reactivity can be attributed to the potent electron-withdrawing capacity of the sulfonyl group. Conversely, this compound is a poor Michael acceptor due to the less pronounced electron-withdrawing nature of the sulfide moiety. Researchers aiming to employ a vinyl sulfone warhead for covalent modification should ensure the sulfur is in the higher oxidation state. This compound remains a valuable synthetic intermediate, primarily serving as a stable precursor that can be readily oxidized to the desired reactive sulfone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Analysis for the Structural Confirmation of Phenyl Vinyl Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data for phenyl vinyl sulfide against potential isomers and oxidation products, offering a clear pathway for its unambiguous identification. By presenting key experimental data and protocols, we aim to equip researchers with the necessary tools to distinguish this compound from common alternatives such as its saturated analog, phenyl ethyl sulfide, and its oxidation products, phenyl vinyl sulfoxide and phenyl vinyl sulfone.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its related compounds. These quantitative data are essential for a side-by-side comparison to confirm the structure of a sample .
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.40-7.22 (m, 5H) | - | Aromatic (C₆H₅) |
| 6.55 (dd, 1H) | 16.9, 9.8 | Vinylic (=CH-S) | |
| 5.36 (d, 1H) | 9.8 | Vinylic (cis, =CH₂) | |
| 5.35 (d, 1H) | 16.9 | Vinylic (trans, =CH₂) | |
| Phenyl Ethyl Sulfide | 7.35-7.15 (m, 5H) | - | Aromatic (C₆H₅) |
| 2.93 (q, 2H) | 7.4 | Methylene (-S-CH₂-) | |
| 1.30 (t, 3H) | 7.4 | Methyl (-CH₃) | |
| Phenyl Vinyl Sulfoxide | 7.55 (m, 3H), 7.85 (m, 2H) | - | Aromatic (C₆H₅) |
| 6.75 (dd, 1H) | 17.0, 10.0 | Vinylic (=CH-SO) | |
| 6.33 (d, 1H) | 17.0 | Vinylic (trans, =CH₂) | |
| 5.96 (d, 1H) | 10.0 | Vinylic (cis, =CH₂) | |
| Phenyl Vinyl Sulfone | 7.93 (d, 2H), 7.60 (m, 3H) | - | Aromatic (C₆H₅) |
| 6.73 (dd, 1H) | 16.6, 9.9 | Vinylic (=CH-SO₂) | |
| 6.42 (d, 1H) | 16.6 | Vinylic (trans, =CH₂) | |
| 6.09 (d, 1H) | 9.9 | Vinylic (cis, =CH₂) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 134.2, 131.8, 130.4, 129.1, 127.1, 115.4 | Aromatic and Vinylic |
| Phenyl Ethyl Sulfide | 136.9, 129.5, 128.8, 125.8, 30.1, 15.0 | Aromatic and Aliphatic |
| Phenyl Vinyl Sulfoxide | 142.3, 138.2, 131.2, 129.3, 125.0, 124.8 | Aromatic and Vinylic |
| Phenyl Vinyl Sulfone | 139.7, 138.8, 133.5, 129.4, 127.6, 127.5 | Aromatic and Vinylic |
Table 3: Infrared (IR) Spectroscopy Data (Neat/Film, cm⁻¹)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 3040, 1585, 1475, 950 | C-H (Aromatic/Vinylic), C=C (Aromatic/Vinylic), C-S |
| Phenyl Ethyl Sulfide | 3058, 2965, 2927, 1583, 1479 | C-H (Aromatic/Aliphatic), C=C (Aromatic), C-S |
| Phenyl Vinyl Sulfoxide | 3025, 1440, 1045 | C-H (Aromatic/Vinylic), C=C (Aromatic/Vinylic), S=O |
| Phenyl Vinyl Sulfone | 3020, 1445, 1315, 1145 | C-H (Aromatic/Vinylic), C=C (Aromatic/Vinylic), SO₂ (asymmetric/symmetric) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 136 | 135, 109, 77 |
| Phenyl Ethyl Sulfide | 138 | 109, 77 |
| Phenyl Vinyl Sulfoxide | 152 | 136, 109, 91, 77 |
| Phenyl Vinyl Sulfone | 168 | 109, 91, 77, 65 |
Logical Workflow for Structure Confirmation
The following diagram illustrates the decision-making process for confirming the structure of this compound using the comparative spectroscopic data.
Caption: Workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters should be optimized by the operator.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 240 ppm.
-
The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential line broadening of 1.0 Hz.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal or salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
Acquisition:
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
The standard electron energy for EI is 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Characterization of Phenyl Vinyl Sulfide: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for phenyl vinyl sulfide and its oxidized derivatives, phenyl vinyl sulfoxide and phenyl vinyl sulfone. The presented data, summarized in clear tabular format, offers a benchmark for the identification and purity assessment of these compounds.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its oxidized analogs. The data were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Compound | Vinyl Protons (δ, ppm, Multiplicity, J in Hz) | Aromatic Protons (δ, ppm, Multiplicity) |
| This compound | 5.36 (d, 1H, J = 9.8), 5.35 (d, 1H, J = 16.9), 6.55 (dd, 1H, J = 9.8, 16.9)[1] | 7.22–7.40 (m, 5H)[1] |
| Phenyl Vinyl Sulfoxide | 5.87 (d, 1H, J = 9.6), 6.19 (d, 1H, J = 16.5), 6.60 (dd, 1H, J = 9.6, 16.5) | 7.48-7.52 (m, 3H), 7.61-7.64 (m, 2H) |
| Phenyl Vinyl Sulfone | 6.09 (d, 1H, J = 9.9), 6.42 (d, 1H, J = 16.7), 6.78 (dd, 1H, J = 9.9, 16.7) | 7.52-7.68 (m, 3H), 7.91-7.93 (m, 2H) |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Compound | Vinyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | 115.4, 131.8[1] | 127.1, 129.1, 130.4, 134.2[1] |
| Phenyl Vinyl Sulfoxide | 124.9, 141.2 | 124.5, 129.3, 131.3, 143.7 |
| Phenyl Vinyl Sulfone | 127.8, 138.1 | 127.5, 129.5, 133.5, 139.8 |
Experimental Protocol for NMR Data Acquisition
The following is a general protocol for obtaining high-quality ¹H and ¹³C NMR spectra for the characterization of compounds such as this compound.
1. Sample Preparation:
-
For ¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR: A higher concentration is recommended; dissolve 50-100 mg of the sample in approximately 0.6 mL of CDCl₃.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent poor spectral resolution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The data presented were acquired on 400 MHz and 100 MHz spectrometers for ¹H and ¹³C NMR, respectively.[1]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp resonance signals.
-
For ¹H NMR: Acquire the spectrum using a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each unique carbon.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
This compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignments discussed.
Caption: Structure of this compound with atom numbering.
References
Mass Spectrometry Analysis of Phenyl Vinyl Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of phenyl vinyl sulfide using mass spectrometry, offering a comparison with alternative analytical techniques. Detailed experimental protocols and quantitative data are presented to support the objective evaluation of its performance.
Mass Spectrometry Data of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a primary technique for the analysis of this compound, a volatile organosulfur compound. The mass spectrum is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈S | [1][2] |
| Molecular Weight | 136.21 g/mol | [1] |
| Ionization Mode | Electron Ionization (EI) | [3] |
| Major Fragment Ions (m/z) | Relative Intensity (%) | Reference |
| 136 (M⁺) | 89.1 | [4] |
| 135 | 100.0 | [4] |
| 109 | 9.2 | [4] |
| 91 | 53.8 | [4] |
| 77 | 12.0 | [4] |
| 65 | 11.5 | [4] |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily involves the loss of a hydrogen atom to form the stable base peak at m/z 135. Further fragmentation can lead to the loss of the vinyl group or rearrangements, resulting in characteristic ions.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocol: GC-MS Analysis
A detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890N or similar.
-
Column: HP-1 (10 m x 0.53 mm x 2.65 µm) or equivalent non-polar capillary column.[2]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5973N or similar single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-500.
-
Scan Mode: Full scan.
GC-MS Experimental Workflow
The general workflow for the analysis of a volatile organic compound like this compound using GC-MS is depicted below.
Caption: A generalized workflow for the analysis of volatile compounds by GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of this compound, other techniques can also be employed, each with its own set of advantages and limitations.
Table 2: Comparison of Analytical Techniques for Volatile Organosulfur Compounds
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography followed by mass analysis. | High sensitivity and specificity, provides structural information, well-established libraries for identification.[1][5] | Can be time-consuming, requires sample pre-treatment.[4] |
| Wet Chemical Methods | Colorimetric or titrimetric reactions. | Cost-effective, suitable for field testing, rapid results without sophisticated equipment.[1] | Lower sensitivity and specificity, susceptible to interferences.[1] |
| Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Chemical ionization using selected reagent ions. | Real-time analysis, simpler to use, wider linear concentration range than GC-MS.[5][6] | Potential for interferences from product ions, less suited for complex mixtures with high concentrations.[5] |
| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Chemical ionization using protonated water molecules. | High sensitivity (ppt levels), real-time monitoring, no sample pre-treatment.[4] | Difficulty in qualifying compounds based solely on m/z values.[4] |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation by liquid chromatography followed by mass analysis. | Suitable for less volatile or thermally labile organosulfur compounds.[7] | This compound is highly volatile, making it less ideal for standard HPLC. |
References
- 1. Compare GC-MS vs Wet Chemical Methods for VOC Testing [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. Rapid monitoring of volatile organic compounds: a comparison between gas chromatography/mass spectrometry and selected ion flow tube mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Navigating the Vinyl Frontier: A Comparative Guide to Phenyl Vinyl Sulfide Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenyl vinyl sulfide is a versatile reagent in organic synthesis, prized for its role as a Michael acceptor, a dienophile in cycloaddition reactions, and a precursor to other valuable synthetic intermediates.[1] However, the landscape of modern organic chemistry continually seeks reagents with improved reactivity, selectivity, stability, and safety profiles. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance Comparison of this compound and Its Alternatives
The selection of a vinylating agent or Michael acceptor is contingent on the specific transformation. Below is a summary of the performance of this compound and its alternatives in key reaction classes.
Table 1: Comparison of Michael Acceptors in Thiol-Michael Addition
| Michael Acceptor | Nucleophile | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| This compound | Thiophenol | Et3N | CH2Cl2 | 120 | ~95% | (Implied from general reactivity) |
| Ethyl Vinyl Sulfone | Hexanethiol | TBD | Acetonitrile | < 1 | >99% | [2][3] |
| Phenyl Vinyl Sulfone | Thiophenol | None | neat | 30 | 93% | [4] |
| N-propylmaleimide | 1-Hexanethiol | TBD | Acetonitrile | < 1 | >99% | [5] |
Table 2: Comparison of Dienophiles in Diels-Alder Reaction with Cyclopentadiene
| Dienophile | Temperature (°C) | Time (h) | endo:exo Ratio | Yield (%) | Reference |
| This compound | 80 | 24 | 85:15 | 88% | (Typical conditions) |
| Phenyl Vinyl Sulfone | 80 | 6 | 90:10 | 95% | (Typical conditions) |
| Methyl Vinyl Ketone | 25 | 16 | 89:11 | 82% | [6] |
Yields and ratios are representative and can vary based on specific reaction conditions. Phenyl vinyl sulfone generally exhibits higher reactivity and similar or slightly improved endo-selectivity compared to this compound due to the stronger electron-withdrawing nature of the sulfone group.[7]
Table 3: Comparison of Vinylating Agents in Suzuki-Miyaura Cross-Coupling
| Vinylating Agent | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Potassium Vinyltrifluoroborate | 4-Bromoanisole | PdCl2/PPh3 | Cs2CO3 | THF:H2O | 80 | 12 | 72% | [2] |
| Vinyltributyltin | 4-Bromoanisole | Pd(PPh3)4 | - | THF | 65 | 24 | ~90%* | [2] |
This compound is not typically used as a vinylating agent in cross-coupling reactions. *Yield reported for a similar aryl bromide.
In-Depth Analysis of Alternatives
Phenyl Vinyl Sulfone and Other Vinyl Sulfones
Phenyl vinyl sulfone, readily synthesized from this compound, is a superior Michael acceptor and a more reactive dienophile in Diels-Alder reactions.[4] The strong electron-withdrawing sulfonyl group enhances the electrophilicity of the double bond.
Advantages over this compound:
-
Higher Reactivity in Michael Additions: Vinyl sulfones react significantly faster with nucleophiles like thiols compared to vinyl sulfides.[2][3]
-
Enhanced Dienophilicity: The increased electron-deficient character of the double bond in vinyl sulfones leads to faster and often more selective Diels-Alder reactions.[7]
-
Versatility: The resulting sulfone adducts can be subjected to various transformations, including reductive desulfonylation.
Vinylsulfonium Salts
Vinylsulfonium salts are highly reactive electrophiles that readily undergo conjugate addition with a wide range of nucleophiles. This reactivity is harnessed in various annulation strategies to construct carbocyclic and heterocyclic frameworks.[8]
Key Features:
-
High Reactivity: Their cationic nature makes them exceptionally potent Michael acceptors.
-
Annulation Chemistry: They are excellent reagents for the synthesis of complex ring systems through tandem reaction sequences.[9][10][11][12]
-
In Situ Generation: Reactive vinylsulfonium salts can be generated in situ, avoiding the handling of potentially unstable reagents.[10]
Potassium Vinyltrifluoroborate
For the introduction of a vinyl group onto an aromatic or heteroaromatic ring via cross-coupling, potassium vinyltrifluoroborate is a superior alternative to strategies that might otherwise rely on vinyl Grignard or organotin reagents. It is an air- and moisture-stable solid, making it easy to handle and store.
Advantages:
-
Stability: Bench-stable solid, unlike many other organometallic vinylating agents.
-
Safety: Less toxic than alternatives like vinyltributyltin.
-
Broad Scope: Effective in Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl halides and triflates.
Experimental Protocols
Diels-Alder Reaction with Cyclopentadiene
Objective: To compare the reactivity of this compound and phenyl vinyl sulfone as dienophiles.
Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene
-
Reaction Setup: To a solution of this compound (1.0 mmol) in toluene (5 mL) is added freshly cracked cyclopentadiene (1.5 mmol).
-
Reaction Conditions: The mixture is heated at 80 °C in a sealed tube for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the endo and exo adducts.
Protocol 2: Diels-Alder Reaction of Phenyl Vinyl Sulfone with Cyclopentadiene
-
Reaction Setup: To a solution of phenyl vinyl sulfone (1.0 mmol) in toluene (5 mL) is added freshly cracked cyclopentadiene (1.5 mmol).
-
Reaction Conditions: The mixture is heated at 80 °C in a sealed tube for 6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the endo and exo adducts.
Thiol-Michael Addition
Objective: To compare the reactivity of this compound and ethyl vinyl sulfone as Michael acceptors.
Protocol 3: Michael Addition of Thiophenol to this compound
-
Reaction Setup: To a solution of this compound (1.0 mmol) and thiophenol (1.0 mmol) in dichloromethane (10 mL) is added triethylamine (0.1 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate).
Protocol 4: Michael Addition of Hexanethiol to Ethyl Vinyl Sulfone [2][3]
-
Reaction Setup: In a vial, ethyl vinyl sulfone (1.0 mmol) and 1-hexanethiol (1.0 mmol) are dissolved in acetonitrile (2 mL).
-
Reaction Conditions: 1,8-Diazabicyclo[5.4.0]undec-7-ene (TBD) (0.1 mmol) is added, and the mixture is stirred at room temperature. The reaction is typically complete in less than 1 minute.
-
Work-up and Purification: The reaction mixture is directly subjected to analysis or can be purified by removing the solvent and performing column chromatography.
Visualizing Reaction Pathways and Decision Making
To aid in the selection and understanding of these reagents, the following diagrams illustrate key concepts.
Conclusion
While this compound remains a valuable tool in the synthetic chemist's arsenal, a range of powerful alternatives offers distinct advantages in specific applications. For Michael additions and Diels-Alder reactions where enhanced reactivity is desired, phenyl vinyl sulfone and other vinyl sulfones are excellent choices. In the realm of complex cyclizations and annulations, vinylsulfonium salts provide a unique and highly reactive platform. For clean and efficient vinylation via cross-coupling, potassium vinyltrifluoroborate stands out for its stability and ease of use. By understanding the comparative performance and specific applications of these reagents, researchers can optimize their synthetic routes, leading to more efficient and innovative molecular design and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Synthesis of α-substituted vinylsulfonium salts and their application as annulation reagents in the formation of epoxide- and cyclopropane-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chm.bris.ac.uk [chm.bris.ac.uk]
- 12. Annulation of β-naphthols and 4-hydroxycoumarins with vinylsulfonium salts: synthesis of dihydrofuran derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Copolymerization Reactivity of Phenyl Vinyl Sulfide
For researchers and professionals in drug development and materials science, understanding the copolymerization behavior of monomers is crucial for designing polymers with specific properties. Phenyl vinyl sulfide (PVS) is a monomer of interest due to the introduction of a sulfur atom into the polymer backbone, which can influence properties such as refractive index, thermal stability, and chemical resistance. This guide provides a comparative analysis of the copolymerization reactivity ratios of PVS with other common vinyl monomers, supported by experimental data and methodologies.
Comparison of Reactivity Ratios
The reactivity of a monomer in a copolymerization reaction is described by the reactivity ratios, r₁ and r₂. These ratios are the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, divided by the rate constant for it adding monomer 2. In essence, they describe the preference of a growing polymer chain to add a monomer of the same type versus the other monomer.
The following table summarizes the experimentally determined reactivity ratios for the copolymerization of this compound (M₁) with various comonomers (M₂).
| Comonomer (M₂) | r₁ (PVS) | r₂ (Comonomer) | r₁ * r₂ | Copolymerization Behavior | Reference |
| Styrene (St) | 0.14 | 3.8 | 0.532 | Random, with a tendency to incorporate more styrene. | Otsu et al. |
| Methyl Methacrylate (MMA) | [Data typically found in Otsu et al.] | [Data typically found in Otsu et al.] | - | - | Otsu et al. |
| N-Phenylmaleimide (PMI) | [Data typically found in Iwatsuki et al.] | [Data typically found in Iwatsuki et al.] | - | Tendency towards alternation. | Iwatsuki et al. |
| Acrylonitrile (AN) | 0.11 | 0.03 | 0.0033 | Strong tendency towards alternating copolymerization. | [1] |
Note: Specific reactivity ratio values for PVS with Methyl Methacrylate and N-Phenylmaleimide are reported in the cited literature but were not available in the immediate search results. The qualitative behavior for the N-Phenylmaleimide system suggests a tendency towards alternation.
From the available data, a clear trend in the reactivity of this compound emerges. The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior. A value close to 1 indicates an ideal random copolymerization, while a value approaching 0 suggests a tendency towards alternation.
-
With Styrene: The r₁ value for PVS is significantly lower than the r₂ value for styrene, indicating that a growing chain ending in either a PVS or a styrene radical prefers to add styrene. This results in a random copolymer that is richer in styrene units than the monomer feed.
-
With Acrylonitrile: The product of the reactivity ratios is very close to zero, which is a strong indicator of alternating copolymerization. Both r₁ and r₂ are low, meaning each growing radical type prefers to add the other monomer.
-
With N-Phenylmaleimide: The copolymerization behavior is described as having a tendency to alternate. This suggests that the product of the reactivity ratios is likely to be low.
Experimental Protocols for Determining Reactivity Ratios
The reactivity ratios presented in this guide are typically determined through a series of copolymerization experiments. The following are common methodologies employed for this purpose.
Fineman-Ross Method
The Fineman-Ross method is a graphical linearization technique used to determine reactivity ratios from copolymerization data at low conversions.
Procedure:
-
A series of copolymerizations are carried out with varying initial molar feed ratios of the two monomers ([M₁]/[M₂]).
-
The reactions are terminated at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.
-
The resulting copolymers are isolated, purified, and their compositions (ratio of monomer units in the polymer chain, d[M₁]/d[M₂]) are determined using techniques such as ¹H-NMR spectroscopy or elemental analysis.
-
The Fineman-Ross equation is applied:
G = H * r₁ - r₂
where:
-
F = d[M₁]/d[M₂] (molar ratio of monomers in the copolymer)
-
f = [M₁]/[M₂] (molar ratio of monomers in the feed)
-
G = F(f-1)
-
H = F/f²
-
-
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias.
Procedure:
-
The experimental data (F and f) are obtained in the same manner as for the Fineman-Ross method.
-
The Kelen-Tüdős equation is used:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values from the experimental data set (α = (H_max * H_min)^0.5).
-
-
A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.
Visualizing Experimental and Logical Flow
To better understand the process of determining and interpreting copolymerization reactivity, the following diagrams illustrate the experimental workflow and the logical relationships involved.
References
Performance Showdown: Poly(vinyl phenyl sulfide) versus Other High Refractive Index Polymers
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for advanced optical materials, polymers with high refractive indices (RI) are paramount for the development of sophisticated lenses, optical fibers, and photonic devices. Among these, poly(vinyl phenyl sulfide) (PVPS) has emerged as a material of interest. This guide provides an objective comparison of the performance of PVPS against other notable high refractive index polymers, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their material selection process.
Quantitative Performance Comparison
| Polymer | Refractive Index (n_D) | Abbe's Number (ν_D) | Glass Transition Temp. (°C) | Tensile Strength (MPa) |
| Poly(vinyl phenyl sulfide) (PVPS) | 1.657 | Not Available | ~85-110 | Not Available |
| Poly(phenylene sulfide) (PPS) | ~1.6-1.7 | ~30-40 | ~85-95 | 50-80 |
| Polycarbonate (Bisphenol A) | ~1.586 | ~30-34 | ~145-150 | 55-65 |
| Polystyrene | ~1.59 | ~31 | ~90-100 | 40-50 |
| Poly(methyl methacrylate) with Phenyl Sulfide Side Chain | ~1.60-1.62 | ~35-40 | ~90-110 | Not Available |
| Thiol-ene Polymers | ~1.55-1.65 | ~38-50 | Varies | Varies |
| Polyimides (aromatic) | >1.7 | <20 | >300 | >100 |
Key Performance Insights
Poly(vinyl phenyl sulfide) exhibits a notably high refractive index of 1.657, positioning it as a strong candidate for applications where light bending is a primary concern. Its performance, however, must be weighed against other key parameters. The Abbe's number, which quantifies chromatic aberration (the failure of a lens to focus all colors to the same point), is a crucial factor in optical applications. While this value is not available for PVPS, a lower Abbe's number generally indicates higher dispersion, which can be undesirable in high-precision optics.
For comparison, poly(phenylene sulfide) (PPS), a structurally related polymer, offers a slightly lower refractive index but with a moderate Abbe's number. Engineering plastics like polycarbonate and polystyrene provide a balance of optical and mechanical properties but with lower refractive indices compared to PVPS. Advanced materials such as aromatic polyimides can achieve very high refractive indices, but this often comes at the cost of a very low Abbe's number, indicating significant chromatic dispersion. Thiol-ene polymers offer a tunable platform where both refractive index and Abbe's number can be optimized.
In terms of thermal properties, the glass transition temperature (Tg) of PVPS is in a similar range to that of PPS and polystyrene. This indicates its suitability for applications operating at moderately elevated temperatures. However, for high-temperature applications, polymers like polyimides with significantly higher Tg would be more appropriate. Mechanical properties for PVPS are not widely reported, but the performance of the structurally similar PPS suggests moderate tensile strength.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, the following are detailed methodologies for the key experimental procedures cited.
Measurement of Refractive Index
The refractive index of a polymer film is typically determined using a prism coupler or an ellipsometer.
Method 1: Prism Coupler
-
Sample Preparation: A thin, uniform film of the polymer is cast onto a suitable substrate (e.g., a glass slide). The film thickness should be accurately measured.
-
Instrumentation: A prism coupler instrument is used, which consists of a laser source, a prism, a photodetector, and a rotational stage.
-
Procedure: The polymer-coated substrate is brought into contact with the base of a high-refractive-index prism. The laser beam is directed through the prism to the polymer film interface. The angle of incidence is varied by rotating the stage.
-
Data Acquisition: At specific angles, known as mode angles, light is coupled into the film and propagates as a guided wave, causing a sharp drop in the intensity of the reflected light detected by the photodetector.
-
Calculation: By measuring these mode angles, the refractive index and thickness of the polymer film can be calculated using the instrument's software, which solves the waveguiding equations.
Method 2: Spectroscopic Ellipsometry
-
Sample Preparation: A smooth, uniform polymer film is prepared on a reflective substrate, typically a silicon wafer.
-
Instrumentation: A spectroscopic ellipsometer, which measures the change in polarization of light upon reflection from the sample surface.
-
Procedure: A beam of polarized light is directed onto the sample over a range of wavelengths and angles of incidence.
-
Data Acquisition: The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ), which describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light.
-
Modeling and Calculation: A mathematical model of the sample (e.g., substrate/film/air) is constructed. The refractive index and thickness of the polymer film are then determined by fitting the model to the experimental Ψ and Δ data using appropriate dispersion models (e.g., Cauchy or Sellmeier).
Measurement of Abbe's Number
The Abbe's number (ν_D) is a measure of the material's dispersion in the visible spectrum and is calculated from the refractive indices at three specific wavelengths.
-
Refractive Index Measurements: The refractive index of the polymer is measured at the Fraunhofer D-line (n_D, 589.3 nm), F-line (n_F, 486.1 nm), and C-line (n_C, 656.3 nm) using a high-precision refractometer or spectroscopic ellipsometer.
-
Calculation: The Abbe's number is then calculated using the following formula:
ν_D = (n_D - 1) / (n_F - n_C)
Visualizing Polymer Characteristics and Workflow
To better understand the relationships between polymer structure and optical properties, as well as the experimental process, the following diagrams are provided.
Caption: Key structural features contributing to a high refractive index in polymers.
Caption: General experimental workflow for the characterization of high refractive index polymers.
Unraveling the Diels-Alder Reaction: A Computational Comparison of Phenyl Vinyl Sulfoxide and its Alternatives
For researchers, scientists, and drug development professionals, the Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for the construction of six-membered rings. The choice of dienophile is critical in dictating the reaction's efficiency, regioselectivity, and stereoselectivity. This guide provides a comparative analysis of computational studies on the Diels-Alder reaction featuring phenyl vinyl sulfoxide, contrasting its performance with other dienophiles based on available experimental and theoretical data.
Phenyl vinyl sulfoxide has garnered attention as a versatile dienophile in Diels-Alder reactions, serving as a synthetic equivalent for acetylene.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in understanding the intricacies of its reactivity, including regioselectivity and stereoselectivity.[2] This guide synthesizes findings from various computational analyses to offer a clearer perspective on its utility and how it compares to other dienophiles.
Comparative Performance of Dienophiles
The reactivity of a dienophile in a Diels-Alder reaction is fundamentally governed by its electronic properties. A key indicator of this reactivity is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a more reactive dienophile, particularly in normal-electron-demand Diels-Alder reactions.
One study investigated the Diels-Alder reaction of β-trifluoroacetylvinyl phenyl sulfoxide, a derivative of phenyl vinyl sulfoxide.[3] The presence of the electron-withdrawing trifluoroacetyl group is expected to lower the LUMO energy and enhance reactivity. The study also made a direct comparison with the corresponding sulfonium salt, which exhibited even greater reactivity due to the positive charge, resulting in a significant decrease in LUMO energy.[3] In a different context, when reacting with perylene, phenyl vinyl sulfoxide was found to be a less effective dienophile compared to nitroethylene, which is known to be a highly reactive dienophile.[4][5]
Below is a summary of calculated LUMO energies for various dienophiles, providing a quantitative basis for comparing their predicted reactivity in Diels-Alder reactions.
| Dienophile | Computational Method | LUMO Energy (eV) | Reference |
| β-Trifluoroacetylvinyl phenyl sulfoxide | HF/6-31G | Not specified | [3] |
| Phenyl vinyl sulfonium salt | HF/6-31G | Not specified | [3] |
| [PCO]⁻ | Not specified | > 0 | [6] |
| 2H-pyran-2-one | Not specified | -1.1 | [6] |
Note: Direct comparison of LUMO energies should be made with caution as the computational methods and basis sets used in different studies may vary.
Regio- and Stereoselectivity: A Computational Perspective
Computational studies have been instrumental in predicting and explaining the regio- and stereochemical outcomes of Diels-Alder reactions involving sulfoxide-containing dienophiles. For instance, in the reaction of β-trifluoroacetylvinyl phenyl sulfoxide with isoprene, a mixture of two regioisomers was formed, with the para-substituted product being predominant.[3] This regioselectivity can be rationalized by examining the atomic orbital coefficients of the LUMO of the dienophile and the Highest Occupied Molecular Orbital (HOMO) of the diene.
The stereoselectivity of these reactions is often influenced by subtle electronic and steric factors. In the case of chiral sulfinylquinones, DFT calculations have shown that the stereochemical outcome can be directed by factors such as steric hindrance or even CH–π interactions between the diene and the chiral sulfinyl group.[7] These computations have successfully predicted how the presence of a Lewis acid catalyst can alter the preferred stereochemical pathway.[7]
The reaction of β-trifluoroacetylvinyl phenyl sulfoxide with cyclopentadiene resulted in a mixture of four diastereomers, indicating low stereoselectivity in this specific case.[3][8] Computational analysis of the rotational potential energy surface of the dienophile revealed several low-energy conformations, which could contribute to the lack of selectivity.[3]
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these studies is crucial for evaluating and reproducing the findings.
Synthesis of Phenyl Vinyl Sulfoxide
The preparation of phenyl vinyl sulfoxide typically involves the oxidation of phenyl vinyl sulfide. A common procedure is as follows:
-
Dissolve this compound in dichloromethane and cool the solution to -78°C.
-
Add a solution of m-chloroperbenzoic acid (m-CPBA) in dichloromethane dropwise.
-
Allow the mixture to warm to room temperature and stir for one hour.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting liquid by distillation.[1]
Computational Details
The computational studies cited in this guide have predominantly utilized Density Functional Theory (DFT) to model the Diels-Alder reactions. A representative computational workflow is outlined below:
-
Geometry Optimization: The geometries of reactants, transition states, and products are optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[7][9]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to obtain thermochemical data such as Gibbs free energies.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher-level functional (e.g., M06-2X) and a larger basis set (e.g., 6-311+G(d,p)).[7]
-
Solvent Effects: The influence of the solvent is often incorporated using an implicit solvent model, such as the SMD model.[7]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships in reaction pathways and computational methodologies.
Caption: A simplified energy profile for the Diels-Alder reaction.
Caption: A typical workflow for computational studies of Diels-Alder reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenyl vinyl sulfoxide | 20451-53-0 | Benchchem [benchchem.com]
- 3. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Diels–Alder Cycloaddition to the Bay Region of Perylene and Its Derivatives as an Attractive Strategy for PAH Core Expansion: Theoretical and Practical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Mechanism of Diels–Alder Reactions with Anionic Dienophiles: A Systematic Comparison of [ECX]− (E = P, As; X = O, S, Se) Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Phenyl Vinyl Sulfide Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization kinetics of phenyl vinyl sulfide (PVS), a monomer of interest for the synthesis of sulfur-containing polymers with potential applications in advanced materials and drug delivery systems. We will explore the performance of conventional free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of PVS, supported by experimental data. Additionally, this guide will touch upon the potential for cationic polymerization by drawing comparisons with structurally similar vinyl ethers, and discuss the challenges associated with the anionic polymerization of this monomer.
Comparative Kinetic Data
The kinetic parameters of a polymerization reaction are crucial for controlling the polymer's molecular weight, polydispersity, and architecture. Below is a summary of available quantitative data for the different polymerization methods of this compound and a related monomer for cationic polymerization.
| Polymerization Method | Monomer | Initiator/Catalyst | Rate of Polymerization (Rp) | Activation Energy (Ea) | Molecular Weight (Mn) | Polydispersity Index (Đ or PDI) | Reference |
| Conventional Radical | This compound | AIBN | Proportional to [AIBN]0.5 and [PVS]1.0 | 21.4 kcal/mol | Not explicitly controlled | > 1.5 (typically broad) | [1] |
| RAFT Polymerization | This compound | AIBN / Xanthate CTA | Controlled by [Monomer]/[CTA] ratio | Not reported | Controlled, linear increase with conversion | Low (e.g., < 1.3) | [2] |
| Cationic Polymerization * | Isobutyl Vinyl Ether | EtAlCl2 / Sulfide | First-order dependence on monomer | Not reported | Controlled in the presence of sulfides | Low (e.g., < 1.1) | [3] |
*No direct kinetic data for the cationic polymerization of this compound was found in the reviewed literature. Isobutyl vinyl ether is presented as a comparative example due to its similar electron-rich vinyl group which is amenable to cationic polymerization. The use of dialkyl sulfides has been shown to enhance the "livingness" of such polymerizations.[3]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline the key experimental protocols for the polymerization of this compound.
Conventional Free-Radical Polymerization of this compound
This protocol is based on the bulk polymerization of PVS initiated by 2,2'-azobisisobutyronitrile (AIBN) as described in the literature.[1]
Materials:
-
This compound (PVS), purified by distillation under reduced pressure.
-
2,2'-azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent like ethanol.
-
Solvent (e.g., benzene), purified and deoxygenated.
-
Polymerization tubes (e.g., glass ampoules).
-
Thermostatic bath.
-
Precipitating solvent (e.g., methanol).
Procedure:
-
A known amount of PVS and AIBN are charged into a polymerization tube.
-
The tube is connected to a vacuum line, and the contents are degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
The tube is sealed under vacuum.
-
The sealed tube is placed in a thermostatic bath set to the desired reaction temperature (e.g., 60 °C).
-
The polymerization is allowed to proceed for a predetermined time. The rate of polymerization can be monitored dilatometrically by measuring the volume shrinkage of the reaction mixture.
-
After the desired time, the tube is removed from the bath and cooled to quench the reaction.
-
The contents of the tube are poured into a large excess of a non-solvent for the polymer, such as methanol, to precipitate the poly(this compound).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The polymer is then characterized for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).
RAFT Polymerization of this compound
This protocol describes a controlled radical polymerization of PVS using a RAFT agent, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2]
Materials:
-
This compound (PVS), purified.
-
Radical initiator (e.g., AIBN).
-
RAFT agent (Chain Transfer Agent, e.g., a xanthate).
-
Solvent (e.g., toluene or 1,4-dioxane), deoxygenated.
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques.
-
Inert gas (e.g., nitrogen or argon).
-
Thermostatic oil bath.
Procedure:
-
The RAFT agent, monomer (PVS), and initiator (AIBN) are dissolved in the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
The solution is deoxygenated by bubbling with an inert gas for a sufficient period (e.g., 30 minutes) or by freeze-pump-thaw cycles.
-
The flask is then placed in a preheated oil bath at the desired polymerization temperature (e.g., 70 °C) under a positive pressure of the inert gas.
-
The polymerization is allowed to proceed for the desired time. Samples can be periodically withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experimental procedures and the underlying chemical mechanisms can greatly aid in understanding complex processes.
References
Phenyl Vinyl Sulfide: A Comparative Analysis of Experimental Data and Literature Values
For researchers, scientists, and professionals in drug development, precise and reliable data on chemical reagents is paramount. This guide provides a comprehensive comparison of experimental data for phenyl vinyl sulfide (CAS: 1822-73-7) with established literature values. The following sections detail its physical and spectroscopic properties, outline key experimental protocols for its synthesis and derivatization, and present visual workflows to clarify these processes.
Physical and Chemical Properties
This compound is a clear, slightly yellowish liquid widely utilized as an intermediate in organic synthesis, particularly in cycloaddition reactions and the formation of various sulfur-containing compounds.[1] A comparison of its key physical properties reported in the literature is summarized below.
| Property | Literature Value | Source |
| Molecular Formula | C₈H₈S | [1][2] |
| Molecular Weight | 136.21 g/mol | [1] |
| Boiling Point | 80-84 °C at 11-12 mmHg91-93 °C at 20 mmHg94-95 °C at 25 mmHg | [3][4][5][1][6][7][8] |
| Density | 1.042 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.599 | [1][6] |
Spectroscopic Data Comparison
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following tables cross-reference typical experimental spectral data with reported literature values.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Literature Source |
| 5.25 - 5.36 | d, d | 9.8, 16.9 | Vinylic Protons (CH₂) | [3][4] |
| 6.50 - 6.55 | dd | 9.8, 16.9 | Vinylic Proton (SCH) | [3][4] |
| 7.22 - 7.40 | m | - | Aromatic Protons (C₆H₅) | [3][4] |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Literature Source |
| 115.4 | Vinylic Carbon (CH₂) | [3] |
| 127.1 | Aromatic Carbon | [3] |
| 129.1 | Aromatic Carbon | [3] |
| 130.4 | Aromatic Carbon | [3] |
| 131.8 | Vinylic Carbon (SCH) | [3] |
| 134.2 | Aromatic Carbon (C-S) | [3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Literature Source |
| 3040 | C-H stretch (aromatic, vinylic) | [4] |
| 1585 | C=C stretch (aromatic) | [4] |
| 1085 | C-S stretch | [4] |
| 950 | =C-H bend (vinylic) | [4] |
| 735, 680 | C-H bend (aromatic) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent oxidation of this compound are provided below. These protocols are based on established literature procedures.
Synthesis of this compound from Diphenyl Disulfide
This procedure outlines a high-yield synthesis using common reagents under mild conditions.[3]
-
Preparation of Phenylsulfenyl Bromide: A 2-L, three-necked, round-bottomed flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). After dissolution, bromine (161 g, 1.01 mol) is added slowly to minimize aromatic bromination.
-
Reaction with Ethylene: Ethylene gas is introduced into the reaction mixture. The reaction progress is monitored by the fading of the bromine color.
-
Elimination Reaction: After the consumption of bromine, the solvent is evaporated. The residue is dissolved in fresh dichloromethane (1.2 L), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) is added at a rate to maintain the temperature below 55°C. The mixture is stirred at 50°C for 15-18 hours.
-
Workup and Purification: A 1.0 M ammonium hydroxide solution (600 mL) is added. The organic layer is separated, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford this compound (bp 80–84°C/11–12 mm).[3]
Oxidation to Phenyl Vinyl Sulfoxide and Sulfone
This compound can be selectively oxidized to either the corresponding sulfoxide or sulfone, which are also valuable synthetic intermediates.[4][5]
-
Synthesis of Phenyl Vinyl Sulfoxide: this compound (20 g, 0.147 mol) is dissolved in dichloromethane (250 mL) and cooled to -78°C. A solution of m-chloroperbenzoic acid (m-CPBA) (25.4 g, 1.0 equiv) in dichloromethane is added dropwise. The mixture is warmed to room temperature, washed with saturated sodium bicarbonate solution, and dried. The product is purified by distillation to yield phenyl vinyl sulfoxide.[4]
-
Synthesis of Phenyl Vinyl Sulfone: this compound (19.7 g, 0.145 mol) is dissolved in glacial acetic acid (70 mL). 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly, maintaining the reaction temperature at 70°C. The mixture is heated at reflux for 20 minutes. After cooling and extraction with ether, the organic phase is concentrated to afford phenyl vinyl sulfone as a colorless solid.[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Phenyl vinyl sulfone and sulfoxide - Chempedia - LookChem [lookchem.com]
- 6. フェニルビニルスルフィド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | 1822-73-7 [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Safety Operating Guide
Proper Disposal of Phenyl Vinyl Sulfide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Phenyl vinyl sulfide is a flammable liquid with a characteristic strong stench, requiring careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedural information for the proper disposal of this compound, adhering to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. It is a flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Keep the compound away from heat, sparks, and open flames.
Quantitative Data
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈S |
| Molecular Weight | 136.21 g/mol |
| Appearance | Light yellow liquid[1] |
| Odor | Stench[1][2] |
| Boiling Point | 94 - 95 °C @ 25 mmHg[1] |
| Flash Point | 45 °C / 113 °F[1] |
| Specific Gravity | 1.040[1] |
| Vapor Density | 4.70[1] |
This compound Disposal Workflow
The proper disposal of this compound is a critical safety and compliance step. The following diagram outlines the decision-making and operational process for its disposal.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled systematically to mitigate risks. The following steps provide a detailed protocol for its proper disposal.
Waste Classification and Segregation
-
Hazardous Waste Determination : this compound is classified as a flammable liquid.[1] As a generator of this waste, you are responsible for determining if it qualifies as hazardous waste according to local, state, and federal regulations. In the United States, this is governed by the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR Parts 261.3.
-
Segregation : Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[1]
Containerization and Labeling
-
Container Selection : Use a chemically compatible container with a secure lid. The container must be in good condition and free from leaks.
-
Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazards (e.g., "Flammable Liquid"). The date of accumulation should also be clearly marked.
Storage
-
Location : Store the containerized waste in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from sources of ignition such as heat, sparks, and open flames.[1][2]
-
Containment : It is good practice to store liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.
Professional Disposal
-
Licensed Disposal Service : The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Method : The most common and effective method for the disposal of flammable organic sulfides is incineration.[2] The licensed disposal company will be equipped to handle this process in an environmentally sound and compliant manner.
Accidental Spill Protocol
In the event of a small spill, follow these steps:
-
Ensure Safety : Immediately alert others in the area and ensure there are no nearby ignition sources.
-
Ventilate : If it is safe to do so, increase ventilation in the area.
-
Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collect : Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Dispose : The collected spill material should be disposed of as hazardous waste, following the procedures outlined above.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and protecting our ecosystem.
References
Personal protective equipment for handling Phenyl vinyl sulfide
Essential Safety and Handling Guide for Phenyl Vinyl Sulfide
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Chemical Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈S | [1] |
| Molecular Weight | 136.21 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Odor | Stench | [2][3] |
| Boiling Point | 94 - 95 °C @ 25 mmHg | [1][2] |
| Flash Point | 45 °C / 113 °F | [2] |
| Density | 1.040 g/mL at 25 °C | |
| Storage Temperature | 2-8°C (Refrigerator/flammables) |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
-
Eye and Face Protection :
-
Wear chemical safety goggles that provide a seal around the eyes.
-
A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[4]
-
-
Skin Protection :
-
Protective Clothing : A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.[8]
-
Footwear : Closed-toe shoes are mandatory. In areas with a risk of chemical splashes, chemical-resistant boots should be worn.[4]
-
Respiratory Protection :
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge is necessary. A type ABEK (EN14387) respirator filter is recommended.
-
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound.
-
Preparation :
-
Ensure the work area is clean and free of clutter.
-
Verify that a chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[9]
-
Put on all required Personal Protective Equipment (PPE).
-
-
Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Keep the container tightly closed when not in use.[10]
-
This substance is a flammable liquid and vapor; keep it away from heat, sparks, open flames, and other ignition sources.[1][11]
-
Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3]
-
Avoid inhalation of vapor or mist.[10]
-
Avoid contact with skin and eyes.[9]
-
-
Post-Handling :
-
Tightly seal the this compound container.
-
Return the chemical to its designated storage location (refrigerator/flammables area).[3]
-
Decontaminate the work area thoroughly.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Flammable Liquid).
-
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.
-
-
Final Disposal :
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures.
-
Spill Response :
-
Evacuate : Immediately evacuate the affected area and alert nearby personnel.
-
Isolate : Isolate the spill area and prevent entry.
-
Ventilate : Ensure the area is well-ventilated, if safe to do so.
-
Ignition Sources : Remove all sources of ignition from the area.[3][10]
-
Containment : If trained and equipped with the proper PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Cleanup : Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10]
-
Decontaminate : Decontaminate the spill area once the material has been removed.
-
Report : Report the incident to your supervisor and the institutional EHS office.
-
-
Exposure Response :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
-
Visual Workflow Diagrams
The following diagrams illustrate the operational and emergency procedures for handling this compound.
Caption: A flowchart of the standard operating procedure for this compound.
Caption: A flowchart outlining emergency responses to spills and personal exposure.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. hsa.ie [hsa.ie]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | C8H8S | CID 74572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
